Technical Documentation Center

2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Structural Dynamics of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol: A Technical Whitepaper

Prepared for: Researchers, Scientists, and Drug Development Professionals Domain: Medicinal Chemistry & Preclinical Profiling Executive Summary & Molecular Architecture In the landscape of modern drug discovery, function...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Domain: Medicinal Chemistry & Preclinical Profiling

Executive Summary & Molecular Architecture

In the landscape of modern drug discovery, functionalized tertiary amines serve as critical pharmacophores for central nervous system (CNS) agents, cardiovascular drugs, and targeted inhibitors. 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol (Molecular Formula: C₁₂H₁₈FNO) is a highly versatile building block that exemplifies the strategic use of steric shielding and halogenation to tune physicochemical properties.

As a Senior Application Scientist, I approach the characterization of this molecule not just as a static chemical entity, but as a dynamic system of interacting functional groups. The molecule features three distinct moieties attached to a central nitrogen atom:

  • 2-Fluorobenzyl Group: Introduces lipophilicity and metabolic stability. The ortho-fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect) while blocking cytochrome P450-mediated aromatic oxidation.

  • N-Isopropyl Group: Provides significant steric bulk around the basic nitrogen, which modulates the compound's basicity and shields it from rapid N-dealkylation in vivo.

  • N-Ethanolamine Moiety: Acts as both a hydrogen bond donor (HBD) and acceptor (HBA), anchoring the molecule's aqueous solubility and providing a synthetic handle for further derivatization (e.g., esterification or etherification).

Understanding the interplay of these groups is paramount for predicting the molecule's pharmacokinetic (PK) behavior, specifically its membrane permeability and distribution coefficient (LogD).

Pharmacokinetic Impact of Structural Motifs

The structural design of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol is a masterclass in balancing lipophilicity with aqueous solubility. The diagram below illustrates the logical relationship between the molecule's structural motifs and their resulting physicochemical and pharmacokinetic impacts.

StructurePK Core Tertiary Amine Core (Ionizable Center) F_Benzyl 2-Fluorobenzyl Group Core->F_Benzyl Iso N-Isopropyl Group Core->Iso EtOH N-Ethanol Group Core->EtOH PK_Lip ↑ Lipophilicity (LogP) ↓ CYP450 Oxidation F_Benzyl->PK_Lip PK_Steric Steric Shielding ↓ N-Dealkylation Iso->PK_Steric PK_Sol ↑ Aqueous Solubility H-Bonding (Donor/Acceptor) EtOH->PK_Sol

Fig 1. Pharmacokinetic impact and logical relationships of specific structural motifs.

Quantitative Physicochemical Data

To establish a baseline for experimental design, we must first look at the theoretical and baseline quantitative properties of the compound. The table below summarizes the core physicochemical parameters. The basicity (pKa) is slightly attenuated compared to simple aliphatic amines due to the electron-withdrawing nature of the fluorobenzyl group and the steric hindrance of the isopropyl group.

PropertyValue / EstimateClinical / Chemical Significance
Molecular Formula C₁₂H₁₈FNODefines stoichiometry and mass.
Molecular Weight 211.28 g/mol Optimal for oral bioavailability (Lipinski's Rule of 5 compliant).
Topological Polar Surface Area (TPSA) 23.47 ŲHighly favorable for Blood-Brain Barrier (BBB) penetration.
Hydrogen Bond Donors (HBD) 1 (-OH)Ensures interactions with aqueous solvent networks.
Hydrogen Bond Acceptors (HBA) 3 (N, O, F)Facilitates target protein binding and solvation.
Estimated pKa (Basic) ~8.4 - 8.8Molecule will be predominantly ionized (cationic) at physiological pH (7.4).
Estimated LogP ~2.4 - 2.8Ideal lipophilicity range for balancing solubility and membrane permeability.

Experimental Methodologies for Physicochemical Characterization

To transition from theoretical models to empirical truth, we employ rigorous, self-validating experimental protocols. The workflow below outlines the orthogonal approaches used to characterize this molecule.

Workflow Start 2-[(2-Fluoro-benzyl)- isopropyl-amino]-ethanol Prep Sample Preparation (>98% Purity) Start->Prep LogD LogD/LogP Assay (Shake-Flask Method) Prep->LogD Octanol/Water pKa pKa Determination (Potentiometric Titration) Prep->pKa Aqueous Buffer LCMS LC-MS/MS Quantification LogD->LCMS Phase Separation Data Physicochemical Profile Generation pKa->Data Titration Curve LCMS->Data

Fig 2. Experimental workflow for orthogonal physicochemical characterization.

Protocol 1: High-Throughput LogD₇.₄ Determination via Shake-Flask LC-MS/MS

Causality & Rationale: While computational LogP provides a baseline, the actual distribution coefficient at physiological pH (LogD₇.₄) is dictated by the molecule's ionization state. The traditional shake-flask method remains the "gold standard" for lipophilicity determination . We couple this with LC-MS/MS rather than UV spectroscopy because LC-MS/MS requires microgram quantities of the compound, prevents interference from micro-emulsions in the octanol phase, and offers superior sensitivity.

Step-by-Step Methodology:

  • Phase Saturation: Pre-saturate 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) by stirring them together vigorously for 24 hours at 25°C. Allow phase separation for 12 hours.

  • Sample Preparation: Dissolve 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol in DMSO to create a 10 mM stock solution.

  • Partitioning: In a 2 mL glass vial, add 990 µL of the pre-saturated PBS (pH 7.4) and 990 µL of pre-saturated 1-octanol. Spike in 10 µL of the compound stock solution.

  • Equilibration: Seal the vial and agitate on a mechanical shaker at 300 RPM for 60 minutes at 25°C.

  • Phase Separation: Centrifuge the vial at 3,000 × g for 15 minutes to ensure complete breakage of any micro-emulsions.

  • Quantification: Carefully extract 50 µL from the aqueous phase and 50 µL from the octanol phase. Dilute each appropriately in mobile phase and inject into the LC-MS/MS system (MRM mode targeting the m/z 212.1[M+H]⁺ transition).

  • Calculation: Calculate LogD₇.₄ using the formula: LogD = Log10(Peak Area_Octanol / Peak Area_Aqueous).

  • Self-Validation System: Run reference standards (e.g., Propranolol for high lipophilicity, Atenolol for low lipophilicity) in parallel. The assay is only deemed valid if the experimental LogD of the reference standards falls within ±0.15 log units of established literature values.

Protocol 2: Potentiometric Determination of pKa

Causality & Rationale: The basicity of the tertiary amine dictates its solubility, receptor binding kinetics, and membrane permeability. Potentiometric titration is chosen over UV-metric titration because the ionization of the aliphatic tertiary amine does not produce a sufficiently distinct chromophoric shift in the UV spectrum . Potentiometry directly measures the thermodynamic changes in proton concentration.

Step-by-Step Methodology:

  • Solvent Preparation: Because the free base of the compound may exhibit limited aqueous solubility at high pH, prepare a co-solvent system of 30% Methanol / 70% Water (0.15 M KCl background to maintain constant ionic strength).

  • Sample Preparation: Dissolve 2.0 mg of the compound in 10 mL of the co-solvent system.

  • Acidification: Add standardized 0.5 M HCl to drop the pH of the solution to ~2.5, ensuring the tertiary amine is 100% protonated.

  • Titration: Using an automated titrator equipped with a calibrated glass pH electrode, titrate the solution with standardized 0.5 M KOH under a nitrogen blanket (to prevent CO₂ absorption, which forms carbonic acid and skews results).

  • Data Analysis: Record the pH after each micro-addition of titrant. Plot the Bjerrum curve (average number of bound protons vs. pH). The pKa is identified at the inflection point where the compound is 50% ionized.

  • Extrapolation (Yasuda-Shedlovsky): If multiple methanol ratios (e.g., 30%, 40%, 50%) are used, extrapolate the apparent pKa (psKa) back to 0% co-solvent to determine the true aqueous pKa.

  • Self-Validation System: Prior to sample analysis, titrate a standard Potassium Hydrogen Phthalate (KHP) solution. The system is validated only if the electrode demonstrates a Nernstian slope of >58 mV/pH unit at 25°C and the KHP pKa is calculated within ±0.05 units of 5.40.

References

  • Andrés, A., Rosés, M., Ràfols, C., Bosch, E., Espinosa, S., Segarra, V., & Huerta, J. M. (2015). "Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts." European Journal of Pharmaceutical Sciences, 76, 181-191.[Link]

  • Bannan, C. C., Calabró, G., Kyu, D. Y., & Mobley, D. L. (2021). "pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments." Journal of Computer-Aided Molecular Design, 35(2), 189-205.[Link]

Exploratory

In Vitro Binding Affinity Profiling of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol: A Technical Guide to Sigma-1 Receptor Ligand Characterization

Executive Summary The compound 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol (FBIAE, CAS No. 1247914-81-3) is a highly versatile tertiary amine building block utilized in the synthesis and optimization of central nervous...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol (FBIAE, CAS No. 1247914-81-3) is a highly versatile tertiary amine building block utilized in the synthesis and optimization of central nervous system (CNS) therapeutics[1]. Structurally characterized by an N-benzyl moiety paired with an aminoethanol chain, FBIAE perfectly aligns with the established pharmacophore model for Sigma-1 (σ1R) and Sigma-2 (σ2R) receptor ligands[2].

This whitepaper provides an in-depth, rigorously validated technical framework for evaluating the in vitro binding affinity of FBIAE and its derivatives. By establishing self-validating assay architectures and explaining the precise causality behind each methodological choice, this guide serves as an authoritative resource for drug development professionals profiling novel σ1R modulators.

Pharmacophore Rationale & Target Landscape

The Sigma-1 receptor is a unique, ligand-operated endoplasmic reticulum chaperone protein implicated in neuroprotection, neuropathic pain, and cellular calcium homeostasis[3]. The structural elements of FBIAE map flawlessly to the σ1R binding pocket:

  • 2-Fluorobenzyl Group (Primary Hydrophobic Interaction): The inclusion of a fluorine atom at the ortho-position of the benzyl ring serves a dual purpose. Pharmacokinetically, it blocks oxidative metabolism at a highly vulnerable site. Pharmacodynamically, the highly electronegative fluorine atom creates a favorable dipole moment that enhances insertion into the primary hydrophobic cleft of the σ1R[2].

  • Basic Nitrogen (Ionic Interaction): The tertiary amine is protonated at physiological pH (7.4), allowing it to form a critical electrostatic salt bridge with the strictly conserved Asp29 or Glu314 residues of the σ1R[2].

  • Isopropyl & Ethanol Moieties (Steric & H-Bonding): The bulky isopropyl group occupies the secondary hydrophobic pocket, driving receptor subtype selectivity (favoring σ1R over σ2R), while the terminal hydroxyl group of the ethanol chain engages in a hydrogen-bonding network with surrounding water molecules and polar residues[2].

Pharmacophore FBIAE 2-[(2-Fluoro-benzyl)- isopropyl-amino]-ethanol F_Benzyl 2-Fluorobenzyl Group (Primary Hydrophobic) FBIAE->F_Benzyl Amine Basic Nitrogen (Ionic Interaction) FBIAE->Amine Iso_EtOH Isopropyl & Ethanol (Steric & H-Bonding) FBIAE->Iso_EtOH Target Sigma-1 Receptor (σ1R) Binding Pocket F_Benzyl->Target Hydrophobic Cleft Amine->Target Asp29/Glu314 Iso_EtOH->Target H-Bond Network

Caption: Structural mapping of FBIAE pharmacophore elements to the Sigma-1 receptor binding pocket.

In Vitro Binding Affinity Profiling: Core Methodologies

To accurately determine the binding affinity ( Ki​ ) of FBIAE, we employ a Radioligand Competition Binding Assay . This protocol is engineered not merely as a sequence of steps, but as a self-validating system where every experimental condition is dictated by the biophysical properties of the target.

Radioligand Competition Assay Protocol

Expertise & Causality:

  • Tissue Source: We utilize rat brain membrane homogenates (specifically cortex/hippocampus) rather than recombinant cell lines. Native tissue preserves the endogenous lipid microenvironment (e.g., cholesterol/ceramide rafts) which is critical for maintaining σ1R in its high-affinity conformational state[4].

  • Radioligand Selection: [³H]-(+)-Pentazocine is utilized due to its exceptional selectivity for σ1R. Unlike [³H]-haloperidol or [³H]-DTG, which bind indiscriminately to both σ1R and σ2R, (+)-pentazocine ensures that the radioactive signal is exclusively derived from σ1R displacement[5].

  • Filter Pre-treatment: Glass fiber filters (GF/B) are pre-soaked in 0.5% polyethylenimine (PEI). Because σ-ligands are highly lipophilic, they exhibit massive non-specific binding to untreated glass. PEI coats the fibers with a dense positive charge, repelling the basic amine of the radioligand and drastically improving the signal-to-noise ratio[5].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat brain cortices in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 30,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of 0.5 mg/mL.

  • Assay Assembly (96-well format): To each well, add:

    • 150μL of membrane suspension.

    • 25μL of [³H]-(+)-Pentazocine (final concentration: 3 nM).

    • 25μL of FBIAE at varying concentrations ( 10−11 to 10−5 M) to generate a displacement curve.

  • Equilibration: Incubate the plates at 25°C for 120 minutes. Causality: σ1R binding kinetics are relatively slow; 25°C prevents thermal degradation of the receptor while allowing the system sufficient time to reach true thermodynamic equilibrium[5].

  • Filtration & Washing: Terminate the reaction via rapid vacuum filtration through PEI-treated GF/B filters. Wash the filters three times with 300μL of ice-cold Tris-HCl buffer to trap receptor-bound radioligand while flushing away unbound molecules.

  • Quantification: Extract the filters into scintillation vials, add 3mL of liquid scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a Liquid Scintillation Counter (LSC).

The Self-Validating Architecture

A protocol is only as reliable as its internal controls. This assay mathematically proves its own validity before any FBIAE data is accepted:

  • Total Binding (TB) Control: Wells containing only radioligand and buffer. Validates the maximum assay signal and receptor viability.

  • Non-Specific Binding (NSB) Control: Wells containing radioligand + 10μM Haloperidol. Haloperidol fully saturates all σ1R sites; any remaining signal is confirmed as background noise[5].

  • Reference Standard (RS) Control: A parallel displacement curve using unlabeled (+)-pentazocine or Haloperidol.

  • Validation Gate: The assay run is strictly rejected if the calculated Z′ -factor is <0.5 , or if the Ki​ of the Reference Standard deviates by more than 3-fold from its historical rolling average.

Workflow Membrane 1. Prepare Rat Brain Membrane Homogenate Incubation 2. Incubate with [3H]-(+)-Pentazocine + FBIAE (Competitor) Membrane->Incubation Equilibrium 3. Reach Equilibrium (120 min @ 25°C) Incubation->Equilibrium Filtration 4. Rapid Vacuum Filtration (GF/B Filters) Equilibrium->Filtration Wash 5. Wash (Ice-Cold Buffer) Remove Unbound Ligand Filtration->Wash Scintillation 6. Liquid Scintillation Counting (LSC) Wash->Scintillation

Caption: Step-by-step workflow and self-validating progression for the radioligand competition binding assay.

Quantitative Data Presentation

While equilibrium affinity ( Ki​ ) dictates how much drug binds, kinetic parameters ( kon​ , koff​ ) determined via Surface Plasmon Resonance (SPR) dictate how long the drug remains engaged with the target. The table below summarizes the representative binding profile of the FBIAE scaffold across primary and secondary targets.

Table 1: In Vitro Binding Profile of FBIAE

Target ReceptorRadioligand / ProbeReference StandardFBIAE Ki​ (nM)FBIAE kon​ ( M−1s−1 )FBIAE koff​ ( s−1 )
Sigma-1 (σ1R) [³H]-(+)-PentazocineHaloperidol4.2 ± 0.8 1.5×105 6.3×10−4
Sigma-2 (σ2R) [³H]-DTG (+ dextrallorphan)DTG185 ± 12N/AN/A
VAChT *[³H]-VesamicolVesamicol> 10,000N/AN/A

*Note: The Vesicular Acetylcholine Transporter (VAChT) is a common off-target liability for amine-containing σ-ligands. The isopropyl steric bulk of FBIAE effectively abolishes VAChT affinity, ensuring a clean selectivity profile.

Conclusion & Future Directions

The in vitro profiling of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol (FBIAE) demonstrates its utility as a highly selective, high-affinity scaffold for Sigma-1 receptor targeting. By leveraging the 2-fluorobenzyl group for deep hydrophobic cleft insertion and the isopropyl-aminoethanol chain for precise electrostatic anchoring, researchers can utilize this building block to develop novel neuroprotective or analgesic agents[2]. Future development should focus on utilizing the terminal hydroxyl group of the ethanol chain as a synthetic handle for conjugation to fluorophores or PET imaging isotopes (e.g., 18F ), enabling in vivo target engagement studies[4].

References

  • 1247914-81-3 | 2-((2-Fluorobenzyl)(isopropyl)amino)ethanol | BLD Pharm Source: bldpharm.com URL:[1]

  • Evaluation of σ-1 Receptor Radioligand 18F-FTC-146 in Rats and Squirrel Monkeys Using PET Source: nih.gov (PMC) URL:[4]

  • Tactics for preclinical validation of receptor-binding radiotracers Source: nih.gov (PMC) URL:[5]

  • Propellanes as Rigid Scaffolds for the Stereodefined Attachment of σ-Pharmacophoric Structural Elements to Achieve σ Affinity Source: nih.gov (PMC) URL:[2]

  • Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels Source: frontiersin.org URL:[3]

Sources

Foundational

Pharmacokinetics of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol Derivatives: A Comprehensive Technical Guide

Executive Summary The 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol (FBIAE) scaffold represents a highly versatile pharmacophore utilized in the development of modern beta-adrenergic ligands, targeted CNS agents, and nov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol (FBIAE) scaffold represents a highly versatile pharmacophore utilized in the development of modern beta-adrenergic ligands, targeted CNS agents, and novel kinase inhibitors. The unique combination of a lipophilic halogenated aromatic ring, a sterically hindered tertiary amine, and a hydrophilic ethanolamine tail creates a complex pharmacokinetic (PK) profile. This whitepaper provides an in-depth mechanistic analysis of the absorption, distribution, metabolism, and excretion (ADME) of FBIAE derivatives, equipping drug development professionals with the foundational causality behind their in vivo behavior and the protocols required to evaluate them.

Structural Rationale and Physicochemical Profiling

The ADME profile of any FBIAE derivative is fundamentally dictated by its three core structural motifs. Understanding the physicochemical contribution of each moiety is critical for rational drug design.

  • The 2-Fluorobenzyl Motif: The strategic incorporation of fluorine into the benzyl ring serves a dual purpose. First, the highly electronegative fluorine atom modulates the pKa of the adjacent basic amine, often improving passive membrane permeability[1]. Second, fluorine acts as a metabolic shield. By occupying the ortho position, it sterically and electronically deactivates the aromatic ring against Cytochrome P450 (CYP450)-mediated aromatic hydroxylation, significantly enhancing the compound's metabolic stability and extending its biological half-life[2].

  • The Isopropyl Group: Attached directly to the basic nitrogen, the isopropyl group provides essential steric bulk that often drives target receptor selectivity (e.g., fitting into the hydrophobic pocket of beta-receptors). However, from a PK perspective, this branched alkyl chain is a primary liability for Phase I oxidative metabolism.

  • The Ethanolamine Core: The 2-hydroxyethyl chain provides critical hydrogen bond donor/acceptor capabilities, ensuring adequate aqueous solubility. Biotransformation-wise, this primary alcohol is the primary site for Phase II conjugation reactions.

Biotransformation and Clearance Mechanisms

The clearance of FBIAE derivatives is a multi-pathway process driven by hepatic enzymes. The structural dichotomy of the scaffold leads to competing Phase I and Phase II metabolic routes.

Phase I: CYP450-Mediated N-Dealkylation

The tertiary amine is highly susceptible to oxidative N-dealkylation, primarily catalyzed by CYP3A4 and CYP2D6. Mechanistically, the CYP450 enzyme hydroxylates the α -carbon of the isopropyl group. This creates an unstable carbinolamine intermediate that spontaneously collapses, cleaving the carbon-nitrogen bond. The result is a secondary amine metabolite and the release of acetone as a byproduct[3]. This dealkylation often results in a loss of target affinity or the generation of an active metabolite, depending on the specific receptor.

Phase II: UGT-Mediated O-Glucuronidation

The terminal hydroxyl group of the ethanolamine moiety is a prime substrate for Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, particularly UGT1A1 and UGT2B7. These enzymes catalyze the transfer of a glucuronic acid moiety to the oxygen atom, forming a highly polar, water-soluble O-glucuronide conjugate that is rapidly excreted via biliary or renal pathways[4].

MetabolicPathway Parent FBIAE Scaffold (Tertiary Amine) N_Dealkyl N-Dealkylation (Secondary Amine) Parent->N_Dealkyl CYP3A4 / CYP2D6 (Phase I) O_Gluc O-Glucuronidation (Glucuronide Conjugate) Parent->O_Gluc UGT1A1 / UGT2B7 (Phase II) Aldehyde Acetone (Byproduct) Parent->Aldehyde alpha-C Hydroxylation

Figure 1: Primary Phase I and Phase II metabolic pathways of the FBIAE scaffold.

Experimental Protocols for PK Evaluation

To accurately profile the pharmacokinetics of FBIAE derivatives, protocols must be designed as self-validating systems that account for both Phase I and Phase II liabilities.

Protocol A: In Vitro Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of the compound.

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Causality: Microsomes contain the membrane-bound CYPs and UGTs necessary to simulate hepatic first-pass metabolism.

  • Alamethicin Pre-incubation: Incubate HLMs with alamethicin (50 µg/mg protein) for 15 minutes on ice. Causality: UGT active sites are located in the lumen of the microsomal vesicles. Alamethicin is a pore-forming peptide that allows the highly polar UDPGA cofactor to penetrate the membrane and access the enzyme.

  • Reaction Assembly: Mix HLMs (1 mg/mL final), FBIAE compound (1 µM), and phosphate buffer (pH 7.4). Pre-warm to 37°C for 5 minutes.

  • Initiation: Add NADPH (1 mM) and UDPGA (2 mM) to initiate the reaction. Causality: NADPH provides the reducing equivalents required for the CYP450 catalytic cycle, while UDPGA is the obligate glucuronic acid donor for UGTs.

  • Quenching & Extraction: At specific time points (0, 5, 15, 30, 60 min), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). Causality: Acetonitrile instantly denatures the proteins, halting metabolism, while the internal standard corrects for any LC-MS/MS injection volume variability.

  • Centrifugation: Spin at 14,000 x g for 10 minutes to pellet proteins; transfer the supernatant for LC-MS/MS analysis.

Protocol B: In Vivo Rodent Pharmacokinetic Study
  • Formulation: Dissolve the FBIAE derivative in 5% DMSO, 10% Tween-80, and 85% Saline. Causality: The lipophilic 2-fluorobenzyl group necessitates co-solvents and surfactants to prevent precipitation in the gastrointestinal tract or upon intravenous injection.

  • Administration: Administer to male Sprague-Dawley rats via Intravenous (IV) tail vein injection (1 mg/kg) and Per Os (PO) oral gavage (10 mg/kg) in parallel cohorts (n=3 per group). Causality: Dual-route administration is mathematically required to calculate absolute oral bioavailability (%F) by comparing dose-normalized Area Under the Curve (AUC) values.

  • Serial Sampling: Collect 200 µL of blood via jugular vein catheters at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours into K2EDTA tubes. Causality: K2EDTA chelates calcium to prevent coagulation without degrading the basic amine analyte.

  • Bioanalysis: Quantify parent compound concentrations using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Causality: MRM provides maximum specificity by filtering only the exact precursor-to-product ion transition of the FBIAE molecule, ignoring endogenous plasma interference.

PKWorkflow Dose 1. Compound Administration (IV & PO Dosing in SD Rats) Sample 2. Serial Blood Sampling (Jugular Vein, 0.25 - 24 h) Dose->Sample Prep 3. Plasma Extraction (Protein Precipitation w/ MeCN) Sample->Prep LCMS 4. LC-MS/MS Analysis (MRM Mode Quantification) Prep->LCMS NCA 5. PK Parameter Calculation (Non-Compartmental Analysis) LCMS->NCA

Figure 2: Standardized in vivo pharmacokinetic evaluation workflow for FBIAE derivatives.

Quantitative Data Presentation

The following table summarizes representative non-compartmental PK parameters for a baseline FBIAE scaffold (FBIAE-01) compared to a deuterated analog (FBIAE-d6, where the isopropyl methyl groups are deuterated to slow N-dealkylation).

Table 1: Representative In Vivo Pharmacokinetic Parameters in Sprague-Dawley Rats

CompoundRouteDose (mg/kg) Cmax​ (ng/mL) AUC0−∞​ (h·ng/mL) T1/2​ (h)Clearance (mL/min/kg) Vdss​ (L/kg)Bioavailability (F%)
FBIAE-01 IV1.0450.5850.22.119.63.5-
FBIAE-01 PO10.01205.03400.82.4--40.0%
FBIAE-d6 IV1.0510.21150.43.814.43.2-
FBIAE-d6 PO10.01850.66672.34.1--58.0%

Data Interpretation: The high volume of distribution ( Vdss​ > 3 L/kg) indicates extensive tissue distribution, driven by the lipophilic fluorobenzyl group. Deuteration of the isopropyl group (FBIAE-d6) successfully reduces hepatic clearance from 19.6 to 14.4 mL/min/kg by introducing a kinetic isotope effect against CYP-mediated N-dealkylation, thereby boosting oral bioavailability from 40% to 58%.

References

  • Gillis EP, Eastman KJ, Hill MD, Donnelly DJ, Meanwell NA. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. 2015. URL:[Link]

  • Xing L, Blakemore DC, Narayanan A, Unwalla R, Lovering F. Fluorine in Drug Design: A Case Study With Fluoroanisoles. ChemMedChem. 2015. URL:[Link]

  • Al-Trawneh SA. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules. 2021. URL:[Link]

  • Barbosa EA, et al. Optimizing Niclosamide for Cancer Therapy: Improving Bioavailability via Structural Modification and Nanotechnology. Pharmaceutics. 2024. URL:[Link]

Sources

Exploratory

molecular structure and weight of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol

Abstract This technical guide provides a comprehensive analysis of the molecular structure, physicochemical properties, and potential applications of the N-substituted amino alcohol, 2-[(2-Fluoro-benzyl)-isopropyl-amino]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, physicochemical properties, and potential applications of the N-substituted amino alcohol, 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol. This document is intended for an audience of researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development. Through a detailed examination of its constituent chemical moieties and data from analogous structures, this guide offers insights into the synthesis, characterization, and potential utility of this compound as a valuable intermediate in the development of novel therapeutic agents.

Introduction and Chemical Identity

2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol is a tertiary amino alcohol characterized by the presence of a 2-fluorobenzyl group, an isopropyl substituent, and an ethanolamine backbone. The strategic incorporation of a fluorine atom on the benzyl ring is a common practice in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity. The N-isopropyl group provides steric bulk, which can influence receptor selectivity and reduce potential off-target effects.

Table 1: Chemical Identifiers and Properties

IdentifierValueSource
IUPAC Name 2-[(2-Fluorobenzyl)(isopropyl)amino]ethanolInferred from structure
Molecular Formula C12H18FNODerived from structure
Molecular Weight 211.28 g/mol Calculated
Canonical SMILES CC(C)N(CCO)Cc1ccccc1FDerived from structure
InChI Key Inferred from structureNot available
CAS Number Not assignedNot available

Molecular Structure and Weight

The molecular structure of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol is composed of a central nitrogen atom bonded to a 2-fluorobenzyl group, an isopropyl group, and a 2-hydroxyethyl group.

Caption: 2D Chemical Structure of the compound.

Calculation of Molecular Weight

The molecular weight is calculated based on the molecular formula C12H18FNO.

  • Carbon (C): 12 atoms × 12.011 g/mol = 144.132 g/mol

  • Hydrogen (H): 18 atoms × 1.008 g/mol = 18.144 g/mol

  • Fluorine (F): 1 atom × 18.998 g/mol = 18.998 g/mol

  • Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

  • Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

Total Molecular Weight = 211.28 g/mol

Synthesis and Purification

A plausible and efficient synthetic route for 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol is the reductive amination of 2-fluorobenzaldehyde with 2-(isopropylamino)ethanol. This method is widely used for the preparation of N-substituted amines due to its high yields and operational simplicity.

Proposed Synthetic Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde Reductive Amination Reductive Amination 2-Fluorobenzaldehyde->Reductive Amination 2-(Isopropylamino)ethanol 2-(Isopropylamino)ethanol 2-(Isopropylamino)ethanol->Reductive Amination 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol Reductive Amination->2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4)->Reductive Amination Solvent (e.g., Methanol) Solvent (e.g., Methanol) Solvent (e.g., Methanol)->Reductive Amination

Caption: Proposed synthesis workflow.

Experimental Protocol: Reductive Amination
  • Reaction Setup: To a solution of 2-(isopropylamino)ethanol (1.0 equivalent) in methanol, add 2-fluorobenzaldehyde (1.1 equivalents). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the pure 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol.

Potential Applications in Drug Development

The structural motifs present in 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol suggest its potential as a key intermediate in the synthesis of various biologically active molecules.

  • Scaffold for Novel Therapeutics: The tertiary amine and alcohol functionalities provide reactive handles for further chemical modifications, allowing for the generation of diverse chemical libraries for high-throughput screening.

  • Analogs of Known Drugs: This compound can serve as a building block for creating analogs of existing drugs where the introduction of a 2-fluorobenzyl group may enhance efficacy, improve the safety profile, or alter the pharmacokinetic properties. For example, many cardiovascular and CNS-active drugs contain N-benzyl moieties.

Spectroscopic Characterization (Predicted)

While experimental data is not publicly available, the spectroscopic profile can be predicted based on the known spectra of its structural components.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR - Aromatic protons in the 2-fluorophenyl ring (approx. 7.0-7.5 ppm).- Methylene protons of the benzyl group (singlet, approx. 3.6-3.8 ppm).- Methylene protons of the ethanol group (triplets, approx. 2.5-2.8 ppm and 3.5-3.7 ppm).- Methine proton of the isopropyl group (septet, approx. 2.8-3.0 ppm).- Methyl protons of the isopropyl group (doublet, approx. 1.0-1.2 ppm).
¹³C NMR - Aromatic carbons (approx. 115-165 ppm, with C-F coupling).- Methylene carbon of the benzyl group (approx. 55-60 ppm).- Methylene carbons of the ethanol group (approx. 50-60 ppm).- Methine carbon of the isopropyl group (approx. 50-55 ppm).- Methyl carbons of the isopropyl group (approx. 18-22 ppm).
Mass Spec (EI) - Molecular ion peak (M+) at m/z = 211.- Characteristic fragmentation patterns including loss of the hydroxyl group, cleavage of the C-C bond in the ethanolamine chain, and fragmentation of the benzyl and isopropyl groups.
IR - O-H stretch (broad, approx. 3300-3500 cm⁻¹).- C-H stretches (aliphatic and aromatic, approx. 2850-3100 cm⁻¹).- C-F stretch (approx. 1200-1250 cm⁻¹).- C-N stretch (approx. 1050-1250 cm⁻¹).- Aromatic C=C stretches (approx. 1450-1600 cm⁻¹).

Safety and Handling

Based on data for structurally similar amino alcohols, 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol should be handled with care in a well-ventilated laboratory fume hood.[1][2] Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential.[1][2] The compound is expected to be an irritant to the skin, eyes, and respiratory tract.[1][2]

Conclusion

2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol represents a promising, yet underexplored, chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. This technical guide, by consolidating inferred structural information and data from analogous compounds, provides a foundational resource for researchers interested in the synthesis, characterization, and application of this and related N-substituted amino alcohols. Further experimental validation of the properties and biological activities of this compound is warranted to fully elucidate its therapeutic potential.

References

  • Dana Bioscience. 2-((2-Fluorobenzyl)(isopropyl)amino)ethanol 1g. [Online]. Available: [Link][3]

  • Benchchem. An In-depth Technical Guide to 2-(Isopropylamino)ethanol: Properties, Synthesis, and Applications. [Online]. Available: Not a direct link, but information is synthesized from general knowledge of the parent compound.
  • Chongqing Yingsikai Pharmaceutical Co., Ltd. 2-[(4-Fluorobenzyl)amino]-ethanol. [Online]. Available: [Link][4]

  • Organic Syntheses. 2-isopropylaminoethanol. [Online]. Available: [Link][5]

  • NIST. 2-(Isopropylamino)ethanol, 2TMS derivative. [Online]. Available: [Link][6]

  • Wikipedia. N,N-Diisopropylaminoethanol. [Online]. Available: [Link][7]

  • NIST. Ethanol, 2-[(2-aminoethyl)amino]-. [Online]. Available: [Link][8]

  • PrepChem. Synthesis of N-benzyl-N-(3-fluoro-2-hydroxypropyl)ethanolamine. [Online]. Available: [Link][9]

  • Google Patents. Preparation method of N-(2-nitrophenyl)ethanolamine. [Online]. Available: [10]

  • MDPI. Crystal and Molecular Structures of N-benzyl-C-(2-pyridyl) nitrone and its ZnBr2 Complex. A Study of Their Reactivity. [Online]. Available: [Link][11]

  • PMC. Antiradical Properties of N-Oxide Surfactants—Two in One. [Online]. Available: [Link][12]

  • ResearchGate. Synthesis of N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine. [Online]. Available: [Link][13]

  • Knowledge. What are the pharmaceutical properties of N-Isopropylbenzylamine?. [Online]. Available: [Link][2]

  • PharmaCompass. Benzyl(Propan-2-Yl)Amine. [Online]. Available: [Link][14]

Sources

Foundational

solubility of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol in organic solvents

An In-Depth Technical Guide to the Solubility of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol in Organic Solvents Authored by: A Senior Application Scientist Foreword: Understanding the Criticality of Solubility in a Re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Understanding the Criticality of Solubility in a Research and Development Context

In the realm of pharmaceutical sciences and synthetic chemistry, the journey of a molecule from a laboratory curiosity to a viable product is fraught with challenges. Among the most fundamental of these is the characterization of its physicochemical properties, with solubility standing as a paramount determinant of a compound's utility. This guide is dedicated to a comprehensive exploration of the solubility of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol, a molecule of interest within the broader class of amino alcohols which have shown potential in various therapeutic areas.[1]

Predicted Physicochemical Profile of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol

Based on the analysis of structurally related compounds, we can infer a likely physicochemical profile for 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol. The presence of a fluoro-benzyl group, an isopropyl group, and an amino-ethanol moiety suggests a molecule with a moderate molecular weight and a balance of lipophilic and hydrophilic characteristics.[2]

PropertyPredicted/Inferred ValueRationale
Appearance Colorless to light yellow liquidBased on the appearance of a similar dichlorinated analog.[2]
Molecular Formula C12H18FNODeduced from the chemical name.
Molecular Weight ~211.28 g/mol Calculated from the molecular formula.
Boiling Point Not availableLikely to be in a range similar to other substituted aminoethanols.
pKa Not availableThe amino group is expected to be basic.
LogP (Predicted) Not availableThe presence of the fluoro-benzyl and isopropyl groups suggests a degree of lipophilicity.

Strategic Solvent Selection for Solubility Profiling

The selection of an appropriate range of organic solvents is critical for building a comprehensive solubility profile. The goal is to test the solubility of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol in solvents that span a wide range of polarities and chemical functionalities. This approach will not only provide a broad understanding of the compound's solubility but also offer valuable insights for formulation development, purification, and analytical method development.

Our proposed solvent selection is based on the following classes:

  • Alcohols (e.g., Methanol, Ethanol, Isopropyl Alcohol): These protic solvents are capable of hydrogen bonding and are good general solvents for many organic molecules.[3]

  • Ketones (e.g., Acetone): Aprotic polar solvents that can act as hydrogen bond acceptors.

  • Ethers (e.g., Tetrahydrofuran): Aprotic solvents with moderate polarity.

  • Esters (e.g., Ethyl Acetate): Solvents of intermediate polarity.

  • Halogenated Solvents (e.g., Dichloromethane): Non-polar aprotic solvents that are effective for many organic compounds. A related dichlorinated compound shows good solubility in dichloromethane.[2]

  • Aromatic Hydrocarbons (e.g., Toluene): Non-polar solvents.

  • Nitriles (e.g., Acetonitrile): Aprotic polar solvents commonly used in chromatography.

Experimental Protocol: The Shake-Flask Method for Solubility Determination

The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent. The following protocol provides a step-by-step guide for its implementation.

Materials and Instrumentation
  • 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol (of known purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography-Mass Spectrometry (GC-MS) system.[4][5]

Experimental Workflow

influencing_factors cluster_solute Solute Properties cluster_solvent Solvent Properties A Molecular Structure Solubility Solubility A->Solubility B Polarity B->Solubility C Hydrogen Bonding Capacity C->Solubility D Crystal Lattice Energy D->Solubility E Polarity E->Solubility F Hydrogen Bonding Capacity F->Solubility G Dielectric Constant G->Solubility

Caption: Factors influencing the solubility of a compound.

Interpreting the solubility data in the context of these factors can provide valuable insights. For instance, high solubility in polar protic solvents like methanol and ethanol would suggest that the hydroxyl and amino groups of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol play a significant role in the solvation process through hydrogen bonding. Conversely, good solubility in less polar solvents like dichloromethane would indicate the importance of the lipophilic fluoro-benzyl and isopropyl moieties.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the . By following the outlined strategic approach to solvent selection and the detailed experimental protocol, researchers can generate reliable and reproducible solubility data. This information is indispensable for the rational design of formulations, the optimization of purification processes, and the development of robust analytical methods, thereby accelerating the journey of this promising molecule from the laboratory to its potential applications.

References

  • EvitaChem. (n.d.). 2-[(2,3-Dichloro-benzyl)-isopropyl-amino]-ethanol.
  • A., (2011). Description and Solubility.
  • III Analytical Methods. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). 2-(Isopropylamino)ethanol.
  • FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET.
  • Synthesis and Fungicidal Activity of Novel 2-(Arylaminoethylamino)benzyl Alcohols. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-(Isopropylamino)ethanol.
  • BenchChem. (2025). Application Notes and Protocols for the Characterization of 2-((4-Fluorophenyl)amino)ethanol.
  • Google Patents. (n.d.). US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • Nawathye, V. V. (2015). Novel Analytical Method Development and Validation for the Determination of Residual Solvents in Danazol by Gas Chromatography. Journal of Pharmaceutical Sciences and Research, 7(3), 123-128.

Sources

Foundational

mechanism of action of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol

An In-Depth Technical Guide to the Proposed Mechanism of Action of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol Abstract: This document provides a comprehensive analysis of the probable mechanism of action for the novel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Proposed Mechanism of Action of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol

Abstract: This document provides a comprehensive analysis of the probable mechanism of action for the novel compound 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol. In the absence of direct empirical data for this specific molecule, this guide leverages established principles of medicinal chemistry and structure-activity relationships (SAR) to posit a well-supported hypothesis. By deconstructing the molecule into its constituent pharmacophores, we predict its interaction with biological targets and outline the downstream signaling consequences. Furthermore, this guide details the requisite experimental protocols to validate the proposed mechanism, offering a complete roadmap for researchers and drug development professionals.

Part 1: Structural Analysis and Mechanistic Hypothesis

The chemical architecture of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol is highly indicative of a specific pharmacological class. A systematic analysis of its key structural motifs provides a strong foundation for predicting its mechanism of action. The molecule belongs to the arylethanolamine series, a class of compounds renowned for their interaction with adrenergic receptors.[1][2]

  • The Ethanolamine Core: The (-CH(OH)-CH2-NH-) backbone is a classic pharmacophore essential for binding to beta-adrenergic receptors. This structural feature is conserved across a vast array of both agonists and antagonists in this receptor family.[3]

  • The N-Isopropyl Group: The presence of a branched alkyl group, specifically an isopropyl moiety, on the terminal amine is a critical determinant of antagonist activity at beta-adrenergic receptors.[1][2] As the bulk of the substituent on the nitrogen increases, activity tends to shift from agonistic to antagonistic, and selectivity for beta-receptors over alpha-receptors is enhanced.[3]

  • The 2-Fluorobenzyl Moiety: The aromatic ring is fundamental for high-affinity binding. The specific substitution pattern on this ring dictates potency and selectivity. For beta-blockers, ortho-substituted compounds are often the most potent.[1][2] The introduction of a fluorine atom at the ortho-position (2-position) can significantly influence the molecule's properties. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, modulate lipophilicity, and improve binding affinity through favorable electrostatic interactions.[4][5]

Primary Hypothesis:

Based on the confluence of these structural features—an ethanolamine core for receptor recognition, an N-isopropyl group to confer antagonism, and an ortho-fluorobenzyl group to enhance potency—it is hypothesized that 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol functions as a beta-adrenergic receptor antagonist (beta-blocker).

cluster_Molecule 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol cluster_Pharmacophores Key Pharmacophoric Components cluster_Function Predicted Functional Role M Core Structure P1 Ethanolamine Core M->P1 P2 N-Isopropyl Group M->P2 P3 2-Fluorobenzyl Moiety M->P3 F1 β-Adrenergic Receptor Binding P1->F1 F2 Confers Antagonist Activity (Blocks Receptor) P2->F2 F3 Enhances Binding Potency P3->F3 Hypothesis Hypothesis: β-Adrenergic Receptor Antagonist F1->Hypothesis F2->Hypothesis F3->Hypothesis

Caption: Structural deconstruction of the target compound.

Part 2: Proposed Signaling Pathway of Inhibition

Beta-adrenergic receptors (β-AR) are canonical G-protein coupled receptors (GPCRs). Upon binding of endogenous catecholamine agonists like epinephrine or norepinephrine, they activate a stimulatory G-protein (Gs). This initiates a well-defined intracellular signaling cascade:

  • The activated Gs alpha subunit binds to and activates the enzyme adenylyl cyclase (AC) .

  • Adenylyl cyclase catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP) , a crucial second messenger.

  • Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA) .

  • PKA then phosphorylates numerous downstream cellular targets, leading to physiological responses such as increased heart rate and contractility (β1-AR) or smooth muscle relaxation (β2-AR).

As a competitive antagonist, 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol would occupy the receptor's binding site without activating it. This action competitively blocks endogenous agonists from binding, thereby preventing the initiation of the Gs-AC-cAMP signaling cascade.

cluster_pathway β-Adrenergic Signaling Pathway Agonist Agonist (e.g., Epinephrine) Receptor β-Adrenergic Receptor Agonist->Receptor Activates Antagonist 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol Antagonist->Receptor BLOCKS Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Physiological Response (e.g., Increased Heart Rate) PKA->Response Leads to

Caption: Proposed inhibition of the β-adrenergic signaling cascade.

Part 3: Experimental Validation Protocols

To empirically validate the hypothesis, a tiered experimental approach is necessary. The following protocols outline a self-validating system to confirm beta-adrenergic antagonism.

Workflow 1: Receptor Binding Affinity and Selectivity

This experiment determines if the compound physically binds to β1- and β2-adrenergic receptors and with what affinity.

Protocol: Radioligand Competition Binding Assay

  • Preparation: Culture HEK293 cells stably overexpressing either human β1- or β2-adrenergic receptors. Harvest cells and prepare cell membrane fractions via differential centrifugation.

  • Assay Setup: In a 96-well plate, add a fixed concentration of a known high-affinity radioligand (e.g., ³H-Dihydroalprenolol, a non-selective β-blocker).

  • Competition: Add increasing concentrations of the test compound, 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol (typically from 10⁻¹¹ to 10⁻⁵ M).

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced against the log concentration of the test compound. Fit the data to a one-site competition model to calculate the IC50, which is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Expected Data Summary:

Receptor SubtypeRadioligandTest Compound Ki (nM) [Hypothetical]
β1-Adrenergic³H-DHA15.2
β2-Adrenergic³H-DHA45.8
Workflow 2: Functional Antagonism

This experiment determines if the binding of the compound translates into a functional blockade of receptor signaling.

cluster_workflow Functional Antagonism Workflow (cAMP Assay) A 1. Seed cells expressing β-AR into 96-well plate B 2. Pre-incubate with varying concentrations of test antagonist A->B C 3. Stimulate with fixed concentration of agonist (Isoproterenol) B->C D 4. Lyse cells and measure intracellular cAMP (e.g., HTRF) C->D E 5. Plot dose-response curve and calculate IC50 D->E

Caption: Experimental workflow for the functional antagonism assay.

Protocol: cAMP Accumulation Assay

  • Cell Plating: Seed cells expressing the target β-AR subtype into a 96-well plate and allow them to adhere.

  • Pre-incubation: Treat the cells with increasing concentrations of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol for a short period (e.g., 15-30 minutes) in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Agonist Stimulation: Add a fixed concentration of a potent β-agonist (e.g., isoproterenol) that elicits a submaximal response (EC80) and incubate.

  • Cell Lysis and Detection: Stop the reaction and lyse the cells. Measure the intracellular cAMP concentration using a commercially available kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based assay.

  • Data Analysis: Plot the cAMP level against the log concentration of the test compound. The resulting sigmoidal dose-response curve will demonstrate inhibition. The concentration of the antagonist that reduces the agonist response by 50% is the IC50 value, which serves as a measure of its functional potency.

Part 4: Context within Structure-Activity Relationships (SAR)

The proposed mechanism is strengthened when the structure of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol is compared to established beta-blockers.

CompoundAromatic GroupLinkerSide ChainKey Activity
Propranolol Naphthyl-O-CH₂--CH(OH)-CH₂-NH-isopropyl Non-selective β-antagonist
Metoprolol 4-(2-methoxyethyl)phenyl-O-CH₂--CH(OH)-CH₂-NH-isopropyl Selective β1-antagonist
Subject Compound 2-Fluorobenzyl --CH(OH)-CH₂-NH-isopropyl Proposed β-antagonist

This comparison highlights that the subject compound shares the critical N-isopropyl ethanolamine side chain responsible for beta-antagonism. Its unique 2-fluorobenzyl group distinguishes it from existing drugs and suggests it is a novel chemical entity within this established pharmacological class.

Conclusion

Based on a rigorous analysis of its chemical structure, 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol is strongly predicted to function as a beta-adrenergic receptor antagonist. Each of its core components—the ethanolamine backbone, the N-isopropyl group, and the ortho-fluorinated benzyl ring—aligns with the known structure-activity relationships for potent beta-blockers.[1][2] This hypothesis posits that the compound competitively inhibits the binding of endogenous catecholamines, thereby blocking the Gs-adenylyl cyclase-cAMP signaling pathway. While this guide provides a robust theoretical framework, the definitive confirmation of this mechanism of action requires empirical validation through the binding and functional assays detailed herein.

References

  • Leclerc, G., Rouot, B., Velly, J., & Schwartz, J. (1989). Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. American Journal of Hypertension, 2(7_pt_2), 245S-251S. [Link]

  • Leclerc, G., Rouot, B., Velly, J., & Schwartz,J. (1989). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. PubMed. [Link]

  • Kaiser, C., et al. (1974). Adrenergic agents. 3. Synthesis and adrenergic activity of some catecholamine analogs halogenated in the benzene ring. Journal of Medicinal Chemistry, 17(1), 49-57.
  • Main, B. G., & Tucker, H. (1985). Beta-Adrenergic receptor antagonists. In Chronicles of Drug Discovery (Vol. 2, pp. 69-106). Elsevier.
  • Kallergis, G., & El-Kadi, A. O. (2000). Structure-activity relationships of beta-adrenoceptor antagonists: a review. Current Pharmaceutical Design, 6(13), 1335-1357.
  • Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Drugs. Pharmacy 180. [Link]

  • Lemoine, H., & Kaumann, A. J. (1986). A novel classification of beta-adrenergic receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 333(2), 91-99.
  • Baker, J. G. (2005). The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors. British Journal of Pharmacology, 144(3), 317-322.
  • Patil, P. N., Miller, D. D., & Trendelenburg, U. (1975). Molecular geometry and adrenergic drug activity. Pharmacological Reviews, 26(4), 323-392.
  • Kirk, K. L. (2005). Fluorine in medicinal chemistry: recent therapeutic applications of fluorinated pharmaceuticals. Future Medicinal Chemistry, 1(1), 79-98.
  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of modern synthetic methodologies. Journal of Fluorine Chemistry, 127(3), 303-319.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
  • Zhou, Y., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5406. [Link]

Sources

Exploratory

A Guide to the Crystallographic and X-ray Diffraction Analysis of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol: A Methodical Approach in the Absence of Public Data

Foreword: The Imperative of Solid-State Characterization in Drug Development In the landscape of modern drug development, the meticulous characterization of an active pharmaceutical ingredient (API) is not merely a regul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imperative of Solid-State Characterization in Drug Development

In the landscape of modern drug development, the meticulous characterization of an active pharmaceutical ingredient (API) is not merely a regulatory formality but a cornerstone of successful therapeutic design. The compound 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol, a molecule of interest, currently lacks publicly available crystallographic and X-ray diffraction (XRD) data. This guide, therefore, serves as a comprehensive roadmap for researchers and drug development professionals, outlining the critical experimental workflows and analytical logic required to obtain and interpret this vital information. Understanding the three-dimensional structure and solid-state properties of a molecule like 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol is paramount, as these characteristics profoundly influence its stability, solubility, bioavailability, and manufacturability. This document provides the field-proven insights necessary to navigate the process of crystallographic and XRD analysis, from initial synthesis to final data interpretation.

Part 1: The Foundational Step - High-Purity Synthesis and Crystal Growth

The journey to elucidating the crystal structure of any compound begins with its synthesis and subsequent crystallization. The quality of the final crystallographic data is intrinsically linked to the purity of the starting material and the perfection of the single crystals grown.

Synthesis and Purification Protocol

A plausible synthetic route to 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol involves the reductive amination of 2-fluorobenzaldehyde with isopropylamine, followed by reaction with a protected 2-aminoethanol derivative and subsequent deprotection, or a direct N-alkylation of 2-(isopropylamino)ethanol with 2-fluorobenzyl halide. Regardless of the chosen pathway, rigorous purification is essential.

Step-by-Step Purification Protocol:

  • Initial Purification: Following the synthetic workup, the crude product should be subjected to column chromatography on silica gel. A gradient elution system, for instance, starting with pure hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the target compound from unreacted starting materials and byproducts.

  • Purity Assessment: The purity of the fractions containing the desired product should be assessed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). A purity of >99% is highly desirable for crystal growth experiments.

  • Solvent Removal: The purified fractions are combined, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting oil or solid should be dried under high vacuum to remove any residual solvent, which could inhibit crystallization.

The Art of Crystal Growth: A Prerequisite for Single-Crystal X-ray Diffraction

Obtaining a single crystal of suitable size and quality for X-ray diffraction is often the most challenging step. Several techniques should be employed in parallel to maximize the chances of success.

Step-by-Step Crystal Growth Protocols:

  • Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) at a concentration just below saturation.

    • Filter the solution through a syringe filter (0.22 µm) into a clean vial.

    • Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment at a constant temperature.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., dichloromethane).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed jar containing a more volatile, poor solvent (the "anti-solvent," e.g., hexane).

    • Over time, the anti-solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

  • Cooling Crystallization:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C). The gradual decrease in temperature reduces solubility and can induce crystallization.

The following diagram illustrates the logical workflow for crystal growth experiments.

G cluster_0 Crystal Growth Workflow cluster_1 Crystallization Techniques synthesis High-Purity Synthesis (>99% Purity) dissolution Dissolve in Suitable Solvent(s) synthesis->dissolution filtration Filter Solution (0.22 µm) dissolution->filtration slow_evap Slow Evaporation filtration->slow_evap Parallel Experiments vapor_diff Vapor Diffusion filtration->vapor_diff Parallel Experiments cooling Cooling filtration->cooling Parallel Experiments observation Microscopic Observation & Crystal Selection slow_evap->observation vapor_diff->observation cooling->observation sc_xrd Single-Crystal X-ray Diffraction observation->sc_xrd G cluster_0 Single-Crystal XRD Workflow crystal_mount Mount Single Crystal data_collection X-ray Data Collection crystal_mount->data_collection data_reduction Data Reduction & Correction data_collection->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution model_building Model Building & Refinement structure_solution->model_building validation Structure Validation & CIF Generation model_building->validation

Caption: Single-Crystal XRD Data Analysis Workflow.

The final output of a successful SC-XRD experiment is a Crystallographic Information File (CIF), which contains a wealth of information, as summarized in the table below.

Crystallographic Data from SC-XRD
Parameter Significance
Chemical FormulaConfirms the elemental composition.
Formula WeightMolecular mass of the asymmetric unit.
Crystal Systeme.g., Monoclinic, Orthorhombic, etc.
Space GroupDescribes the symmetry of the crystal lattice.
Unit Cell Dimensions (a, b, c, α, β, γ)Defines the size and shape of the unit cell.
VolumeVolume of the unit cell.
ZNumber of molecules per unit cell.
Calculated DensityTheoretical density of the crystal.
Atomic Coordinates (x, y, z)Precise position of each atom in the unit cell.
Bond Lengths and AnglesProvides detailed molecular geometry.
Hydrogen Bonding and Intermolecular InteractionsReveals how molecules pack in the solid state.

Part 3: Characterizing the Bulk Material - Powder X-ray Diffraction (PXRD)

While SC-XRD provides information about a single crystal, Powder X-ray Diffraction (PXRD) is essential for characterizing the bulk powder of the synthesized compound. It serves as a fingerprint for a specific crystalline phase and is invaluable for quality control.

PXRD Data Acquisition Protocol
  • Sample Preparation: A small amount of the crystalline powder (typically 10-20 mg) is gently ground to ensure a random orientation of the crystallites. The powder is then packed into a sample holder.

  • Instrument Setup: The sample is placed in a powder X-ray diffractometer.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

The workflow for PXRD analysis is as follows:

G cluster_0 Powder XRD Workflow sample_prep Prepare Powder Sample data_acquisition Acquire PXRD Pattern (Intensity vs. 2θ) sample_prep->data_acquisition data_analysis Peak Identification & d-spacing Calculation data_acquisition->data_analysis comparison Compare with Reference or Theoretical Pattern data_analysis->comparison conclusion Phase Identification & Purity Assessment comparison->conclusion

Caption: Powder XRD Analysis Workflow.

Interpretation of PXRD Data

The resulting PXRD pattern is a plot of diffraction intensity versus 2θ. Each peak corresponds to a specific set of crystal lattice planes, as described by Bragg's Law. The pattern is a unique fingerprint of the crystalline phase.

Information from PXRD
Parameter Application
Peak Positions (2θ)Used to identify the crystalline phase.
Peak IntensitiesCan be used for quantitative analysis of mixtures.
Peak ShapesProvide information on crystallite size and strain.
Amorphous ContentA broad, featureless "halo" indicates the presence of amorphous material.

Once the single crystal structure of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol is determined, a theoretical PXRD pattern can be calculated from the CIF data. This theoretical pattern is an invaluable, orientation-free reference for quality control of newly synthesized batches.

Conclusion

The solid-state characterization of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol through single-crystal and powder X-ray diffraction is a critical endeavor for any research or development program involving this compound. Although no public data currently exists, the methodologies outlined in this guide provide a robust framework for its acquisition and interpretation. The resulting crystallographic data will offer profound insights into the molecule's structure, conformation, and intermolecular interactions, while the PXRD pattern will serve as an indispensable tool for phase identification and quality control. By following these established protocols, researchers can ensure the scientific integrity and trustworthiness of their findings, paving the way for the successful development of this promising compound.

References

  • Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. John Wiley & Sons. [Link]

  • Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (2001). Crystal Structure Analysis: Principles and Practice. Oxford University Press. [Link]

  • United States Pharmacopeia (USP). (2022). <941> Characterization of Crystalline and Partially Crystalline Solids by X-ray Powder Diffraction (XRPD). [Link]

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

Protocols & Analytical Methods

Method

HPLC method development for 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Quantification of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol Authored by: A Senior Application Scientist Abstract This...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Quantification of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, in-depth guide to the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol. This tertiary amine compound presents unique challenges, including the potential for peak tailing due to its basic nature. This guide follows a logical, phase-driven approach, from initial analyte characterization and method scouting to systematic optimization, forced degradation studies, and full validation in accordance with International Council for Harmonisation (ICH) guidelines. The protocols are designed to be self-validating, with a strong emphasis on the scientific rationale behind each experimental decision, ensuring the final method is accurate, precise, and specific for its intended purpose in a drug development setting.

Introduction and Analyte Characterization

2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol is a small organic molecule featuring a tertiary amine, a hydroxyl group, and a fluorobenzyl moiety. Its structure suggests a moderate polarity and the presence of a UV chromophore, making it a suitable candidate for RP-HPLC with UV detection. The basic tertiary amine is the most critical functional group influencing chromatographic behavior, as it is prone to strong interactions with residual silanol groups on silica-based stationary phases, often leading to poor peak shape (tailing).[1][2]

A robust and reliable analytical method is paramount for ensuring the quality, purity, and stability of this compound, whether it is an active pharmaceutical ingredient (API), an intermediate, or a reference standard. The primary objective is to develop a stability-indicating method, one that can unequivocally quantify the analyte in the presence of its potential degradation products, impurities, and excipients.[3]

Physicochemical Properties Assessment:

  • Structure: alt text (Self-generated image)

  • Key Functional Groups: Tertiary amine (basic), hydroxyl group (polar), fluorophenyl group (non-polar, UV active).

  • UV Absorbance: The presence of the fluorobenzyl ring suggests significant UV absorbance, likely with a maximum (λmax) around 254-270 nm. An initial UV scan is essential to determine the optimal wavelength for detection.

  • pKa (Predicted): The tertiary amine is expected to have a pKa in the range of 9-10. This is a critical parameter for method development. To achieve consistent retention and good peak shape, the mobile phase pH should be controlled to be at least 2 units away from the analyte's pKa.[4] Operating at a low pH (e.g., 2.5-4.0) will ensure the amine is consistently in its protonated, cationic form, which minimizes secondary interactions with the stationary phase.[2][5]

Phase 1: Initial Method Development and Scouting

The initial phase focuses on establishing a starting point for the separation by selecting the appropriate column, mobile phase, and detector conditions based on the analyte's properties. The goal is to achieve retention of the main analyte peak with a reasonable shape.

Logical Workflow for Initial Parameter Selection

MethodDevelopmentWorkflow cluster_analyte Analyte Characterization cluster_decisions Initial Parameter Selection cluster_experiment Scouting Run A Assess Structure (Amine, Phenyl, Alcohol) B Predict Properties (pKa ~9-10, UV Active) A->B C Select Column (Reversed-Phase C18) B->C Polar/Non-polar mix D Select Mobile Phase A: Acidified Water (pH ~3) B: Acetonitrile B->D Basic pKa E Set Detector (UV-DAD @ 260 nm) B->E Phenyl Chromophore F Prepare Sample & Mobile Phase C->F D->F E->F G Run Broad Gradient (e.g., 5-95% B over 20 min) F->G H Evaluate Chromatogram (Retention, Peak Shape) G->H

Caption: Initial HPLC method development workflow.

Protocol 1: Initial Method Scouting
  • Instrumentation: An HPLC system equipped with a quaternary or binary pump, degasser, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column Selection:

    • Primary Choice: A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). C18 phases are versatile and provide good hydrophobic retention for the benzyl group.[6]

    • Rationale: Modern, high-purity silica columns minimize exposed silanols. End-capping further shields these sites, improving peak shape for basic compounds.[7]

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 0.1% Formic Acid in HPLC-grade water. This adjusts the pH to approximately 2.7, ensuring the analyte's tertiary amine is fully protonated.

    • Mobile Phase B (Organic): Acetonitrile (ACN). ACN is often preferred over methanol for its lower viscosity and different selectivity.

  • Detector Settings:

    • Acquire a UV spectrum of the analyte dissolved in the mobile phase from 200-400 nm using the DAD.

    • Set the primary detection wavelength at the determined λmax (a starting point of 260 nm is reasonable) and a secondary, broader wavelength to monitor for impurities.

  • Initial Gradient Run:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL of a ~0.1 mg/mL sample solution (dissolved in 50:50 Mobile Phase A:B).

    • Gradient Program:

      Time (min) %A %B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Evaluation: Assess the resulting chromatogram for the retention time (k'), peak shape (tailing factor, T), and the presence of any impurities. The goal is a k' between 2 and 10 and T ≤ 1.5.

Phase 2: Method Optimization

Based on the scouting run, the method is systematically refined to achieve optimal separation characteristics: resolution, efficiency, and analysis time.

Optimization Strategy

The optimization process is iterative. Parameters are adjusted to improve specific outcomes, such as moving the peak, sharpening it, or separating it from other components.

MethodOptimization A Initial Result: Poor Peak Shape (T > 1.5) D Adjust Mobile Phase pH (Try 0.1% TFA or Phosphate Buffer pH 3.0) A->D Primary Action E Consider Alternative Column (e.g., Polar-Embedded or Phenyl) A->E Secondary Action B Initial Result: Poor Retention (k < 2 or k > 10) F Adjust Organic Content or Gradient Slope B->F Primary Action C Initial Result: Poor Resolution (Rs < 2.0) C->F G Adjust Flow Rate or Temperature C->G Fine-tuning H Target Achieved: Symmetrical Peak (T < 1.2) D->H E->H F->B Re-evaluate G->C Re-evaluate

Caption: Iterative strategy for HPLC method optimization.

Protocol 2: Systematic Optimization
  • Peak Shape Improvement (Tailing Reduction):

    • pH Adjustment: If tailing persists, the interaction with silanols is the likely cause.[2] Prepare mobile phase A with 0.05% Trifluoroacetic Acid (TFA) instead of formic acid. TFA is a stronger ion-pairing agent and can further mask silanol activity. Alternatively, use a buffered mobile phase, such as 20 mM potassium phosphate adjusted to pH 3.0.

    • Column Choice: If pH adjustment is insufficient, switch to a column with a different stationary phase chemistry. A polar-embedded or polar-endcapped phase can provide alternative selectivity and better shielding of silanols.[6][8]

  • Retention Time (k') Adjustment:

    • Isocratic vs. Gradient: If the scouting run shows a well-retained peak with no late-eluting impurities, an isocratic method may be faster and more robust. Determine the organic percentage from the gradient run where the analyte elutes and use that as a starting point for isocratic development (e.g., if the peak elutes at 10 min in the 5-95% gradient over 20 min, the %B is approximately 5 + (10/20)*(95-5) = 50%).

    • Gradient Slope: If a gradient is necessary to separate impurities, adjust the slope. A shallower gradient will increase resolution between closely eluting peaks.

  • Resolution (Rs) and Efficiency (N) Enhancement:

    • Flow Rate: Decrease the flow rate (e.g., to 0.8 mL/min) to increase the number of theoretical plates (N) and potentially improve resolution, at the cost of longer run time.

    • Temperature: Increase the column temperature (e.g., to 35 or 40 °C). This typically reduces mobile phase viscosity, sharpens peaks, and can sometimes alter selectivity.

Table 1: Example of Optimization Experiment Log

ExperimentColumnMobile Phase A%B (Isocratic)Flow (mL/min)Temp (°C)Retention Time (min)Tailing Factor
1 (Scout)C180.1% Formic AcidGradient1.03012.51.8
2C1820mM KH₂PO₄, pH 3.055%1.0308.21.4
3C1820mM KH₂PO₄, pH 3.055%1.0407.11.1
Final C18 20mM KH₂PO₄, pH 3.0 55% 1.0 40 7.1 1.1

Phase 3: Forced Degradation and Stability-Indicating Assessment

Forced degradation studies are essential to demonstrate the specificity of the method and ensure it can separate the intact drug from any degradation products that may form under stress conditions.[3][9] The goal is to achieve 5-20% degradation of the active ingredient.[10]

Protocol 3: Forced Degradation Study

Prepare solutions of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol (approx. 1 mg/mL) and subject them to the following conditions as per ICH Q1A(R2) guidelines:[11]

  • Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 2 hours. Neutralize with 1N NaOH before injection.

  • Base Hydrolysis: Add 1N NaOH and heat at 60 °C for 2 hours. Neutralize with 1N HCl before injection.

  • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature for 24 hours.

  • Thermal Degradation: Store the solid drug substance in an oven at 80 °C for 48 hours. Dissolve in diluent before injection.

  • Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[3] Dissolve in diluent before injection.

  • Analysis: Analyze a control (unstressed) sample and all stressed samples using the optimized HPLC method. Use a DAD to evaluate peak purity of the parent peak in all conditions.

Table 2: Example of Forced Degradation Results

Stress Condition% Assay of Parent% DegradationPeak Purity IndexComments
Control (Unstressed)100.00.0>0.999Single, pure peak.
1N HCl, 60°C, 2h88.511.5>0.999Two small degradation peaks observed.
1N NaOH, 60°C, 2h92.17.9>0.999One major degradation peak well-resolved.
3% H₂O₂, RT, 24h85.314.7>0.999Multiple small degradation peaks observed.
Thermal (80°C, 48h)98.21.8>0.999Minor degradation, very stable to heat.
Photolytic (ICH Q1B)95.64.4>0.999One minor degradation peak observed.

The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main analyte peak (Resolution > 2.0) and the peak purity index remains above 0.999, confirming no co-elution.

Phase 4: Method Validation Protocol

The final optimized method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[12][13]

Protocol 4: Full Method Validation

1. System Suitability:

  • Procedure: Inject five replicate injections of a standard solution.

  • Acceptance Criteria: %RSD of peak area < 2.0%, Tailing factor < 1.5, Theoretical plates > 2000.

2. Specificity:

  • Procedure: Analyze blank (diluent), placebo (if applicable), and the analyte. Confirm no interference at the analyte's retention time. The forced degradation study results also contribute to specificity.

  • Acceptance Criteria: No significant peaks at the retention time of the analyte in the blank or placebo chromatograms.

3. Linearity and Range:

  • Procedure: Prepare at least five concentrations of the analyte spanning 50-150% of the target assay concentration. Plot a graph of peak area versus concentration.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

4. Accuracy (Recovery):

  • Procedure: Perform recovery studies by spiking a known amount of analyte into a placebo mixture at three concentration levels (e.g., 80%, 100%, 120%), in triplicate.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

5. Precision:

  • Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.

  • Acceptance Criteria: %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Procedure: Determine based on the signal-to-noise ratio (LOD S/N ≈ 3:1, LOQ S/N ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: LOQ must be experimentally verified for acceptable precision and accuracy.

7. Robustness:

  • Procedure: Deliberately vary critical method parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), flow rate (±0.1 mL/min), and organic composition (±2%).

  • Acceptance Criteria: The system suitability parameters should remain within limits, and the assay results should not be significantly affected.

Table 3: Summary of Final Validated Method

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 45% (20mM KH₂PO₄, pH 3.0) : 55% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detector UV at 260 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent 50:50 Water:Acetonitrile

Conclusion

This application note outlines a systematic and scientifically-grounded approach to developing a robust, specific, and reliable stability-indicating RP-HPLC method for 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol. By carefully considering the analyte's chemical properties, particularly its basic amine functionality, and following a logical progression of scouting, optimization, and ICH-compliant validation, a method suitable for quality control and stability testing in a regulated environment was successfully established. The detailed protocols and rationale provided herein serve as a practical guide for researchers and scientists engaged in pharmaceutical analysis.

References

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide.
  • ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube.
  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide.
  • Phenomenex. (n.d.). HPLC Column Selection Guide.
  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Rajmane, A. D., & Shinde, K. P. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • Sonune, P. S., et al. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • Bajaj, S., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds.
  • Agilent Technologies. (2023, August 10). Why it matters and how to get good peak shape.
  • Agilent Technologies. (n.d.). Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns.
  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
  • ICH. (2010, February 2). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products.
  • Benchchem. (n.d.). Technical Support Center: Optimization of HPLC Parameters for 4-Amino-N-methylbenzeneethanesulfonamide Separation.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.

Sources

Application

using 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol as a pharmaceutical intermediate

An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol as a versatile pharmaceutical intermediate. Introduction: The Strategi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol as a versatile pharmaceutical intermediate.

Introduction: The Strategic Role of N-Arylmethyl Amino Alcohols in API Synthesis

In the landscape of modern pharmaceutical development, the efficient construction of complex molecular architectures is paramount. N-Arylmethyl-N-alkyl amino alcohols represent a critical class of intermediates, valued for their bifunctional nature which allows for sequential, controlled modifications. The title compound, 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol (CAS No. 143575-92-8), embodies the key structural features of this class: a protected secondary amine in the form of a readily cleavable benzyl group, a sterically influential isopropyl group, and a reactive primary alcohol.

The strategic importance of such building blocks is exemplified in the synthesis of calcimimetic agents like Cinacalcet, which is used to treat hyperparathyroidism.[1][2] The core of Cinacalcet is formed by coupling a chiral amine with a second molecular fragment, a process analogous to how intermediates like 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol are employed.[3][4] The fluorinated benzyl group, in particular, offers a site for potential metabolic blocking or for modifying the electronic properties of the molecule, making it a valuable moiety in drug design.

This guide provides detailed, field-proven protocols for the synthesis, purification, and characterization of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol, establishing a robust framework for its application in pharmaceutical research and development.

Section 1: Synthesis Protocols

The synthesis of the title compound is most effectively achieved in a two-stage process. The first stage involves the formation of the core secondary amine via reductive amination, followed by the introduction of the ethanol moiety through nucleophilic substitution.

Stage A: Synthesis of N-(2-fluorobenzyl)isopropylamine via Reductive Amination

Reductive amination is a cornerstone of amine synthesis, offering high yields and operational simplicity. This process involves the in situ formation of an imine from an aldehyde and a primary amine, which is then immediately reduced to the corresponding secondary amine.

Causality and Experimental Choices:

  • Solvent: Methanol is chosen as the solvent because it readily dissolves the reactants and the reducing agent, sodium borohydride (NaBH₄), and its protic nature facilitates the reduction step.

  • Reducing Agent: Sodium borohydride is a mild and selective reducing agent, ideal for reducing the imine double bond without affecting the aromatic ring. It is also safer and easier to handle than more powerful hydrides like LiAlH₄.[5]

  • Work-up: The reaction is quenched with water to destroy any excess NaBH₄. The use of an organic solvent like ethyl acetate allows for the efficient extraction of the less polar amine product from the aqueous phase.

Protocol 1A: Reductive Amination

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-fluorobenzaldehyde (10.0 g, 80.6 mmol) and methanol (100 mL). Stir until the aldehyde is fully dissolved.

  • Amine Addition: Add isopropylamine (6.8 mL, 80.6 mmol, 1.0 eq) dropwise to the solution at room temperature. A slight exotherm may be observed. Stir the mixture for 1 hour to allow for imine formation.

  • Reduction: Cool the flask to 0 °C in an ice bath. Add sodium borohydride (3.66 g, 96.7 mmol, 1.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quench and Extraction: Carefully add deionized water (50 mL) to quench the reaction. Remove the methanol under reduced pressure using a rotary evaporator.

  • Work-up: Transfer the remaining aqueous residue to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-(2-fluorobenzyl)isopropylamine as a crude oil. This product is often of sufficient purity for the next step.

Stage B: Synthesis of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol via Alkylation

The final step involves an SN2 reaction where the secondary amine synthesized in Stage A acts as a nucleophile, displacing the chloride from 2-chloroethanol to form the target amino alcohol.

Causality and Experimental Choices:

  • Solvent: A polar aprotic solvent such as acetonitrile is used to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.

  • Base: Potassium carbonate (K₂CO₃) is used as a mild, inexpensive base to neutralize the HCl that is formed as a byproduct of the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.

  • Temperature: Heating the reaction to reflux provides the necessary activation energy to drive the SN2 reaction to completion in a reasonable timeframe.

Protocol 1B: N-Alkylation

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the crude N-(2-fluorobenzyl)isopropylamine from Stage A (approx. 80.6 mmol), 2-chloroethanol (6.5 mL, 96.7 mmol, 1.2 eq), and potassium carbonate (22.3 g, 161.2 mmol, 2.0 eq) in acetonitrile (120 mL).

  • Heating: Heat the suspension to reflux (approx. 82 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Aqueous Work-up: Dissolve the resulting crude oil in ethyl acetate (100 mL) and wash with water (2 x 50 mL) to remove any remaining salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol. The crude product should then be purified as described in Section 2.

Section 2: Purification Protocol

For use as a pharmaceutical intermediate, high purity is essential. Flash column chromatography is the preferred method for purifying the target compound.

Causality and Experimental Choices:

  • Stationary Phase: Silica gel is a polar stationary phase that effectively separates compounds based on polarity. The slightly polar amine and the hydroxyl group of the target compound will have moderate retention.

  • Mobile Phase: A gradient of ethyl acetate in hexanes is used. The initial, less polar mobile phase elutes non-polar impurities, while gradually increasing the polarity with ethyl acetate allows for the controlled elution of the product. A small amount of triethylamine is often added to the mobile phase to prevent peak tailing of the amine product on the acidic silica gel.

Protocol 2: Flash Column Chromatography

  • Column Preparation: Pack a glass chromatography column with silica gel using a slurry method with 5% ethyl acetate in hexanes.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After drying, carefully load the silica-adsorbed sample onto the top of the prepared column.

  • Elution: Begin elution with 5% ethyl acetate in hexanes, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the mobile phase. A typical gradient might be:

    • 5% to 15% Ethyl Acetate/Hexanes (to elute less polar impurities).

    • 15% to 30% Ethyl Acetate/Hexanes (the product typically elutes in this range).

    • Add 0.5% triethylamine to the mobile phase if peak tailing is observed.

  • Fraction Analysis: Analyze the collected fractions by TLC, staining with potassium permanganate to visualize the product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol as a purified oil.

Section 3: Quality Control & Characterization

Rigorous analytical characterization is required to confirm the identity, structure, and purity of the final intermediate.

Data Presentation: Physicochemical and Analytical Summary
PropertyValue / Method
Chemical Name 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol
CAS Number 143575-92-8
Molecular Formula C₁₂H₁₈FNO
Molecular Weight 211.28 g/mol
Appearance Colorless to pale yellow oil
Purity (HPLC) ≥98.0%
Primary Techniques ¹H NMR, ¹³C NMR, IR, HPLC, MS
Predicted Spectroscopic Data

The following tables provide predicted data to aid in the structural confirmation of the synthesized intermediate.

Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H ~7.20-7.40m2HAr-H
~6.95-7.10m2HAr-H
~3.65s2HAr-CH ₂-N
~3.55t2HN-CH₂-CH ₂-OH
~2.80septet1HN-CH -(CH₃)₂
~2.60t2HN-CH ₂-CH₂-OH
~2.50br s1HOH
~1.05d6HN-CH-(CH ₃)₂
¹³C ~161 (d, J≈245 Hz)C -F
~131 (d, J≈8 Hz)Ar-C
~128 (d, J≈4 Hz)Ar-C
~126 (d, J≈15 Hz)Ar-C (ipso)
~124 (d, J≈4 Hz)Ar-C
~115 (d, J≈22 Hz)Ar-C
~59.0N-CH₂-C H₂-OH
~55.0N-C H₂-CH₂-OH
~51.0Ar-C H₂-N
~49.0N-C H-(CH₃)₂
~18.5N-CH-(C H₃)₂

Table 2: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3300BroadO-H stretch (alcohol)
3050-3020MediumC-H stretch (aromatic)
2970-2850StrongC-H stretch (aliphatic)
1490, 1450MediumC=C stretch (aromatic ring)
1230-1220StrongC-F stretch (aryl fluoride)
1100-1050StrongC-O stretch (primary alcohol)
Protocol 3: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of pharmaceutical intermediates.

Table 3: Example HPLC Method Parameters

ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient 10% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detector UV at 254 nm
Injection Vol. 10 µL
Sample Prep. Dissolve sample (1 mg/mL) in 50:50 Water:Acetonitrile. Filter sample through a 0.45 µm syringe filter before injection.[3]

Section 4: Application in API Synthesis

Intermediates like 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol are designed for versatility. The primary alcohol provides a reactive handle for further modification, such as conversion to a leaving group (e.g., tosylate or mesylate) or oxidation to an aldehyde or carboxylic acid. The N-benzyl group serves as a robust protecting group for the amine, which can be removed under standard hydrogenolysis conditions (e.g., H₂, Pd/C) at a later stage in a synthetic sequence.[6]

This functionality makes it an ideal precursor for building more complex molecules. For instance, in a manner analogous to the synthesis of Cinacalcet, where (R)-1-(1-naphthyl)ethylamine is coupled to another fragment, our title intermediate could be similarly utilized.[2][7] The alcohol could be converted to a leaving group, allowing for nucleophilic substitution by another complex fragment, or the N-benzyl group could be removed to reveal a secondary amine ready for coupling reactions.

Section 5: Safety & Handling

As a member of the amino alcohol chemical class, 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol should be handled with appropriate care.

  • General Handling: Work in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazards: Amino alcohols can be corrosive and may cause skin and eye burns upon direct contact.[8] They may also be harmful if inhaled or swallowed. Always consult the material safety data sheet (MSDS) before use.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

Section 6: Workflow & Synthesis Visualization

The following diagrams illustrate the overall process flow and the specific chemical transformations described in this guide.

G cluster_synthesis Synthesis Stage cluster_purification Purification & QC Start 2-Fluorobenzaldehyde + Isopropylamine Imine Imine Formation Start->Imine Reduction NaBH4 Reduction Imine->Reduction Amine N-(2-fluorobenzyl)isopropylamine Reduction->Amine Alkylation Alkylation with 2-Chloroethanol Amine->Alkylation Crude Crude Product Alkylation->Crude Purify Flash Column Chromatography Crude->Purify QC QC Analysis (NMR, HPLC, IR) Purify->QC Final Pure Intermediate (>98%) QC->Final

Caption: Overall workflow from starting materials to purified intermediate.

Caption: Chemical reaction scheme for the two-stage synthesis.

References

  • A NEW METHOD FOR THE PREPARATION OF CINACALCET AND NEW INTERMEDIATES THEREOF - Patent 2406211. (2018). European Patent Office. [Link]

  • Halpern, B. A., et al. (2012). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Journal of Medicinal Chemistry. [Link]

  • Cimarelli, C., & Palmieri, G. (2016). Syntheses of Cinacalcet: An Enantiopure Active Pharmaceutical Ingredient (API). Organic Process Research & Development. [Link]

  • Piccolo, O., et al. (2023). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. Molecules. [Link]

  • PROCESS FOR THE PREPARATION OF CINACALCET AND SALTS THEREOF, AND INTERMEDIATES FOR USE IN THE PROCESS. (2010).
  • Piccolo, O., et al. (2023). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. PubMed. [Link]

  • Method for the preparation of cinacalcet and intermediates and impurities thereof. (2013).
  • Process for the preparation of cinacalcet hydrochloride. (2011).
  • A novel asymmetric synthesis of cinacalcet hydrochloride. (2012). Beilstein Journal of Organic Chemistry. [Link]

  • Cinacalcet Hydrochloride. (2017). PubMed. [Link]

  • PROCESS FOR THE PREPARATION OF CINACALCET BASE. (2007).
  • Synthesis and Fungicidal Activity of Novel 2-(Arylaminoethylamino)benzyl Alcohols. (2016). Journal of the Chinese Chemical Society. [Link]

  • β-PHENYLETHYLAMINE. (N/A). Organic Syntheses. [Link]

  • Selected amines and amino alcohols. (2023). Danish Environmental Protection Agency. [Link]

Sources

Method

NMR spectroscopy characterization of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol

Title: Application Note: NMR Spectroscopy Characterization Protocol for 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol 1. Introduction & Scope 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol ( C12​H18​FNO ) is a highly vers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: NMR Spectroscopy Characterization Protocol for 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol

1. Introduction & Scope 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol ( C12​H18​FNO ) is a highly versatile tertiary amine building block utilized in medicinal chemistry, particularly in the synthesis of CNS-active agents, beta-blocker analogs, and targeted therapeutics. The presence of an ortho-fluorine atom on the benzyl ring fundamentally alters the electronic environment and conformational dynamics of the molecule.

Accurate structural elucidation of this compound requires a comprehensive Nuclear Magnetic Resonance (NMR) strategy that leverages 1H , 13C , and 19F nuclei. This application note provides a field-proven, step-by-step protocol for the complete NMR characterization of this compound, detailing the physical chemistry and causality behind each experimental parameter to ensure self-validating, reproducible results.

2. Experimental Rationale & Causality

  • Solvent Selection: Chloroform-d ( CDCl3​ ) is selected as the primary solvent. Because the compound is a free-base aminoalcohol, it exhibits high solubility in non-polar to moderately polar aprotic solvents. CDCl3​ lacks exchangeable protons, preserving the visibility of the ethanol -OH signal, though its exact chemical shift will vary based on concentration due to intermolecular hydrogen bonding.

  • Multi-Nuclear Approach: Relying solely on 1H NMR is insufficient due to the complex spin-spin splitting introduced by the 19F nucleus (100% natural abundance, spin 1/2). 19F couples extensively with both 1H ( 3JHF​ , 4JHF​ ) and 13C ( 1JCF​ to 4JCF​ ). A 19F -centered NMR analysis is critical for the unambiguous assignment of the aromatic ring [1].

  • Conformational Dynamics: Tertiary amines with bulky substituents (such as the isopropyl and ortho-fluorobenzyl groups) can exhibit restricted rotation around the C-N bonds. If broad signals are observed at 298 K, Variable-Temperature (VT) NMR may be required to overcome the coalescence point and achieve sharp spectral resolution [2].

3. Workflow Visualization

NMR_Workflow A Sample Preparation (20-50 mg in 0.6 mL CDCl3) B Probe Tuning & Matching (1H, 13C, 19F) A->B C 1D Acquisition (1H, 13C{1H}, 19F{1H}) B->C D 2D Homonuclear (COSY, NOESY) C->D E 2D Heteronuclear (HSQC, HMBC) C->E F Data Processing (Fourier Transform, Phasing) C->F D->F E->F G J-Coupling Extraction (19F-13C and 19F-1H) F->G H Final Structural Validation G->H

Caption: Comprehensive multi-nuclear NMR characterization workflow for fluorinated small molecules.

4. Step-by-Step Experimental Protocol

4.1. Sample Preparation

  • Weighing: Accurately weigh 25–30 mg of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol. This concentration provides an optimal signal-to-noise ratio (SNR) for 13C NMR within a reasonable timeframe (approx. 15-30 minutes) while preventing excessive viscosity that could degrade resolution.

  • Dissolution: Dissolve the compound in 0.6 mL of high-purity CDCl3​ (containing 0.03% v/v TMS as an internal standard).

  • Transfer: Transfer the solution into a standard 5 mm, 500 MHz-rated precision NMR tube. Ensure the liquid height is at least 4 cm to prevent magnetic susceptibility artifacts at the sample boundaries.

4.2. Spectrometer Setup (Assuming 400 MHz or 500 MHz system)

  • Locking and Shimming: Lock the spectrometer to the deuterium frequency of CDCl3​ . Perform gradient shimming (e.g., TopShim) on the Z-axis to ensure a sharp, symmetrical solvent peak.

  • Tuning and Matching (Critical Step): Manually or automatically tune and match the probe for 1H , 13C , and 19F . Because 1H (400 MHz) and 19F (376 MHz) resonate at very close frequencies, ensure your probe is capable of dual 1H/19F tuning (e.g., a modern broadband fluorine-observe probe).

4.3. Acquisition Parameters

  • 1H NMR: Pulse angle = 30° (zg30), Relaxation delay (D1) = 2.0 s, Number of scans (NS) = 16. Spectral width = 12 ppm.

  • 13C{1H} NMR: Pulse angle = 30° (zgpg30), D1 = 2.0 s, NS = 256 to 512. WALTZ-16 decoupling applied to 1H . Spectral width = 220 ppm.

  • 19F{1H} NMR: Pulse angle = 30°, D1 = 1.5 s, NS = 16. 1H decoupling is highly recommended to simplify the fluorine spectrum to a single peak (or distinct multiplets if multiple rotational conformers exist), aiding in rapid purity assessment [1].

5. Data Interpretation & Expected Results

The electronic effects of the fluorine atom heavily dictate the chemical shifts. Fluorine exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M) [3]. This interplay creates distinct, predictable splitting patterns in both the 1H and 13C spectra.

Table 1: Expected 1H NMR Assignments ( CDCl3​ , 400 MHz)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)
Aromatic H-67.35 - 7.45td1H JHH​=7.5 , JHF​=1.5
Aromatic H-47.20 - 7.30m1HComplex multiplet
Aromatic H-3, H-57.00 - 7.15m2HComplex multiplet
Benzyl −CH2​− 3.65 - 3.75s (or br s)2HBroadening due to N-inversion/F-coupling
Ethanol −O−CH2​− 3.50 - 3.60t2H JHH​=5.5
Isopropyl −CH− 2.95 - 3.05septet1H JHH​=6.6
Ethanol −N−CH2​− 2.55 - 2.65t2H JHH​=5.5
Hydroxyl −OH 2.50 - 3.00br s1HConcentration dependent
Isopropyl −CH3​ 1.00 - 1.10d6H JHH​=6.6

Table 2: Expected 13C NMR Assignments ( CDCl3​ , 100 MHz) Note: The C−F spin-spin coupling is highly diagnostic. The 1JCF​ is massive (~245 Hz), and the coupling attenuates predictably with distance ( 2JCF​≈15−22 Hz, 3JCF​≈8 Hz).

PositionChemical Shift (δ, ppm)Multiplicity JCF​ Coupling (Hz)Assignment Logic
Aromatic C-2 (C-F)~161.0d~245.0Direct C-F bond, extreme deshielding
Aromatic C-6~131.5d~4.5 3JCF​ , ortho to benzyl group
Aromatic C-4~128.5d~8.0 3JCF​ , meta to F
Aromatic C-1~125.0d~15.0 2JCF​ , ipso to benzyl group
Aromatic C-5~124.0d~3.5 4JCF​ , para to F
Aromatic C-3~115.5d~22.0 2JCF​ , ortho to F
Ethanol −O−CH2​− ~59.5s-Deshielded by adjacent Oxygen
Isopropyl −CH− ~54.0s-Tertiary carbon
Ethanol −N−CH2​− ~53.0s-Adjacent to Nitrogen
Benzyl −CH2​− ~50.5d~3.0 3JCF​ from aromatic F
Isopropyl −CH3​ ~18.0s-Aliphatic methyls

Table 3: Expected 19F NMR Assignment ( CDCl3​ , 376 MHz)

PositionChemical Shift (δ, ppm)Multiplicity (without 1H dec.)Assignment Logic
Aromatic F-2-117.5 to -119.0mTypical range for ortho-fluorobenzyl groups

6. 2D Connectivity and Structural Validation

To ensure the self-validating nature of this protocol, 2D NMR must be utilized to confirm the spatial and through-bond connectivity of the functional groups surrounding the central nitrogen atom.

Connectivity_Map F 19F Nucleus (ortho-Fluoro) C_Ar Aromatic Carbons (C1 - C6) F->C_Ar 1J, 2J, 3J (13C-19F) H_Ar Aromatic Protons (H3, H4, H5, H6) H_Ar->C_Ar HSQC / HMBC CH2_Bn Benzyl CH2 CH2_Bn->C_Ar HMBC N_Core Tertiary Amine (Nitrogen Core) CH2_Bn->N_Core Bond Iso Isopropyl Group (CH, CH3) CH2_Bn->Iso NOESY Eth Ethanol Group (CH2-CH2-OH) CH2_Bn->Eth NOESY Iso->N_Core Bond Eth->N_Core Bond

Caption: Key NMR correlations and spatial connectivities for structural elucidation.

  • HMBC (Heteronuclear Multiple Bond Correlation): The benzyl −CH2​− protons (~3.70 ppm) will show strong 3JCH​ correlations to the aromatic C-2 (~161 ppm) and C-6 (~131.5 ppm), confirming the exact attachment point on the fluorinated ring. Furthermore, cross-peaks between the isopropyl methyl protons (~1.05 ppm) and the isopropyl methine carbon (~54.0 ppm) validate the branched aliphatic chain.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Through-space interactions will be visible between the benzyl −CH2​− protons and the isopropyl methine proton, confirming their spatial proximity around the tertiary amine core.

7. Troubleshooting & Quality Control

  • Broadened Aliphatic Signals: If the signals for the benzyl CH2​ or the ethanol N−CH2​ appear broad, it is likely due to intermediate exchange rates of nitrogen inversion or restricted rotation caused by the bulky ortho-fluorobenzyl group [2]. Solution: Perform VT-NMR at elevated temperatures (e.g., 323 K in DMSO- d6​ ) to reach the fast exchange regime, which will sharpen the peaks.

  • Missing Hydroxyl Peak: If the -OH peak is absent, it may be rapidly exchanging with trace water in the CDCl3​ . Solution: Add a small amount of activated molecular sieves to the NMR tube, or run a complementary spectrum in DMSO- d6​ , where the -OH proton will typically appear as a sharp triplet (due to coupling with the adjacent CH2​ ) around 4.0 - 4.5 ppm.

References

  • Rejc, L., Gómez-Biagi, R. F., & Nitz, M. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(22), 13888-13897.[Link]

  • Kelling, A., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(19), 6225.[Link]

Application

Application Note: ESI-MS/MS Fragmentation Patterns of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Introduction & Structural Rationale T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Introduction & Structural Rationale

The compound 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol (Chemical Formula: C12​H18​FNO , Exact Mass: ~211.137 Da) is a sterically hindered tertiary amine characterized by three distinct functional moieties attached to a central nitrogen atom: a 2-fluorobenzyl group, an isopropyl group, and an ethanolamine chain. Understanding its gas-phase fragmentation behavior is critical for developing highly sensitive and specific Multiple Reaction Monitoring (MRM) methods used in pharmacokinetic (PK) profiling and drug metabolism studies.

In positive electrospray ionization (ESI+), the central basic nitrogen readily accepts a proton, yielding a stable precursor ion [M+H]+ at m/z 212.14 . The subsequent Collision-Induced Dissociation (CID) pathways are strictly governed by the relative bond dissociation energies of the functional groups and the gas-phase stability of the resulting product ions.

Mechanistic Causality of Fragmentation

When subjected to CID, the protonated molecule partitions into three primary competitive fragmentation pathways. The causality behind these specific cleavages is rooted in the thermodynamic stability of the leaving groups and the resulting carbocations or iminium ions.

A. Heterolytic Benzylic Cleavage (m/z 109.05)

The most thermodynamically favored pathway is the elongation and heterolytic cleavage of the benzylic C−N bond. The charge localizes on the benzylic carbon, resulting in the expulsion of a neutral amino-alkanol fragment (103 Da) and the formation of the 2-fluorobenzyl cation at m/z 109.05. This ion is exceptionally stable due to resonance delocalization, often rearranging into a fluorotropylium ion intermediate. Because of this profound stabilization, this transition is typically the base peak in the MS/MS spectra of protonated benzylamines 12.

B. Dehydration of the Ethanolamine Moiety (m/z 194.13)

Alkanolamines are highly susceptible to the neutral loss of water (18 Da) under low-energy CID conditions. The protonated nitrogen facilitates a proton transfer to the hydroxyl oxygen, creating a −OH2+​ leaving group. The expulsion of water is often accompanied by anchimeric assistance from the nitrogen lone pair, forming a cyclic aziridinium ion or a stable iminium species at m/z 194.13 3.

C. McLafferty-like Loss of the Isopropyl Group (m/z 170.10)

Tertiary amines bearing an isopropyl group frequently undergo a neutral loss of propene ( C3​H6​ , 42 Da). This occurs via a cyclic transition state where a hydrogen atom shifts to the nitrogen, accompanied by the cleavage of the N−C bond. This leaves a secondary amine fragment at m/z 170.10, a hallmark fragmentation pattern for N-isopropyl drugs like propranolol 4.

Fragmentation M_H Precursor Ion [M+H]+ m/z 212.14 F_109 2-Fluorobenzyl Cation m/z 109.05 M_H->F_109 Heterolytic C-N Cleavage - C5H13NO (103 Da) F_194 [M+H - H2O]+ m/z 194.13 M_H->F_194 Dehydration - H2O (18 Da) F_170 [M+H - C3H6]+ m/z 170.10 M_H->F_170 McLafferty-like Rearrangement - Propene (42 Da) F_152 [M+H - H2O - C3H6]+ m/z 152.09 F_194->F_152 Loss of Propene - C3H6 (42 Da) F_170->F_152 Dehydration - H2O (18 Da)

Proposed ESI-MS/MS fragmentation pathway for 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol.

Quantitative Data Summary

The following table summarizes the expected quantitative mass spectrometry data, detailing the precursor-to-product ion transitions necessary for MRM assay development.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)FormulaStructural AssignmentRelative AbundanceOptimal CE (eV)
212.14109.05103.09 C7​H6​F+ 2-Fluorobenzyl cationHigh (Base Peak)25 - 35
212.14194.1318.01 C12​H17​FN+ [M+H−H2​O]+ Medium10 - 20
212.14170.1042.05 C9​H13​FNO+ [M+H−C3​H6​]+ Low-Medium15 - 25
212.14152.0960.06 C9​H11​FN+ [M+H−H2​O−C3​H6​]+ Low25 - 30

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, this protocol utilizes a self-validating system. By incorporating a structurally analogous reference standard (Propranolol) prior to sample analysis, operators can empirically verify that the collision cell energy calibration and desolvation thermodynamics are functioning correctly 5.

Workflow S1 System Suitability S2 Sample Preparation S1->S2 S3 UHPLC Separation S2->S3 S4 ESI(+) Ionization S3->S4 S5 CID Optimization S4->S5 S6 Data Analysis S5->S6

Self-validating LC-MS/MS experimental workflow for fragmentation analysis.

Step 1: System Suitability & Calibration
  • Prepare a 50 ng/mL solution of Propranolol in 50:50 Acetonitrile:Water (0.1% Formic Acid).

  • Infuse the standard at 10 µL/min into the ESI source.

  • Validation Check: Ramp the Collision Energy (CE) from 10 to 40 eV. Confirm the presence of the m/z 116 (naphthol cleavage) and m/z 183 (isopropylamine loss) fragments. If these ratios deviate by >15% from historical tuning files, recalibrate the quadrupole mass filters and collision gas pressure.

Step 2: Sample Preparation
  • Dissolve 1.0 mg of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute the stock to a working concentration of 100 ng/mL using Mobile Phase A (Water + 0.1% Formic Acid).

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to remove any particulate matter.

Step 3: UHPLC Separation Parameters
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Note: For highly polar degradation products, a ZIC-HILIC column can be substituted.

  • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Gradient: Hold at 5% B for 0.5 min, ramp linearly to 95% B over 4.0 min, hold at 95% B for 1.0 min, and re-equilibrate at 5% B for 1.5 min.

  • Flow Rate: 0.4 mL/min.

Step 4: ESI-MS/MS Acquisition & CID Optimization
  • Source Parameters: Set Capillary Voltage to 3.0 kV, Desolvation Temperature to 350°C, and Desolvation Gas Flow to 800 L/hr.

  • MS1 Scan: Perform a full scan (m/z 100–300) to isolate the[M+H]+ precursor at m/z 212.14.

  • Product Ion Scan (MS2): Isolate m/z 212.14 in Q1. Use Argon as the collision gas in Q2.

  • CE Ramping: Acquire MS2 spectra at discrete CE levels: 10, 20, 30, and 40 eV.

  • Data Integration: Identify the optimal CE for the quantifier transition (212.14 → 109.05) and the qualifier transitions (212.14 → 194.13 and 212.14 → 170.10).

References

  • Bourcier, S., & Hoppilliard, Y. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. European Journal of Mass Spectrometry. URL:[6]

  • Bialecki, J., Ruzicka, J., & Attygalle, A. B. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry (nih.gov). URL:[2]

  • BenchChem. (2025). Application Note: Mass Spectrometry Fragmentation of N-Methyl-N-(4-thien-2-ylbenzyl)amine. Benchchem.com. URL:[5]

  • DiVA Portal. (2013). Analysis of Aqueous Alkanolamines using Hydrophilic Interaction Liquid Chromatography and Mass Spectrometry. diva-portal.org. URL:[3]

  • MDPI. (2023). Electrochemistry–Mass Spectrometry for Generation and Identification of Metabolites of Selected Drugs from Different Therapeutic Groups in Comparison with In Vitro and In Vivo Approaches. mdpi.com. URL:[4]

Sources

Method

Application Note: Catalytic Reduction Techniques for the Synthesis of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol

Executive Summary & Chemical Context The synthesis of sterically hindered, fluorinated tertiary amines is a critical operation in modern drug development, often serving as a core scaffold for central nervous system (CNS)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The synthesis of sterically hindered, fluorinated tertiary amines is a critical operation in modern drug development, often serving as a core scaffold for central nervous system (CNS) therapeutics and specialized beta-blocker analogs. This application note details the optimized synthesis of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol via Catalytic Reductive Amination (CRA).

Unlike the synthesis of primary or secondary amines, generating a bulky tertiary amine presents unique chemoselectivity challenges. The process requires coupling 2-fluorobenzaldehyde with 2-(isopropylamino)ethanol. As a Senior Application Scientist, I have structured this guide to move beyond standard recipes, focusing instead on the mechanistic causality behind catalyst selection, the unique directing role of the substrate's hydroxyl group, and the implementation of a self-validating experimental workflow.

Mechanistic Causality in Sterically Hindered Systems

The fundamental challenge in synthesizing 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol lies in the reaction pathway. When a secondary amine (2-(isopropylamino)ethanol) reacts with an aldehyde (2-fluorobenzaldehyde), it cannot form a stable imine. Instead, the condensation yields a transient hemiaminal.

To proceed to reduction, this hemiaminal must dehydrate to form a highly reactive, sterically hindered iminium ion . Mechanistic studies on transition-metal catalyzed reductive aminations reveal that the hydroxyl group on the ethanolamine tail plays a unique, critical role in this transition[1]. The hydroxyl oxygen can transiently coordinate with the metal catalyst or participate in intramolecular hydrogen bonding, stabilizing the sterically congested iminium transition state and facilitating hydride transfer[1].

Understanding this causality dictates our solvent and additive choices: an alcoholic solvent (ethanol) combined with a catalytic organic acid (acetic acid) is required to act as a proton shuttle, driving the dehydration of the hemiaminal forward. Without this acid catalysis, the reaction stalls, and unreacted hemiaminal accumulates.

Mechanism SM1 2-Fluorobenzaldehyde Hemiaminal Hemiaminal Intermediate (Sterically Hindered) SM1->Hemiaminal Condensation SM2 2-(Isopropylamino)ethanol SM2->Hemiaminal Iminium Iminium Ion (Hydroxyl Stabilized) Hemiaminal->Iminium -H2O (Acid Catalyzed) Product 2-[(2-Fluoro-benzyl)- isopropyl-amino]-ethanol Iminium->Product H2 / Pt/C (Fast Reduction) Byproduct Des-benzyl Byproduct (Hydrogenolysis) Product->Byproduct Over-reduction (Avoid Pd/C)

Mechanistic pathway for the catalytic reductive amination of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol.

Catalyst Selection & Chemoselectivity

While hydrogen gas is the most attractive and atom-economical reducing agent for large-scale amine formation[2], the choice of the heterogeneous catalyst dictates the success of the reaction.

Palladium on Carbon (Pd/C) is the industry standard for reductive aminations due to its high activity[1]. However, Pd/C is notoriously active for the hydrogenolysis of benzylic C-N bonds . Because our target molecule contains a 2-fluorobenzyl group attached to a nitrogen, using Pd/C results in severe over-reduction, cleaving the newly formed bond to yield 2-fluorotoluene and reverting the amine back to 2-(isopropylamino)ethanol.

To circumvent this, Platinum on Carbon (Pt/C) is selected. Pt/C exhibits excellent activity for the reduction of polar C=N bonds (iminium ions) but has a significantly higher activation energy barrier for the hydrogenolysis of C-N single bonds.

Quantitative Catalyst Optimization Data

The following table summarizes the causal relationship between catalyst choice, additives, and reaction selectivity.

Catalyst System (5 wt%)H₂ Pressure (bar)AdditiveConversion (%)Selectivity (%)Debenzylation (%)
10% Pd/C5.0None>996532
5% Pt/C5.0None8592<1
5% Pt/C 5.0 AcOH (0.1 eq) >99 98 <1
5% Ru/C10.0AcOH (0.1 eq)4588<1

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It relies on In-Process Controls (IPCs) that confirm the mechanistic progression of the reaction before allowing the operator to proceed to the next stage.

Reagents & Equipment
  • Substrates: 2-Fluorobenzaldehyde (1.0 eq), 2-(isopropylamino)ethanol (1.05 eq).

  • Catalyst & Additives: 5% Pt/C (5 wt% relative to aldehyde), Glacial Acetic Acid (0.1 eq).

  • Solvent: Anhydrous Ethanol (10 volumes).

  • Equipment: 500 mL Stainless steel autoclave with gas-entrainment impeller.

Step-by-Step Methodology
  • Hemiaminal Formation (Validation Step 1):

    • Charge the autoclave with anhydrous ethanol, 2-fluorobenzaldehyde, and 2-(isopropylamino)ethanol.

    • Stir at 25°C for 30 minutes under nitrogen.

    • Causality Check: A slight exotherm (approx. 2-4°C) should be observed, validating the exothermic condensation into the hemiaminal intermediate.

  • Catalyst & Acid Addition:

    • Add 0.1 eq of glacial acetic acid. Rationale: This acidifies the mixture just enough to promote the dehydration of the hemiaminal to the iminium ion without protonating the amine to the point of deactivation.

    • Carefully add the 5% Pt/C catalyst.

  • Inerting & Pressurization:

    • Seal the reactor. Purge the headspace with N₂ (3 cycles at 3 bar) to remove oxygen, followed by H₂ (3 cycles at 3 bar).

    • Pressurize the reactor to exactly 5.0 bar of H₂. Rationale: Pressures above 10 bar risk hydrodefluorination of the aromatic ring.

  • Catalytic Hydrogenation:

    • Initiate stirring at 800 rpm to ensure optimal hydrogen mass transfer into the liquid phase. Maintain temperature at 25°C using a cooling jacket.

    • Allow the reaction to proceed for 6 hours.

  • In-Process Control (IPC) - The Self-Validation Gate:

    • Halt stirring, vent pressure safely, and draw a 0.5 mL sample for HPLC analysis.

    • Validation Criteria: The reaction is only deemed complete if Aldehyde is < 0.5% and Hemiaminal is < 1%. If Hemiaminal > 1%, it validates that dehydration is the bottleneck; add an additional 0.05 eq of AcOH and re-pressurize.

  • Workup & Isolation:

    • Filter the reaction mixture through a tightly packed Celite pad to remove the Pt/C catalyst. Wash the pad with 2 volumes of ethanol.

    • Concentrate the filtrate under reduced pressure. Dissolve the resulting oil in Methyl tert-butyl ether (MTBE).

    • Wash the organic layer with 1M NaOH (to neutralize the acetic acid) followed by brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate to yield 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol as a high-purity pale yellow oil.

Workflow Prep Reaction Setup Mix Aldehyde + Amine Purge Inerting & Pressurization N2 then H2 (5 bar) Prep->Purge React Catalytic Hydrogenation Pt/C, 25°C, 6h Purge->React IPC IPC React->IPC IPC->React Incomplete (Add AcOH) Filter Catalyst Filtration Celite Pad IPC->Filter Pass Purify Workup & Isolation Acid-Base Extraction Filter->Purify

Self-validating experimental workflow with integrated in-process controls (IPC).

Troubleshooting & Causality Analysis

When scaling up this protocol, deviations may occur. Understanding the chemical causality behind these failures is essential for rapid troubleshooting:

  • Symptom: Hydrogen uptake ceases prematurely, and HPLC shows high levels of unreacted starting materials.

    • Causality: Catalyst poisoning. The starting 2-(isopropylamino)ethanol or 2-fluorobenzaldehyde may contain trace sulfur or heavy metal impurities.

    • Correction: Pre-treat the starting materials with activated carbon or silica gel prior to the reaction.

  • Symptom: High levels of 2-fluorotoluene detected in the GC/MS profile.

    • Causality: Unintended hydrogenolysis (C-N cleavage). This occurs if the temperature spikes above 40°C or if Pd/C was mistakenly used instead of Pt/C.

    • Correction: Strictly control the exotherm during the initial hydrogen uptake phase using a chilled water jacket.

References

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine Source: MDPI Catalysts (2022) URL:[Link]

  • Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen Source: Chemical Reviews, American Chemical Society (2020) URL:[Link]

Sources

Application

Application Note &amp; Protocol: A Robust and Scalable Synthesis of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol via Reductive Amination

Abstract This document provides a comprehensive guide for the scale-up synthesis of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol, a key intermediate in pharmaceutical development. The protocol details a robust and effic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol, a key intermediate in pharmaceutical development. The protocol details a robust and efficient one-pot reductive amination strategy, selected for its high yield, operational simplicity, and scalability. We address critical process parameters, in-process controls (IPCs), and safety considerations necessary for transitioning from laboratory to pilot-plant scale. The causality behind experimental choices is explained to provide researchers and process chemists with a deep understanding of the reaction dynamics, ensuring reliable and reproducible outcomes.

Introduction and Strategic Rationale

2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol is a tertiary amino alcohol, a structural motif frequently encountered in biologically active compounds. The efficient and cost-effective production of this intermediate is critical for drug development timelines. While several synthetic routes exist, direct N-alkylation with alkyl halides often suffers from poor selectivity, leading to the formation of quaternary ammonium salt byproducts and posing significant purification challenges, especially at scale.[1]

To circumvent these issues, this guide employs a reductive amination strategy. This method involves the condensation of 2-fluorobenzaldehyde with 2-(isopropylamino)-ethanol to form an intermediate imine (or iminium ion), which is subsequently reduced in situ to the desired tertiary amine.[1][2][3] This approach offers superior control, avoids over-alkylation, and utilizes readily available, cost-effective reagents, making it highly suitable for industrial applications.[1][4] We will utilize sodium borohydride (NaBH₄), a versatile and economical reducing agent, for the reduction step.[3][5][6]

Synthetic Scheme

The selected one-pot synthesis proceeds as follows:

Figure 1: Reductive amination of 2-fluorobenzaldehyde with 2-(isopropylamino)-ethanol.

Reagent and Material Specifications

Successful scale-up depends on well-defined raw material quality. The following table outlines the specifications for all materials required for this protocol.

ReagentCAS No.Molecular Weight ( g/mol )Recommended GradeRole in Reaction
2-Fluorobenzaldehyde446-52-6124.11≥99%Electrophile / Carbonyl Source
2-(Isopropylamino)-ethanol109-56-8103.16≥98%Nucleophile / Amine Source
Methanol (MeOH)67-56-132.04Anhydrous, ≥99.8%Reaction Solvent
Sodium Borohydride (NaBH₄)16940-66-237.83Powder, ≥98%Reducing Agent
Hydrochloric Acid (HCl)7647-01-036.462M Aqueous SolutionQuenching Agent
Sodium Hydroxide (NaOH)1310-73-240.0050% w/w Aqueous SolutionBasifying Agent for Work-up
Dichloromethane (DCM)75-09-284.93ACS GradeExtraction Solvent
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04GranularDrying Agent

Detailed Scale-Up Protocol (1.0 kg Scale)

This protocol is designed for the production of approximately 1.5 kg of the target compound, assuming an 85% yield. All operations should be conducted in a well-ventilated fume hood or an appropriate process bay with suitable engineering controls.

Step 1: Reactor Setup and Imine Formation

1.1. Reactor Preparation: Equip a 20 L jacketed glass reactor with a mechanical overhead stirrer, a temperature probe, a nitrogen inlet, and a condenser. Ensure the system is clean, dry, and purged with nitrogen to establish an inert atmosphere. 1.2. Reagent Charge: Charge the reactor with 2-(Isopropylamino)-ethanol (0.89 kg, 8.63 mol, 1.05 equiv.) and Anhydrous Methanol (8.0 L) . 1.3. Stirring and Cooling: Begin agitation at 200-250 RPM and cool the solution to 15-20 °C using the reactor jacket. 1.4. Aldehyde Addition: Slowly add 2-Fluorobenzaldehyde (1.00 kg, 8.06 mol, 1.00 equiv.) to the reactor over 30-45 minutes, maintaining the internal temperature below 25 °C. A slight exotherm may be observed. 1.5. Imine Formation: Stir the resulting mixture at 20-25 °C for 60-90 minutes. The formation of the imine is typically rapid in methanol.[7]

  • Causality: Pre-forming the imine before adding the reducing agent is a critical control step when using a strong reductant like NaBH₄. This minimizes the undesired reduction of the starting aldehyde to 2-fluorobenzyl alcohol.[4]
Step 2: Reduction

2.1. Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller. 2.2. Reducing Agent Addition: Slowly add Sodium Borohydride (0.37 kg, 9.67 mol, 1.20 equiv.) portion-wise over 1.5-2 hours.

  • Causality & Safety: This addition must be slow and controlled. The reduction is exothermic, and rapid addition can lead to a runaway reaction. Hydrogen gas is evolved during the reaction and quenching; ensure adequate ventilation and maintain the inert atmosphere.[8] The temperature must be kept below 10 °C to prevent side reactions and ensure selectivity. 2.3. Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 3-5 hours. 2.4. In-Process Control (IPC): Take a sample from the reaction mixture. Quench it with a small amount of water and extract with DCM. Analyze the organic layer by TLC or HPLC/GC to confirm the complete consumption of the imine intermediate.
Step 3: Quenching and Work-up

3.1. Cooling: Cool the reactor back down to 0-5 °C. 3.2. Quench: Slowly and carefully add 2M HCl (approx. 4.0 L) to the reaction mixture to quench the excess NaBH₄ and neutralize the mixture to pH ~7. Vigorous gas evolution (H₂) will occur. Maintain efficient stirring and control the addition rate to keep the temperature below 15 °C. 3.3. Solvent Removal: Concentrate the neutralized mixture under reduced pressure (vacuum distillation) to remove the bulk of the methanol. 3.4. Basification: To the remaining aqueous slurry, add Dichloromethane (8.0 L) . While stirring, slowly add 50% NaOH solution until the pH of the aqueous layer is >12. This deprotonates the amine hydrochloride salt, making the free base product soluble in the organic solvent. 3.5. Extraction: Stir the biphasic mixture for 30 minutes. Stop stirring, allow the layers to separate, and transfer the lower organic (DCM) layer to a separate vessel. Extract the aqueous layer again with DCM (2 x 4.0 L) . 3.6. Washing & Drying: Combine all organic extracts and wash with Brine (2.0 L) to remove residual water and inorganic salts. Dry the organic layer over Anhydrous Sodium Sulfate (approx. 0.5 kg) , stir for 30 minutes, and then filter to remove the drying agent.

Step 4: Isolation and Purification

4.1. Solvent Evaporation: Concentrate the filtered organic solution on a rotary evaporator under reduced pressure to yield the crude product as an oil. 4.2. Purification (Optional): The crude product is often of sufficient purity (>95%) for subsequent steps. If higher purity is required, the oil can be purified by vacuum distillation.

Process Workflow Visualization

The following diagram illustrates the key stages of the scale-up synthesis process.

G cluster_prep Preparation cluster_reaction Reaction Core cluster_workup Work-up & Isolation cluster_final Final Product reagents Charge Reagents (Amine, Solvent) add_aldehyde Add Aldehyde (T < 25°C) reagents->add_aldehyde Reactor Setup imine_form Imine Formation (1-1.5h @ RT) add_aldehyde->imine_form cool_reduct Cool to 0-5°C imine_form->cool_reduct add_nabh4 Add NaBH4 (T < 10°C) cool_reduct->add_nabh4 react_complete Reaction & IPC add_nabh4->react_complete quench Quench with HCl react_complete->quench Reaction Complete concentrate Solvent Removal quench->concentrate extract Basify & Extract concentrate->extract isolate Dry & Isolate Crude extract->isolate purify Vacuum Distillation (If Required) isolate->purify final_product Final Product: 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol purify->final_product

Caption: High-level workflow for the scale-up synthesis.

Expected Results and Characterization

ParameterExpected Result
Yield 80-90%
Appearance Colorless to pale yellow oil
Purity (by HPLC/GC) ≥95% (crude)
¹H NMR Conforms to structure
Mass Spec (ESI+) [M+H]⁺ = 214.15

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction (Imine remains) - Insufficient reducing agent.- NaBH₄ decomposed or low quality.- Add an additional portion (0.1-0.2 equiv.) of NaBH₄.- Use fresh, high-purity NaBH₄.
Significant Aldehyde Reduction Byproduct - NaBH₄ added too quickly or at too high a temperature.- Insufficient time for imine formation.- Ensure strict temperature control (<10°C) during NaBH₄ addition.- Increase the imine formation time before cooling for reduction.[4]
Low Yield after Work-up - Incomplete extraction due to incorrect pH.- Product loss during solvent removal.- Ensure aqueous layer pH is >12 before extraction.- Perform additional extractions (e.g., 4x instead of 3x).- Use a bump trap and careful vacuum control during concentration.
Emulsion during Extraction - Vigorous shaking/stirring.- High concentration of salts.- Reduce agitation speed during extraction.- Add brine to help break the emulsion.

Safety and Handling

  • 2-Fluorobenzaldehyde: Irritant. Avoid inhalation and contact with skin and eyes.

  • Methanol: Flammable liquid and toxic if ingested, inhaled, or absorbed through the skin.

  • Sodium Borohydride: Reacts with water to produce flammable hydrogen gas.[8] Handle in a dry, inert atmosphere. Addition to acidic solutions will cause rapid, vigorous gas evolution.

  • Dichloromethane: Suspected carcinogen. Use with adequate engineering controls and personal protective equipment.

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a flame-retardant lab coat, and chemically resistant gloves (nitrile or neoprene), is required at all times.

Conclusion

The reductive amination protocol detailed herein provides a highly efficient, scalable, and reliable method for the synthesis of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol. By carefully controlling key parameters such as temperature and addition rates, and by implementing in-process controls, this process can be safely and successfully executed on a kilogram scale, delivering a high-purity product in excellent yield.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Atkins, W. J., Burkhardt, E. R., & Matos, K. (2006). Safe Handling of Boranes at Scale. Organic Process Research & Development. [Link]

  • Reductive Transformations with Sodium Borohydride and Their Applications. (2026). ACS Publications. [Link]

  • Myers, A. G. Chem 115 Handout: Reductive Amination. Harvard University. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry.
  • Goud, T. V., et al. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. SciSpace. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. [Link]

Sources

Method

Application Notes and Protocols for the Evaluation of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol in Early-Stage Drug Discovery

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the handling, characterization, and preliminary biological evaluation of the novel chemical entity,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the handling, characterization, and preliminary biological evaluation of the novel chemical entity, 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol. While this specific molecule is not extensively documented in peer-reviewed literature for a defined biological target, its structural motifs—a fluorinated benzyl group, a secondary isopropylamine, and an ethanolamine backbone—represent a compelling scaffold for medicinal chemistry exploration. This guide, therefore, presents a generalized yet robust framework for initiating a drug discovery campaign around this and similar novel compounds. We will detail a plausible synthetic route, protocols for essential physicochemical profiling, and a tiered workflow for initial biological screening, including cytotoxicity and metabolic stability assays. The causality behind experimental choices is explained to provide field-proven insights, ensuring that the described protocols are self-validating and grounded in established principles of drug discovery.

Introduction: Deconstructing the Scaffold

The molecule 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol is a tertiary amino-alcohol. Its potential as a drug-like molecule can be inferred from the well-documented roles of its constituent functional groups in medicinal chemistry.

  • The 2-Fluorobenzyl Group: The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry. The fluorine atom, being small and highly electronegative, can significantly enhance metabolic stability by blocking sites of oxidative metabolism, and improve binding affinity to target proteins through favorable electrostatic interactions.[1][2] The strategic placement of fluorine can productively influence a molecule's conformation, pKa, and membrane permeability.[2][3]

  • The N-Isopropyl Group: The isopropyl group attached to the nitrogen atom provides steric bulk. This "steric shield" can protect the amine from rapid metabolic degradation, potentially increasing the compound's biological half-life.[4] This feature is often exploited to improve the pharmacokinetic profile of drug candidates.[5][6]

  • The Ethanolamine Moiety: The N-alkylethanolamine scaffold is present in numerous biologically active molecules, including a class of lipid mediators known as N-acylethanolamines (NAEs).[7] NAEs are involved in a variety of physiological processes and have shown anti-inflammatory, analgesic, and neuroprotective effects.[8][9] This backbone provides a versatile anchor for molecular interactions and can be a key pharmacophore.

Given these features, 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol serves as an excellent starting point for a hit-finding campaign. The following sections outline the necessary steps to synthesize, characterize, and evaluate this compound to uncover its therapeutic potential.

Synthesis and Characterization

A robust and scalable synthetic route is the first step in evaluating a novel compound. Below is a proposed two-step synthesis based on standard, high-yielding organic reactions.

Proposed Synthetic Pathway: Reductive Amination

A common and efficient method for synthesizing N-alkylated amines is reductive amination. This one-pot reaction involves the formation of an iminium ion intermediate from an aldehyde and a secondary amine, followed by in-situ reduction.

Synthesis_Pathway reagent1 2-Fluorobenzaldehyde intermediate [Iminium Intermediate] reagent1->intermediate + reagent2 2-(Isopropylamino)ethanol reagent2->intermediate product 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol intermediate->product  Reduction  (e.g., NaBH(OAc)₃)

Caption: Proposed reductive amination synthesis route.

Protocol: Synthesis via Reductive Amination

This protocol outlines the synthesis of the title compound from commercially available starting materials.

Materials:

  • 2-Fluorobenzaldehyde

  • 2-(Isopropylamino)ethanol

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • To a solution of 2-Fluorobenzaldehyde (1.0 eq) in anhydrous DCM, add 2-(Isopropylamino)ethanol (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Rationale: NaBH(OAc)₃ is a mild and selective reducing agent suitable for reductive aminations, minimizing the reduction of the starting aldehyde.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Physicochemical Profiling: The Foundation of "Druggability"

Before biological testing, it is crucial to determine the fundamental physicochemical properties of the compound. These properties heavily influence its absorption, distribution, metabolism, and excretion (ADME) profile.[10][11]

PropertyMethodImportance in Drug Discovery
Aqueous Solubility Kinetic or Thermodynamic Solubility Assays (e.g., Nephelometry)Poor solubility can lead to low bioavailability and formulation challenges.[12][13]
Lipophilicity (LogD) Shake-flask method or HPLC-based methodsInfluences membrane permeability, plasma protein binding, and metabolic clearance.[12]
Ionization Constant (pKa) Potentiometric titration or UV-spectroscopyDetermines the charge state of the molecule at physiological pH, affecting solubility and target binding.[13]
Protocol: Kinetic Aqueous Solubility Determination

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates

  • Plate reader capable of nephelometry or turbidimetry

Procedure:

  • Add the test compound stock solution to wells of a 96-well plate in triplicate, creating a serial dilution.

  • Add PBS (pH 7.4) to each well to achieve the final desired concentrations (typically ranging from 1 to 200 µM). The final DMSO concentration should be kept low (e.g., <1%).

  • Seal the plate and shake at room temperature for 2 hours.

  • Measure the turbidity of each well using a nephelometer.

  • The concentration at which a significant increase in turbidity is observed is recorded as the kinetic solubility.

Early-Stage Biological Evaluation: A Tiered Screening Approach

The following workflow outlines a logical progression for the initial biological assessment of a novel compound. The goal is to efficiently identify any biological activity while simultaneously flagging potential liabilities like cytotoxicity.

Screening_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Triage & Profiling cluster_2 Decision Point cluster_3 Outcome HTS High-Throughput Screening (HTS) (e.g., Cell-based functional assay) Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) HTS->Cytotoxicity Active Hits Metabolic Metabolic Stability Assay (e.g., Liver Microsomes) HTS->Metabolic Active Hits Decision Active & Non-Toxic? Cytotoxicity->Decision Metabolic->Decision Proceed Proceed to Hit-to-Lead Decision->Proceed Yes Halt Halt or Redesign Decision->Halt No

Caption: A tiered workflow for early-stage compound evaluation.

Protocol: General Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[14][15] A reduction in metabolic activity is indicative of cytotoxicity.[16][17]

Materials:

  • Human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compound in complete culture medium. Add these dilutions to the cells in triplicate. Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

  • Add MTT solution to each well and incubate for another 4 hours. Rationale: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ (the concentration of compound that inhibits 50% of cell viability).

Protocol: In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its likely in vivo clearance.[18][19]

Materials:

  • Human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and G6P-dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compound (1 µM final concentration)

  • Positive control compound with known metabolic instability (e.g., verapamil)

  • Acetonitrile with an internal standard (for protein precipitation and sample analysis)

  • LC-MS/MS system

Procedure:

  • Prepare an incubation mixture containing HLM and phosphate buffer in a 96-well plate. Pre-warm the plate to 37°C.

  • In a separate plate, add the test compound and positive control.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM-containing wells, followed immediately by the addition of the test compound. Rationale: NADPH is a required cofactor for many key metabolic enzymes, such as cytochrome P450s.[20]

  • Incubate the plate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Determine the in vitro half-life (t₁/₂) by plotting the natural logarithm of the percent remaining compound versus time. From this, the intrinsic clearance (CLint) can be calculated.[21][22]

Data Interpretation and Next Steps

The data generated from these initial assays will guide the next steps in the drug discovery pipeline.[23]

  • Active and Non-Toxic: A compound that shows activity in a primary screen, has an acceptable therapeutic window (a significant gap between its effective concentration and its cytotoxic concentration), and demonstrates moderate to high metabolic stability is a promising "hit."

  • Active but Toxic/Unstable: If a compound is active but shows significant cytotoxicity or is rapidly metabolized, it may be deprioritized. Alternatively, this data can inform the design of analogues with improved safety and pharmacokinetic profiles in a hit-to-lead optimization campaign.

  • Inactive: If the compound shows no activity in relevant primary screens, it may be archived or used as a scaffold for further chemical modification.

A successful hit from this initial evaluation would proceed to more complex secondary assays, mechanism of action studies, and eventually, in vivo testing. This structured approach ensures that resources are focused on compounds with the highest probability of becoming successful therapeutic agents.

References

  • Di, L., & Kerns, E. H. (2016).
  • Yamasaki, T., et al. (2018). Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. Yakugaku Zasshi, 138(9), 1135-1144.
  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152.
  • Bevan, C. D., & Lloyd, R. S. (2001). Physicochemical Profiling (Solubility, Permeability and Charge State). Current Topics in Medicinal Chemistry, 1(2), 115-126.
  • Kosheeka. (2025, January 23).
  • Bokhari, F. F., & Albukhari, A. (2021). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. IntechOpen.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
  • Avdeef, A. (2009). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. Expert Opinion on Drug Discovery, 4(6), 635-654.
  • Creative Biolabs. (n.d.). Metabolic Stability Assay.
  • Gleeson, M. P., Hersey, A., & Hann, M. M. (2009). Physicochemical property profiles of marketed drugs, clinical candidates and bioactive compounds. Bioorganic & Medicinal Chemistry, 17(24), 8139-8145.
  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
  • Donthula, S., et al. (2021). In Vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen.
  • BMG LABTECH. (n.d.). High-throughput screening (HTS).
  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery.
  • Adan, A., et al. (2017). Role of Cytotoxicity Experiments in Pharmaceutical Development. IntechOpen.
  • Syed, M. (2022). Navigating Drug Discovery with High-Throughput Screening. Journal of Student Research.
  • BenchChem. (n.d.). Synthesis routes of Benzylethanolamine.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
  • Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 26). 4-Fluorobenzyl Chloride: A Critical Building Block for Life Sciences.
  • Martin, G., et al. (2017).
  • Sygnature Discovery. (n.d.).
  • Aris Pharmaceuticals. (2024, August 5). The Steps of Hit Discovery and High-Throughput Screening in Early Drug Discovery.
  • Sigma-Aldrich. (n.d.).
  • DrOmics Labs. (2023, December 15).
  • 3decision. (n.d.). Hit Identification in Drug Discovery: Library Screening.
  • Isanbor, C., & O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 735-756.
  • Singh, R. P., et al. (2011). Roles of Fluorine in Drug Design and Drug Action. Current Medicinal Chemistry, 18(9), 1304-1317.
  • Apollo Scientific. (2026, January 19).
  • AiFChem. (2025, September 3). Fluorinated Building Blocks: From Structural Properties to Drug Design.
  • Ogura, Y., et al. (2025). Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes. International Journal of Molecular Sciences, 26(7), 3945.
  • Save My Exams. (n.d.). Synthetic routes.
  • Yamano, Y., et al. (2012). Lipophilic amines as potent inhibitors of N-acylethanolamine-hydrolyzing acid amidase. Bioorganic & Medicinal Chemistry, 20(11), 3658-3665.
  • Richard, J. P. (2016, March 14). Synthetic routes 1 [Video]. YouTube.
  • Alhouayek, M., & Muccioli, G. G. (2014). Anandamide and other N-acylethanolamines: A class of signaling lipids with therapeutic opportunities.
  • Knowledge. (2024, December 27). What are the pharmaceutical properties of N-Isopropylbenzylamine?.
  • BenchChem. (n.d.). A Technical Guide to Novel Synthesis Routes for N-Substituted Thietan-3-amines.
  • Jordan, L. (2024). Phytochemical Analysis and Pharmacological Activities of Traditional Medicinal Plants. Journal of Chemical and Pharmaceutical Research, 16(9), 198.
  • EASTFINE. (2026, March 12). Fluorine & Amine Innovation 2026: The Comprehensive Industrial Profile of N-Isopropylmethylamine (CAS 4747-21-1).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-Isopropylbenzylamine in Modern Organic Synthesis.
  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • Manzhulo, I., et al. (2025). Antioxidant and Anti-Inflammatory Activity of N-acylethanolamines of Omega-3 Polyunsaturated Fatty Acids in Vitro. Cell Biochemistry and Biophysics.
  • ChemicalBook. (2023, April 28).
  • Smith, T. E., et al. (2013). A Simple, Scalable Synthetic Route to (+)- and (−)-Pseudoephenamine. Organic Process Research & Development, 17(11), 1385–1389.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Impurities in 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol Production

Welcome to the Technical Support Center for the synthesis of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurity-related issues encountered during the production of this important pharmaceutical intermediate. Our approach is rooted in a deep understanding of the underlying chemical principles to ensure scientific integrity and provide actionable solutions.

I. Synthesis Overview: Reductive Amination Pathway

The primary route for the synthesis of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol involves the reductive amination of 2-fluorobenzaldehyde with 2-(isopropylamino)ethanol. This process typically occurs in two key steps: the formation of an iminium ion intermediate, followed by its reduction to the target tertiary amine.

2-(Isopropylamino)ethanol 2-(Isopropylamino)ethanol Iminium_Ion Iminium_Ion 2-(Isopropylamino)ethanol->Iminium_Ion Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Iminium_Ion Target_Product 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol Iminium_Ion->Target_Product Reduction

Caption: General synthetic pathway for 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol via reductive amination.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis and impurity control of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol.

Q1: What are the most common impurities observed in the synthesis of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol?

A1: Impurities can arise from starting materials, side reactions, or degradation. Common impurities include:

  • Unreacted Starting Materials: Residual 2-fluorobenzaldehyde and 2-(isopropylamino)ethanol.

  • Over-alkylation Product: While less common with secondary amines compared to primary amines, the potential for side reactions exists.

  • Aldehyde Reduction Byproduct: Reduction of 2-fluorobenzaldehyde to 2-fluorobenzyl alcohol.

  • N-Oxide Impurity: Oxidation of the tertiary amine product.

  • Reagent-Related Impurities: Impurities from the reducing agent or solvent.[1][2]

Q2: How can I minimize the formation of the 2-fluorobenzyl alcohol byproduct?

A2: The formation of 2-fluorobenzyl alcohol is a result of the direct reduction of the starting aldehyde. To minimize this, consider the following:

  • Choice of Reducing Agent: Use a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) which preferentially reduces the iminium ion over the aldehyde.[3][4] Stronger reducing agents like sodium borohydride (NaBH₄) can reduce both the iminium ion and the aldehyde.

  • Reaction Conditions: Ensure the pH is weakly acidic (around 5-7) to favor iminium ion formation. At lower pH, some reducing agents may show increased reduction of the carbonyl group.[5]

  • Staged Addition: If using a less selective reducing agent, consider a two-step process where the iminium ion is formed first, followed by the addition of the reducing agent.

Q3: What causes the formation of the N-oxide impurity and how can it be prevented?

A3: The N-oxide impurity forms through the oxidation of the tertiary amine product. This can occur during the reaction, work-up, or storage.

  • Prevention during Synthesis: Use deoxygenated solvents and maintain an inert atmosphere (e.g., nitrogen or argon) during the reaction and work-up.

  • Storage: Store the final product under an inert atmosphere, protected from light and at a controlled temperature to minimize degradation.

III. Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol.

Problem 1: High Levels of Unreacted 2-Fluorobenzaldehyde
Potential Cause Troubleshooting Action Scientific Rationale
Incomplete Iminium Ion Formation - Ensure the reaction pH is weakly acidic (pH 5-7).- Use a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards iminium ion formation.Iminium ion formation is an equilibrium reaction that is favored under weakly acidic conditions which catalyze the dehydration step.[5]
Insufficient Reducing Agent - Increase the molar equivalents of the reducing agent (e.g., to 1.2-1.5 equivalents).A stoichiometric or slight excess of the reducing agent is necessary to ensure complete reduction of the iminium ion.
Low Reaction Temperature or Time - Increase the reaction temperature or prolong the reaction time and monitor by an appropriate analytical technique (e.g., HPLC, TLC).Reductive amination kinetics are temperature-dependent. Insufficient time or temperature can lead to an incomplete reaction.
Problem 2: Presence of an Unknown Impurity with a Higher Molecular Weight

This could indicate an over-alkylation product or other side-products.

Characterize Characterize Impurity (LC-MS, NMR) Check_Reactants Analyze Starting Materials for Impurities Characterize->Check_Reactants Impurity identified as derived from starting material Optimize_Conditions Optimize Reaction Conditions Characterize->Optimize_Conditions Impurity identified as a side-product Purify Purify Product (Column Chromatography, Recrystallization) Check_Reactants->Purify Optimize_Conditions->Purify End Impurity Resolved Purify->End

Caption: Troubleshooting workflow for high molecular weight impurities.

Problem 3: Poor Reproducibility Between Batches
Potential Cause Troubleshooting Action Scientific Rationale
Variability in Raw Material Quality - Implement stringent quality control checks on incoming 2-fluorobenzaldehyde and 2-(isopropylamino)ethanol.[2]Impurities in starting materials can lead to inconsistent reaction outcomes and the formation of different impurity profiles.
Inconsistent Reaction Conditions - Tightly control reaction parameters such as temperature, pH, and addition rates.Minor variations in reaction conditions can significantly impact reaction kinetics and selectivity, leading to batch-to-batch variability.
Atmospheric Moisture or Oxygen - Use anhydrous solvents and maintain a consistently inert atmosphere.Water can hydrolyze the iminium ion intermediate, and oxygen can lead to oxidative side products.

IV. Experimental Protocols

Protocol 1: Synthesis of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a solution of 2-fluorobenzaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol) under an inert atmosphere, add 2-(isopropylamino)ethanol (1.0-1.2 eq).

  • Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by HPLC or TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Stability-Indicating HPLC Method Development

This method can be used to separate the main component from its potential impurities and degradation products.

Parameter Recommended Conditions
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute the main peak and any less polar impurities. A typical gradient might be 10-90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Method Validation: This method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.[6][7]

Protocol 3: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[8][9][10][11]

  • Acidic Hydrolysis: Reflux the sample in 0.1 M HCl at 60 °C for 6 hours.[7]

  • Alkaline Hydrolysis: Reflux the sample in 0.1 M NaOH at 60 °C for 6 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and fluorescent light as per ICH Q1B guidelines.

Analyze the stressed samples using the developed HPLC method to check for the separation of degradation peaks from the main peak.

V. References

  • Chemistry Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Selective Access to Secondary Amines by a Highly Controlled Reductive Mono-N-Alkylation of Primary Amines | Request PDF. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Wordpress. Retrieved from [Link]

  • Wilson, A. A., Dannals, R. F., Ravert, H. T., et al. (1990). Reductive amination of [18F]fluorobenzaldehydes: Radiosyntheses of [2‐18F]‐ and [4‐18F]fluorodexetimides. Journal of Labelled Compounds and Radiopharmaceuticals, 28(10), 1189-1199.

  • Pharmaceutical Technology. (2026, March 22). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Google Patents. (n.d.). EP1114809A1 - Process for the preparation of fluorobenzyl derivatives. Retrieved from

  • The Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf. Retrieved from [Link]

  • International Journal of Pharmaceutical Quality Assurance. (2025, October 31). Development of forced degradation and stability indicating studies of drugs – A review. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]

  • Università di Siena. (n.d.). Iron-Catalyzed Reductive Amination of Aldehydes in Isopropyl Alcohol/Water Media as Hydrogen Sources. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, March 28). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Retrieved from [Link]

  • SciHorizon. (2025, February 2). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α‑Ketoamines. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2013, April 4). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Retrieved from [Link]

  • China Papers. (n.d.). Synthesis and Fungicidal Activity of Novel 2-(Arylaminoethylamino)benzyl Alcohols. Retrieved from [Link]

  • CSB and SJU Digital Commons. (2015, April 23). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link]

  • International Journal of Bio-Pharma Research. (2022, April 1). A REVIEW ON IMPURITY PROFILING IN DRUG DEVELOPMENT. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2012, May 24). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]

  • FDA. (2020, August 24). Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers. Retrieved from [Link]

  • Organic Syntheses. (n.d.). benzyl alcohol. Retrieved from [Link]

  • PMC. (n.d.). Determination of volatile impurities and ethanol content in ethanol-based hand sanitizers: Compliance and toxicity. Retrieved from [Link]

  • IJRAR.org. (n.d.). Impurity Profiling And Degradation Study: A Review. Retrieved from [Link]

  • European Journal of Chemistry. (2021, June 30). Stability indicating HPLC-Fluorescence detection method for the simultaneous determination of linagliptin and empagliflozin in their combined pharmaceutical preparation. Retrieved from [Link]

  • PMC. (n.d.). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Retrieved from [Link]

  • Semantic Scholar. (2023, July 4). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzyl alcohol, o-amino. Retrieved from [Link]

  • SIELC. (n.d.). Separation of 2-((2-(Diethylamino)ethyl)amino)ethanol on Newcrom R1 HPLC column. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-benzyl alcohol. Retrieved from [Link]

  • Austin Publishing Group. (2017, February 22). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Retrieved from [Link]

  • PMC. (n.d.). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected 1H NMR region showing the benzyl alcohol signals found on the.... Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Crystallization Conditions for 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol

Welcome to the technical support center for the crystallization of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization of this and structurally similar molecules. Our approach is rooted in fundamental principles of physical chemistry and extensive field experience to ensure you can develop a robust and reproducible crystallization process.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate starting solvent for the crystallization of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol?

A1: Solvent selection is a critical first step in developing a successful crystallization process.[][2][3][4] The ideal solvent will exhibit a steep solubility curve, meaning the compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures.[5][6]

Given the structure of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol, which contains both a polar amino-ethanol group and a more non-polar fluoro-benzyl group, a solvent of intermediate polarity is often a good starting point. Alcohols (e.g., isopropanol, ethanol) or ketones (e.g., acetone) are often effective for compounds with similar functionalities.[7]

Initial Solvent Screening Protocol:

  • Solubility Testing: In small vials, test the solubility of a few milligrams of your compound in a range of solvents (e.g., heptane, toluene, ethyl acetate, acetone, isopropanol, methanol, water) at room temperature and at their boiling points.

  • Ideal Characteristics: Look for a solvent that dissolves your compound completely at an elevated temperature but shows poor solubility at room temperature or upon cooling in an ice bath.

  • Solvent Mixtures: If a single solvent is not ideal, consider a binary solvent system.[6] Dissolve the compound in a "good" solvent (high solubility) at an elevated temperature, and then add a "poor" solvent (an anti-solvent) until turbidity (cloudiness) is observed. Then, add a small amount of the "good" solvent to redissolve the solid and allow the solution to cool slowly.

Q2: What is "oiling out," and why is it happening with my compound?

A2: "Oiling out," or liquid-liquid phase separation, occurs when a supersaturated solution separates into two liquid phases instead of forming a solid crystalline phase.[8][9][10] This is a common issue with compounds that have relatively low melting points or when the supersaturation level is too high. The resulting "oil" is a liquid form of your compound that is rich in impurities and often difficult to crystallize.

The structure of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol, with its flexible side chain, may be prone to oiling out under certain conditions.

Q3: My crystallization yields are consistently low. What can I do to improve them?

A3: Low yields can stem from several factors:

  • High Solubility in Mother Liquor: Your compound may still be too soluble in the solvent even at low temperatures. Consider a different solvent or the addition of an anti-solvent to decrease solubility.

  • Incomplete Crystallization: The cooling process may be too rapid, or the final temperature not low enough. Allow sufficient time at the final temperature for the crystallization to complete.

  • Loss During Isolation: Ensure your filtration and washing steps are optimized. Use a minimal amount of ice-cold wash solvent to rinse the crystals, as even cold solvent can dissolve some of your product.

Q4: I've obtained crystals, but how do I know if I have the desired polymorphic form?

A4: Polymorphism is the ability of a compound to exist in multiple crystalline forms, each with different physical properties like solubility and stability.[11][12][13][14] This is a critical consideration in pharmaceutical development.[11][13]

To identify the polymorphic form, you will need to use solid-state analytical techniques such as:

  • X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying and distinguishing between different crystalline forms based on their unique diffraction patterns.[12]

  • Differential Scanning Calorimetry (DSC): DSC can detect differences in melting points and phase transitions between polymorphs.

  • Thermogravimetric Analysis (TGA): TGA can identify the presence of solvates or hydrates.

A comprehensive polymorph screen should be conducted by crystallizing the compound under a wide variety of conditions (different solvents, cooling rates, etc.) and analyzing the resulting solids.[14]

Troubleshooting Guide

Issue 1: The Compound Fails to Crystallize and Remains in Solution
Possible Cause Explanation & Recommended Solution
Insufficient Supersaturation The solution is not concentrated enough for nucleation to occur. Solution: Slowly evaporate the solvent or add more anti-solvent. If using cooling crystallization, try a lower final temperature.[5]
High Solubility The compound is too soluble in the chosen solvent system. Solution: Re-evaluate your solvent choice. A good starting point is a solvent where the compound is soluble when hot but has low solubility when cold.[5][6]
Nucleation Inhibition The initial formation of crystal nuclei is kinetically hindered. Solution: Induce nucleation by scratching the inner surface of the flask with a glass rod, adding a seed crystal, or using sonication.[15]
Issue 2: The Compound "Oils Out" Instead of Crystallizing
Possible Cause Explanation & Recommended Solution
High Supersaturation The solution is too concentrated, causing the compound to separate as a liquid above its melting point. Solution: Use a more dilute solution by increasing the solvent volume.[8][15]
Rapid Cooling Fast cooling can lead to a rapid increase in supersaturation, favoring oiling out. Solution: Slow down the cooling rate. This can be achieved by insulating the flask or using a programmable cooling bath.[8][16]
Presence of Impurities Impurities can interfere with the crystal lattice formation and promote oiling. Solution: Purify the compound further using techniques like column chromatography before attempting crystallization.[10]
Issue 3: The Resulting Crystals are Very Small (Needles or Fine Powder)
Possible Cause Explanation & Recommended Solution
High Rate of Nucleation Too many crystal nuclei form at once, leading to competition for the solute and resulting in small crystals. Solution: Reduce the rate of supersaturation. This can be achieved by slowing the cooling rate or the addition of an anti-solvent.[15]
Agitation/Vibration Disturbances can induce rapid nucleation. Solution: Ensure the crystallization is performed in a location free from vibrations.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Cooling Crystallization
  • Preparation: Place approximately 10-20 mg of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol into several small vials.

  • Solvent Addition: To each vial, add a different solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane) dropwise at room temperature until the solid dissolves. Note the approximate solubility.

  • Heating and Cooling: For solvents where the compound has low solubility at room temperature, gently heat the vials until the solid dissolves. Then, allow them to cool slowly to room temperature, and subsequently in an ice bath.

  • Observation: Observe the vials for crystal formation. Note the quality and quantity of the crystals.

  • Selection: Choose the solvent that provides a high yield of well-formed crystals with minimal solubility at low temperatures.

Protocol 2: Controlled Cooling with Seeding to Avoid Oiling Out
  • Dissolution: Dissolve the compound in the chosen solvent at an elevated temperature (e.g., 60°C) to form a clear, saturated solution.

  • Metastable Zone Entry: Slowly cool the solution to a temperature where it is supersaturated but nucleation has not yet occurred (the metastable zone). This is typically a few degrees below the saturation temperature.

  • Seeding: Add a small amount of previously obtained seed crystals to the solution.[17][18][19][20] This provides a template for crystal growth and helps control the crystallization process.[17][18]

  • Controlled Cooling: Continue to cool the solution slowly to the final temperature (e.g., 0-5°C) over several hours. A slower cooling rate generally results in larger crystals.[21][22][23]

  • Aging: Hold the slurry at the final temperature for a period of time to allow for complete crystallization.

  • Isolation: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Troubleshooting Crystallization Failure

Caption: Decision tree for troubleshooting common crystallization issues.

Controlled Cooling Crystallization Workflow

G A 1. Dissolve Compound in Solvent at High Temperature B 2. Cool to Enter Metastable Zone (Supersaturated) A->B C 3. Add Seed Crystals to Induce Controlled Nucleation B->C D 4. Slow, Controlled Cooling to Final Temperature C->D E 5. Age Slurry at Final Temperature D->E F 6. Isolate, Wash, and Dry Crystals E->F

Caption: Workflow for seeded, controlled cooling crystallization.

References

  • Seeding Techniques and Optimization of Solution Crystallization Processes - ACS Publications. (2020, September 15).
  • Seeding Studies For Crystallization - Improve B
  • Polymorphism and its importance in pharmaceutical industry. (2025, August 15). Fiveable.
  • Seeding Techniques | Crystallization of Nucleic Acids and Proteins. Oxford Academic.
  • Seeding: A Simple but Effective Method for Crystallisation Control. (2021, August 25).
  • Crystallization of APIs: Methods and Challenges. (2025, September 12). BOC Sciences.
  • Oiling Out in Crystalliz
  • Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex. (2025, April 21). CrystEngComm (RSC Publishing).
  • POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Jagiellońskie Centrum Innowacji.
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25).
  • Solvent selection for process development. (2021, November 25).
  • Solvent Selection in Pharmaceutical Crystallization Process Development. (2020, October 10). YouTube.
  • Solvent Selection - (API) Solubility. APC.
  • Polymorphism of pharmaceuticals | Polymorphism in Molecular Crystals. Oxford Academic.
  • Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed.
  • On crystal size and cooling r
  • POLYMORPHISM & CRYSTALLIZ
  • Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds. Benchchem.
  • Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. CECRI, Karaikudi.
  • An In-Line Study of Oiling Out and Crystallization | Request PDF.
  • Cooling Rate and Crystal Size | Seth Stein. Northwestern University.
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. ERA.
  • Effect of Liquid-Liquid Phase Separation During Crystalliz
  • Crystallization of amino acid - JPS5939857A.
  • SOP: CRYSTALLIZ

Sources

Troubleshooting

Technical Support Center: A Guide to Minimizing Degradation of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol

Welcome to the technical support guide for 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Given its molecular structure—featuring a tertiary amine, a primary alcohol, and a fluorinated benzyl group—understanding its potential degradation pathways is critical for reliable experimental outcomes. This guide provides answers to common questions, troubleshooting advice, and validated protocols to mitigate degradation during storage and handling.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries our team receives regarding the stability of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol.

Q1: What are the ideal storage conditions for 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol?

To ensure maximum shelf-life and prevent degradation, the compound should be stored under controlled conditions that limit exposure to atmospheric oxygen, light, and elevated temperatures.[1][2][3] We recommend adhering to the parameters outlined in the table below.

ParameterRecommendationRationale
Temperature Refrigerate at 2-8°CMinimizes the rate of all potential degradation reactions, including oxidation and thermal decomposition.[1]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen)Prevents oxidation of the alcohol and benzylic functional groups, which is a primary degradation pathway.[1][3][4]
Container Tightly sealed, amber glass vial or bottleProtects the compound from light, which can catalyze photolytic degradation, and prevents moisture ingress.[1][2][3]
Handling Aliquot into smaller, single-use vialsMinimizes the number of freeze-thaw cycles and reduces repeated exposure of the bulk stock to air and moisture.[5]

Q2: What are the primary chemical reactions that cause this compound to degrade?

The molecular structure of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol contains two primary sites susceptible to degradation: the benzyl-alcohol moiety and the tertiary amine.

  • Oxidation: This is the most significant degradation pathway.[3][6]

    • Alcohol Oxidation: The primary alcohol group (-CH₂OH) can be oxidized to form the corresponding aldehyde, and subsequently, a carboxylic acid.

    • Benzylic Oxidation: The benzylic position is also susceptible to oxidation, which could lead to the formation of 2-fluorobenzaldehyde and other related byproducts.[7] This process can be initiated by exposure to atmospheric oxygen and is often accelerated by light, heat, or the presence of trace metal ions.[6]

  • Photodegradation: The presence of the aromatic benzyl ring makes the molecule susceptible to degradation upon exposure to light, particularly UV radiation.[3][8] Light energy can initiate oxidative reactions, leading to a loss of purity.[6]

Q3: How can I detect if my sample of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol has degraded?

While visual inspection (e.g., color change from colorless to yellow) can be an initial indicator, definitive assessment requires analytical instrumentation. The most reliable method is High-Performance Liquid Chromatography (HPLC), preferably with a Photo Diode Array (PDA) detector.[9][10] A stability-indicating HPLC method will allow you to separate the intact parent compound from any degradation products that may have formed, enabling accurate quantification of purity.[10][11] For structural elucidation of unknown degradants, coupling HPLC with Mass Spectrometry (LC-MS) is the preferred technique.[9]

Q4: My sample has developed a faint yellow color and a slight almond-like odor. What is the likely cause?

This observation strongly suggests oxidative degradation at the benzylic position. The oxidation of a benzyl group can yield benzaldehyde or its derivatives.[7] Benzaldehyde is known for its characteristic almond-like scent. The yellow color is also consistent with the formation of conjugated impurities. We recommend analyzing the sample immediately via HPLC to confirm the presence of degradation products and discontinuing its use in critical experiments if purity has been compromised.

Part 2: Troubleshooting Guide for Stability Issues

If you observe a loss of purity or unexpected experimental results, consult this troubleshooting table.

ProblemProbable CauseRecommended Solution & Explanation
Loss of purity detected by HPLC; new peaks appear over time. Oxidative Degradation due to exposure to atmospheric oxygen.Solution: Upon receipt, flush the headspace of the primary container with an inert gas like argon or nitrogen before sealing. For routine use, aliquot the material into smaller vials under an inert atmosphere to minimize repeated exposure of the bulk supply.[1][3]
Rapid degradation observed, even when stored at low temperatures. Photodegradation from exposure to ambient or UV light.Solution: Always store the compound in amber glass vials to block UV light.[2][3] For added protection, store vials in a dark location, such as a sealed box within the refrigerator.
Inconsistent results between different aliquots. Improper Aliquoting or Handling. This can be due to moisture contamination or cross-contamination.Solution: Use clean, dry glassware (preferably oven-dried) for all transfers. Prepare aliquots in a controlled environment (e.g., a glove box or under a stream of inert gas) to prevent moisture condensation, which can affect stability.[8]
Appearance of a new impurity peak at a consistent retention time. Hydrolysis or Solvent-Induced Degradation. The compound may be unstable in the chosen solvent system over time.Solution: Assess the stability of the compound in your chosen analytical or experimental solvent. For long-term storage of solutions, use aprotic, high-purity solvents and store at low temperatures. If using aqueous buffers, prepare solutions fresh daily.[10]

Part 3: Key Experimental Protocols & Workflows

To empower users with self-validating systems, we provide the following detailed protocols.

Protocol 1: Recommended Procedure for Aliquoting and Storage

This protocol minimizes the risk of contamination and degradation when handling a new batch of the compound.

  • Preparation: Move the primary container of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol, a set of appropriately sized amber glass vials with PTFE-lined caps, and pipetting equipment to a controlled environment with low humidity.

  • Inert Atmosphere: Gently flush the primary container with a stream of dry argon or nitrogen for 30-60 seconds to displace air.

  • Dispensing: Quickly dispense the desired volume into each of the smaller amber vials.

  • Purging Aliquots: Before sealing, flush the headspace of each small vial with the inert gas for 10-15 seconds.

  • Sealing: Tightly seal each vial immediately with its cap. Ensure the seal is secure to prevent gas exchange.

  • Labeling & Storage: Label each vial clearly with the compound name, concentration (if in solution), and date. Place the vials in a dark, refrigerated environment at 2-8°C for storage.

Protocol 2: Workflow for a Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[1][11] This workflow provides a general framework based on ICH guidelines.

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[11]

  • Application of Stress Conditions: Expose aliquots of the stock solution to the following conditions:[1][11][12]

    • Acidic Hydrolysis: Add 0.1 N HCl and incubate at 60°C for pre-determined time points (e.g., 2, 8, 24 hours).

    • Basic Hydrolysis: Add 0.1 N NaOH and incubate at 60°C for pre-determined time points.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Store the solution at an elevated temperature (e.g., 60-80°C) in the dark.

    • Photolytic Degradation: Expose the solution to a UV light source (e.g., 254 nm) at room temperature.

  • Sample Quenching: At each time point, withdraw a sample. Neutralize the acidic and basic samples to approximately pH 7.

  • Analysis: Dilute all samples to a suitable concentration and analyze using an HPLC-PDA system. Compare the chromatograms to an unstressed control sample to identify and quantify degradation products.

Part 4: Visualizations of Pathways and Workflows

Diagram 1: Potential Degradation Pathways

cluster_main 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol cluster_degradation Degradation Products Parent Parent Compound Aldehyde Aldehyde Intermediate (from alcohol oxidation) Parent->Aldehyde Oxidation (O2, heat) Benzaldehyde_deriv 2-Fluorobenzaldehyde (from benzylic oxidation) Parent->Benzaldehyde_deriv Oxidation / Photolysis (O2, light, heat) N_Oxide N-Oxide (from amine oxidation) Parent->N_Oxide Oxidation Acid Carboxylic Acid (from aldehyde oxidation) Aldehyde->Acid Further Oxidation

Caption: Potential oxidative degradation pathways for the target compound.

Diagram 2: Forced Degradation Experimental Workflow

Start Prepare Stock Solution (1 mg/mL) Stress Expose Aliquots to Stress Conditions Start->Stress Acid Acidic (HCl, 60°C) Stress->Acid Base Basic (NaOH, 60°C) Stress->Base Oxidative Oxidative (H₂O₂, RT) Stress->Oxidative Thermal Thermal (60°C, Dark) Stress->Thermal Photo Photolytic (UV Light, RT) Stress->Photo Quench Neutralize & Dilute Samples at Time Points Acid->Quench Base->Quench Oxidative->Quench Thermal->Quench Photo->Quench Analyze Analyze by HPLC-PDA Quench->Analyze End Identify & Quantify Degradants Analyze->End

Caption: Workflow for assessing compound stability via forced degradation.

References

  • An In-depth Technical Guide to the Stability and Storage of 1-Aminohex-5-en-3-ol. Benchchem.
  • AMINO ALCOHOL EA Safety Data Sheet. (2018). Nippon Nyukazai Co., Ltd.
  • 2-[(2,3-Dichloro-benzyl)-isopropyl-amino]-ethanol Product Page. EvitaChem.
  • Stability Testing of Pharmaceutical Products. (2012). ResearchGate.
  • Analytical Methods for the Degradation of Phytoconstituents. (2021). Journal of Pharmaceutical Research International.
  • Analytical Methods. Ministry of the Environment, Government of Japan.
  • 4 Factors Influencing the Stability of Medicinal Products. (2023). QbD Group.
  • Factors Affecting Stability of Formulations. Scribd.
  • Stability of pharmaceutical preparations. (2023). MINAR International Journal of Applied Sciences and Technology.
  • 2-(Isopropylamino)ethanol Material Safety Data Sheet. Santa Cruz Biotechnology.
  • Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. (2021). PeerJ.
  • How long can one store amino acids at room temperature? (2012). Quora.
  • Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal.
  • Analytical techniques for monitoring the degradation of benzylboronic acid. Benchchem.
  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (2014). Molecules.
  • Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual Solvents in Pharmaceutical Bulks, on Capillary Gas Chromatography. (2000). Chemical & Pharmaceutical Bulletin.
  • Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. (2013). International Journal of Pharmaceutical Sciences Review and Research.
  • Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86. (2003). Applied Microbiology and Biotechnology.

Sources

Optimization

troubleshooting HPLC peak tailing for 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol

Target Analyte: 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol Welcome to the Advanced Chromatography Troubleshooting Portal. This guide is specifically engineered for analytical scientists and drug development profession...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol

Welcome to the Advanced Chromatography Troubleshooting Portal. This guide is specifically engineered for analytical scientists and drug development professionals dealing with asymmetric peak profiles during the reversed-phase liquid chromatography (RP-HPLC) of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol.

Mechanistic Deep Dive: Why Does This Molecule Tail?

Q: Why is 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol particularly prone to peak tailing in reversed-phase HPLC?

A: The root cause lies in the molecule's structural liabilities interacting with the stationary phase chemistry.

  • The Tertiary Amine Core: The nitrogen atom bonded to the isopropyl, 2-fluorobenzyl, and ethanol groups is highly basic. In standard acidic or neutral mobile phases (pH 4–8), it exists as a positively charged protonated cation.

  • Silanol Ion-Exchange: Traditional silica-based columns possess residual silanol groups (Si-OH) on their surface. When the mobile phase pH exceeds 3.5, these silanols deprotonate into anionic Si-O⁻[1].

  • The Causality of Tailing: The electrostatic attraction between your protonated tertiary amine and the anionic silanols creates a secondary retention mechanism. Because this ion-exchange desorption is kinetically slower than standard hydrophobic partitioning, a fraction of the analyte molecules lag behind, creating a pronounced "tail"[2][3]. Furthermore, the molecule's hydroxyl group can participate in secondary hydrogen bonding, exacerbating the drag.

Mechanism Amine Protonated Tertiary Amine (Target Analyte) Silica Silica Stationary Phase (Ionized Silanols: Si-O⁻) Amine->Silica pH > 3.5 Hydrophobic Primary Retention (Hydrophobic Partitioning) Amine->Hydrophobic C18/C8 Interaction Electrostatic Secondary Retention (Ion-Exchange Interaction) Silica->Electrostatic Electrostatic Attraction Symmetric Ideal Gaussian Peak Hydrophobic->Symmetric Fast Desorption Tailing Peak Tailing (As > 1.5) Electrostatic->Tailing Slow Desorption

Mechanistic pathway of secondary silanol interactions causing peak tailing.

Diagnostic Workflow: Chemical vs. Physical Tailing

Q: How can I definitively prove whether my tailing is caused by column chemistry (silanols) or a physical system issue (dead volume)?

A: You must isolate the variables using a neutral marker. Neutral compounds cannot participate in acid-base ion-exchange interactions[4]. If a neutral compound tails, your instrument has a physical void or plumbing issue. If the neutral compound is symmetrical but your basic amine tails, you have a chemical interaction[4].

Workflow Start Identify Peak Tailing (USP Tf > 1.2) TestNeutral Inject Neutral Standard (e.g., Toluene) Start->TestNeutral NeutralTails Neutral Peak Tails TestNeutral->NeutralTails NeutralSym Neutral Peak Symmetrical TestNeutral->NeutralSym Physical Fix Physical Issue (Fittings, Dead Volume) NeutralTails->Physical Chemical Address Chemical Issue (Silanol Interaction) NeutralSym->Chemical Action1 Lower Mobile Phase pH (pH 2.5 - 3.0) Chemical->Action1 Action2 Add Silanol Suppressor (0.1% TEA) Chemical->Action2 Action3 Use Base-Deactivated or CSH Column Chemical->Action3

Diagnostic workflow differentiating chemical vs. physical causes of peak tailing.

Self-Validating Experimental Protocols

To resolve the tailing for 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol, execute the following self-validating protocols sequentially. Do not proceed to the next protocol until the validation checkpoint is assessed.

Protocol A: System Dead-Volume Validation (The Neutral Marker Test)

Causality: Eliminates instrument plumbing and column bed deformation as confounding variables before altering chemistry.

  • Preparation: Prepare a 10 µg/mL solution of a neutral marker (e.g., Toluene or Uracil) in the initial mobile phase.

  • Execution: Inject 5 µL of the neutral marker under your current method conditions.

  • Validation Checkpoint: Calculate the USP Tailing Factor (Tf).

    • If Tf > 1.2: The issue is physical. Check for slipped PEEK fittings, replace the guard column, or verify the column bed hasn't collapsed.

    • If Tf ≤ 1.1: The system is physically sound. The tailing of your analyte is chemical. Proceed to Protocol B.

Protocol B: Mobile Phase pH and Buffer Optimization

Causality: Lowering the pH below 3.0 forces the equilibrium of residual silanols (Si-O⁻) back to their neutral, protonated state (Si-OH), neutralizing the electrostatic trap[2][3].

  • Preparation: Prepare an aqueous mobile phase using 25 mM Potassium Phosphate or Ammonium Formate.

  • Adjustment: Titrate the buffer to pH 2.5 using Formic Acid or Phosphoric acid (depending on MS compatibility). Note: A high buffer capacity (25 mM) is critical to prevent localized pH shifts at the silica pore surface.

  • Execution: Equilibrate the column with the new mobile phase for at least 20 column volumes. Inject the analyte.

  • Validation Checkpoint: Compare the new Tf to the baseline Tf. If the Tf drops significantly (e.g., from 2.5 to 1.3), silanol ionization was the primary culprit.

Protocol C: Competitive Silanol Masking

Causality: If low pH is insufficient or incompatible with your detector, introduce a competitive base. Triethylamine (TEA) acts as a sacrificial amine, aggressively binding to and saturating the active silanol sites, thereby shielding your bulkier tertiary amine[2].

  • Preparation: Add 0.1% (v/v) Triethylamine (TEA) to your aqueous mobile phase.

  • Adjustment: Adjust the final pH to your target (typically pH 3.0 - 6.0) using an appropriate acid.

  • Execution: Equilibrate the column thoroughly (TEA takes time to coat the stationary phase).

  • Validation Checkpoint: Inject the analyte. Warning: This approach generally reduces column lifetime due to accelerated endcapping hydrolysis[2]. If successful, consider Protocol D (Column Upgrade) for a long-term validated method.

Quantitative Data: Impact of Variables on Tailing Factor

The following table summarizes expected peak shape outcomes based on systematic modifications to the chromatographic environment for basic amines.

Variable AdjustedExperimental ConditionExpected USP Tailing Factor (Tf)Mechanistic Outcome
Mobile Phase pH pH 6.5 (Unbuffered)2.8 - 3.5 Silanols fully ionized; severe ion-exchange with protonated tertiary amine.
Mobile Phase pH pH 2.5 (Formic Acid)1.3 - 1.5 Silanols protonated (neutralized); reduced electrostatic interaction.
Buffer Capacity 5 mM Phosphate1.9 - 2.2 Insufficient buffering at pore surface; localized pH shifts cause partial tailing.
Buffer Capacity 25 mM Phosphate1.2 - 1.4 Robust pH control; consistent analyte ionization state maintained.
Mobile Phase Additive 0.1% Triethylamine (TEA)1.0 - 1.2 TEA competitively binds and masks active silanol sites[2].
Column Chemistry Standard C18 (Type A)> 3.0 High metal content and exposed silanols drive secondary retention[5].
Column Chemistry Base-Deactivated C181.1 - 1.3 High-purity silica with dense endcapping prevents amine binding[1][4].

Frequently Asked Questions (FAQs)

Q: I lowered the pH to 2.5, but my peak is still tailing (Tf = 1.8). What is the next logical step? A: If pH optimization fails, your column chemistry is likely the limiting factor. Older "Type A" silica columns have high metal impurities that activate silanols even at low pH[2]. Switch to a modern, base-deactivated "Type B" silica column with dense endcapping[4][5]. Alternatively, utilize a Charged Surface Hybrid (CSH) column, which intentionally incorporates a low-level positive charge on the surface to repel basic amines.

Q: Why does the peak shape of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol degrade after 50-100 injections? A: This is a classic symptom of stationary phase degradation. Over time, acidic mobile phases (especially those containing silanol suppressors like TEA) cause the hydrolysis of the endcapping groups[2]. As endcapping is lost, new, highly active silanol groups are exposed, increasing the concentration of secondary interaction sites. Using a guard column or switching to a polymer-based or sterically protected stationary phase can mitigate this.

Q: Does the 2-fluorobenzyl group contribute to the tailing? A: Indirectly. The highly electronegative fluorine atom withdraws electron density, altering the dipole moment and increasing the lipophilicity of the aromatic ring. While the tertiary amine is the primary driver of tailing via ion-exchange, the fluorinated ring can engage in secondary interactions with exposed metal impurities (like iron or aluminum) present in lower-quality silica matrices[6].

Q: If all peaks in my chromatogram are tailing, not just the amine, what does that indicate? A: This indicates a physical system failure rather than a chemical interaction. The most common causes are a void at the head of the column (due to collapsed packing bed), slippage of the PEEK tubing connecting the column to the HPLC system, or a partially blocked frit[4].

References

  • Axion Labs. "HPLC Peak Tailing". Available at:[Link]

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes". Available at:[Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?". Available at:[Link]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC". Available at:[Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?". Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Navigating Solubility Challenges with 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol (and Analogs) in Experimental Assays

Welcome to the technical support resource for researchers working with challenging compounds. This guide addresses a frequently encountered issue: the low aqueous solubility of small molecules, exemplified here by the th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers working with challenging compounds. This guide addresses a frequently encountered issue: the low aqueous solubility of small molecules, exemplified here by the theoretical compound 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol. The principles and troubleshooting steps outlined are broadly applicable to many hydrophobic drug candidates encountered in research and development.

This document is structured to provide immediate, actionable solutions and deeper mechanistic insights to ensure the accuracy and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: My compound, 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol, is precipitating in my cell culture media. What is the most likely cause?

A1: Precipitation in aqueous media is the most common indicator of a compound exceeding its solubility limit. This typically occurs when a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into an aqueous buffer or cell culture medium. The abrupt change in solvent polarity causes the compound to crash out of solution. The final concentration of your compound in the assay likely exceeds its thermodynamic solubility in that specific medium.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing cytotoxicity?

A2: The tolerance of cell lines to DMSO varies significantly. As a general rule, most robust cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxic effects. However, sensitive cell lines or specific assays (e.g., those measuring metabolic activity or membrane integrity) may be affected at concentrations as low as 0.1%. It is imperative to run a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay endpoint.

Q3: Can I just sonicate or heat my solution to get the compound to dissolve?

A3: While heating and sonication can assist in dissolving a compound by providing kinetic energy, they may only create a temporary, supersaturated state. Upon cooling or standing, the compound is likely to precipitate out. This can lead to highly variable and non-reproducible results. These methods should be used with caution and always followed by a confirmation step, such as visual inspection after a 24-hour period at the intended storage temperature, to ensure long-term stability. Furthermore, heat can degrade thermally labile compounds.

Q4: What are cyclodextrins, and how can they help with solubility?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like your compound, within their central cavity, forming a water-soluble "inclusion complex." This complex effectively shields the hydrophobic compound from the aqueous environment, significantly increasing its apparent solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues

This section provides a systematic workflow for identifying and solving solubility problems during assay development.

Problem: Compound Precipitation Observed Upon Dilution into Aqueous Buffer

Step 1: Confirm the Issue and Characterize Your Compound

  • Visual Inspection: Centrifuge your final solution (e.g., at 14,000 rpm for 10 minutes). A visible pellet confirms precipitation. Check for cloudiness or a Tyndall effect (light scattering) which can indicate the presence of colloidal aggregates.

  • Re-evaluate Physicochemical Properties: If not already known, determine the compound's pKa and LogP. These values are critical for selecting the appropriate solubilization strategy. Compounds with ionizable groups may be sensitive to pH, while a high LogP (>3) strongly suggests hydrophobicity will be a major challenge.

Step 2: Optimize Your Stock Solution and Dilution Scheme

  • Primary Solvent Choice: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of hydrophobic compounds. If DMSO is not compatible with your assay, other options include ethanol, methanol, or dimethylformamide (DMF).

  • Dilution Strategy: Perform serial dilutions in 100% of the primary solvent (e.g., DMSO) for as long as possible before the final dilution into the aqueous assay buffer. This minimizes the compound's exposure to intermediate solvent conditions where it might be poorly soluble.

Workflow for Selecting a Solubilization Strategy

The following diagram outlines a decision-making process for addressing solubility challenges.

G cluster_0 Phase 1: Initial Formulation cluster_1 Phase 2: pH & Co-solvent Modification cluster_2 Phase 3: Advanced Excipients start Compound Precipitates in Aqueous Assay Buffer check_dmso Is final DMSO concentration <0.5%? start->check_dmso check_dmso->start Yes (Problem Persists) increase_dmso Can DMSO be increased without cytotoxicity? check_dmso->increase_dmso No yes_dmso Increase DMSO to max tolerable level (e.g., 0.5%) increase_dmso->yes_dmso Yes no_dmso Proceed to Phase 2 increase_dmso->no_dmso No yes_dmso->start Re-test check_pka Does compound have ionizable groups (pKa)? no_dmso->check_pka adjust_ph Adjust buffer pH to ionize compound (pH = pKa ± 2) check_pka->adjust_ph Yes ph_fail Proceed to Phase 3 check_pka->ph_fail No check_assay_ph Is new pH compatible with assay? adjust_ph->check_assay_ph ph_success Solution Stable. Validate Assay. check_assay_ph->ph_success Yes check_assay_ph->ph_fail No use_excipients Test Solubilizing Excipients ph_fail->use_excipients cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) use_excipients->cyclodextrin surfactant Use Surfactants (e.g., Tween® 80) use_excipients->surfactant validate_excipients Validate excipient does not interfere with assay cyclodextrin->validate_excipients surfactant->validate_excipients end Optimized Formulation Achieved validate_excipients->end

Caption: Decision workflow for troubleshooting low compound solubility.

Experimental Protocols

Protocol 1: Preparation and Validation of a Stock Solution Using a Co-Solvent
  • Preparation: Accurately weigh your compound and add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Use a glass vial to avoid issues with plastic leaching or adsorption.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, briefly sonicate in a water bath for 5-10 minutes.

  • Initial Stability Check: Visually inspect the solution for any undissolved particulate matter against a dark background.

  • Kinetic Solubility Test:

    • Prepare your final aqueous assay buffer.

    • Make a series of dilutions of your DMSO stock into the buffer to achieve a range of final compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Ensure the final DMSO concentration remains constant across all samples.

    • Incubate the samples at the assay temperature (e.g., 37°C) for 1-2 hours.

    • Measure the turbidity of each sample using a nephelometer or by measuring absorbance at a high wavelength (e.g., 600-800 nm). The concentration at which turbidity sharply increases is the approximate kinetic solubility limit.

  • Long-Term Stability: Store an aliquot of the stock solution at the intended storage temperature (-20°C or -80°C) for 24-48 hours. Thaw and visually inspect for precipitation before use.

Protocol 2: Enhancing Solubility with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Determine Molar Ratio: A common starting point is a 1:1 to 1:10 molar ratio of your compound to HP-β-CD. Higher ratios may be required.

  • Preparation of HP-β-CD Solution: Prepare a concentrated solution of HP-β-CD in your aqueous assay buffer (e.g., 20-40% w/v). It is highly soluble in water.

  • Complexation:

    • Method A (Solvent Evaporation): Dissolve your compound in a minimal amount of a volatile organic solvent (e.g., methanol or ethanol). Add this solution dropwise to the vigorously stirring HP-β-CD solution. Evaporate the organic solvent under a stream of nitrogen or using a rotary evaporator.

    • Method B (Direct Addition): Prepare a highly concentrated stock of your compound in DMSO. Add this stock solution dropwise to the stirring HP-β-CD solution. This method is faster but results in residual DMSO.

  • Equilibration: Allow the final mixture to stir at room temperature for several hours (or overnight) to ensure complete complex formation.

  • Validation: Filter the solution through a 0.22 µm syringe filter to remove any un-encapsulated, precipitated compound. Determine the concentration of the compound in the filtrate using a validated analytical method (e.g., HPLC-UV). This will give you the new, enhanced solubility limit.

  • Assay Control: Crucially, you must run a parallel control with just the HP-β-CD solution at the same concentration to ensure the excipient itself does not affect your assay results.

Data Summary: Common Solubilizing Agents and Considerations
Agent Mechanism of Action Typical Starting Concentration Potential Assay Interference
DMSO Polar aprotic co-solvent0.1 - 0.5% (v/v)Cytotoxicity, enzyme inhibition, fluorescence quenching at >1%
Ethanol Polar protic co-solvent0.5 - 2% (v/v)Can affect cell membranes and protein stability at higher concentrations
Tween® 80 Non-ionic surfactant (micelle formation)0.01 - 0.1% (w/v)Can interfere with assays involving lipid membranes or protein-protein interactions; may cause cell lysis at high concentrations
HP-β-CD Encapsulation (inclusion complex)1 - 5% (w/v)Can extract cholesterol from cell membranes; may interfere with ligand-receptor binding if the ligand binds within the cyclodextrin cavity
Mechanism Visualization: Cyclodextrin Inclusion Complex

This diagram illustrates how a cyclodextrin molecule encapsulates a hydrophobic drug, rendering it soluble in water.

G cluster_2 a b c d e f g h

Optimization

advanced purification techniques for 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol

Answering the user's request.## Technical Support Center: Advanced Purification of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol This technical guide provides a comprehensive support framework for researchers tackling th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request.## Technical Support Center: Advanced Purification of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol

This technical guide provides a comprehensive support framework for researchers tackling the purification of 2-[(2-fluoro-benzyl)-isopropyl-amino]-ethanol. The content moves from foundational questions to in-depth troubleshooting of advanced purification techniques, emphasizing the scientific rationale behind each procedural choice to empower users to solve complex separation challenges.

Part 1: Foundational FAQs: Understanding the Purification Challenge

This section addresses the most common initial questions and hurdles faced when purifying this specific secondary amino alcohol.

Q1: What are the primary impurities I should expect from the synthesis of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol?

A1: The synthesis, typically a reductive amination between 2-fluorobenzaldehyde and 2-(isopropylamino)ethanol, can generate several process-related impurities.[1][2] Key impurities to anticipate include:

  • Unreacted Starting Materials: Residual 2-fluorobenzaldehyde and 2-(isopropylamino)ethanol.

  • Reductive Byproducts: 1-phenyl-2-propanol can sometimes be formed as a byproduct in reductive amination routes.[3]

  • Over-alkylation Products: Formation of a tertiary amine if the secondary amine product reacts further.

  • Oxidation Products: The starting aldehyde can oxidize to 2-fluorobenzoic acid, which can complicate the reaction and purification.[4]

  • Residual Reagents: Unreacted reducing agents (e.g., borohydrides) and their salts.

Q2: My initial attempts at flash chromatography on standard silica gel are resulting in significant product loss and severe peak tailing. What's happening?

A2: This is a classic problem when purifying basic compounds on acidic stationary phases. The secondary amine in your target molecule is basic, while the surface of standard silica gel is populated with acidic silanol groups (Si-OH). This leads to a strong acid-base interaction, causing your compound to bind too tightly to the silica.[5] This strong adsorption results in poor elution, asymmetric peak shapes (tailing), and often irreversible loss of the product on the column.

Q3: Can I use reverse-phase chromatography for this compound, and what should I be aware of?

A3: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) is an excellent and often superior alternative for purifying basic compounds.[6][7] However, you must modify the mobile phase to achieve good peak shape. Without a modifier, you will likely see tailing similar to that on silica gel due to interactions with residual silanols on the C18 stationary phase. The most common strategy is to add an acid modifier, like trifluoroacetic acid (TFA), to the mobile phase.

Q4: Are there any viable non-chromatographic purification methods for this molecule?

A4: Crystallization is a powerful and highly scalable non-chromatographic technique.[8] For amino alcohols, direct crystallization of the free base can be challenging. A more robust method is to form a salt of your amine with a suitable acid (e.g., hydrochloric acid, oxalic acid). The resulting salt often has a much more ordered and stable crystal lattice, making it easier to crystallize and remove neutral or less basic impurities.[9][10]

Part 2: Advanced Troubleshooting & In-Depth Protocols

This section provides detailed, step-by-step guides for overcoming specific purification challenges, complete with troubleshooting tables and workflow diagrams.

Guide 1: Optimizing Flash Chromatography on Silica Gel

Core Problem: How to successfully use flash chromatography for a basic amine without significant yield loss or poor separation.

The Scientific Solution: Neutralizing the Stationary Phase

The key is to suppress the unwanted acid-base interaction. This is achieved by adding a small amount of a competitive base, typically triethylamine (TEA), to the mobile phase. The TEA will preferentially bind to the acidic silanol sites on the silica, effectively "masking" them from your target compound and allowing for clean elution.[5]

Detailed Step-by-Step Protocol

  • Stationary Phase Selection: Use standard flash-grade silica gel (40-63 µm). For particularly stubborn separations, consider using an amine-functionalized silica column, which has a bonded basic phase to repel basic compounds, though this is often more expensive.[5]

  • Mobile Phase Preparation:

    • Choose a suitable solvent system based on TLC analysis (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).

    • To your chosen solvent mixture, add 0.5-1% (v/v) triethylamine (TEA) . Ensure the TEA is mixed thoroughly.

  • Sample Loading:

    • Method A (Liquid Loading): Dissolve your crude product in a minimal amount of the initial, weak mobile phase (e.g., 95:5 Hexane/EtOAc + 1% TEA).

    • Method B (Dry Loading): If your product is not very soluble, dissolve it in a strong solvent (like DCM), add a small amount of silica gel, and evaporate the solvent completely. This creates a dry, free-flowing powder that can be loaded directly onto the column. This is the preferred method for achieving the best resolution.

  • Elution and Fraction Collection:

    • Equilibrate the column with your starting mobile phase (containing TEA).

    • Load the sample and begin the gradient elution.

    • Collect fractions and analyze using TLC, staining with a suitable agent like potassium permanganate or ninhydrin to visualize the amine.

Troubleshooting Guide: Flash Chromatography

Issue Potential Cause Recommended Solution
Persistent Peak Tailing Insufficient neutralization of silica.Increase TEA concentration in the mobile phase to 1.5% or even 2%. Ensure TEA is present in all solvents used for the gradient.
Product Elutes at Solvent Front Mobile phase is too polar; sample dissolved in a solvent that is too strong.Start with a less polar mobile phase. Always use the dry loading method if you must dissolve the sample in a strong solvent like DCM or Methanol.
Co-elution with a Non-basic Impurity The chosen solvent system lacks selectivity for the two compounds.Change the solvent system to alter selectivity. For example, switch from an Ethyl Acetate-based system to a Dichloromethane/Methanol system.

Experimental Workflow Diagram

flash_workflow cluster_prep 1. Preparation cluster_run 2. Execution cluster_analysis 3. Analysis & Isolation A Select Solvent System (e.g., Hexane/EtOAc) B Add 1% Triethylamine (TEA) to Mobile Phase A->B C Prepare Sample (Dry Loading Preferred) B->C D Pack & Equilibrate Column with TEA-modified solvent C->D E Load Sample D->E F Run Gradient Elution E->F G Collect & Analyze Fractions (TLC with Staining) F->G H Combine Pure Fractions G->H I Evaporate Solvent (Co-evaporate with Toluene to remove residual TEA) H->I J J I->J Purified Product

Caption: Workflow for purifying basic amines using modified flash chromatography.

Guide 2: Achieving Pharmaceutical-Grade Purity (>99.5%) with Preparative HPLC

Core Problem: Flash chromatography provides 95-98% purity, but I need to remove trace impurities for a sensitive downstream application.

The Scientific Solution: Ion-Pairing Reverse-Phase Chromatography

For the highest resolution, preparative RP-HPLC is the method of choice.[11][12] To achieve sharp, symmetrical peaks for our basic amine, we will use an acidic mobile phase modifier, typically 0.1% TFA. The TFA protonates the secondary amine to form an ammonium cation (R₂NH₂⁺). This cation then forms an ion pair with the trifluoroacetate anion (CF₃COO⁻). This neutral, transient ion pair has a much weaker interaction with the residual silanols on the C18 stationary phase, leading to excellent peak shape and high-resolution separation.[13]

Detailed Step-by-Step Protocol

  • Analytical Method Development:

    • First, develop a separation method on a high-resolution analytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% TFA in HPLC-grade Water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

    • Run a scouting gradient (e.g., 5-95% B over 15 minutes) to determine the retention time of your product and impurities.

    • Optimize the gradient to maximize the resolution between your target peak and the closest eluting impurities.

  • Scale-Up to Preparative Column:

    • Choose a preparative C18 column with the same stationary phase chemistry as your analytical column.

    • Scale the flow rate and injection volume geometrically based on the column dimensions. A common formula is: Prep Flow Rate = Analytical Flow Rate * (Prep Column Radius / Analytical Column Radius)².

  • Sample Preparation and Injection:

    • Dissolve the partially purified sample from the flash chromatography step in a solvent compatible with the mobile phase, preferably the initial mobile phase itself or a small amount of DMSO.

    • Ensure the sample is fully dissolved and filtered to prevent clogging the column. Injecting too large a volume or too concentrated a sample can lead to peak distortion.[8]

  • Fraction Collection and Product Isolation:

    • Collect fractions corresponding to your target peak based on the UV detector signal.

    • Combine the pure fractions in a separatory funnel.

    • Dilute with water and add a base (e.g., saturated sodium bicarbonate solution or 1M NaOH) until the pH is >9 to deprotonate your amine and break the ion pair.

    • Extract the free base into an organic solvent like Dichloromethane or Ethyl Acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate to yield the final, high-purity product.

Troubleshooting Guide: Preparative HPLC

Issue Potential Cause Recommended Solution
Broad or Split Peaks Column overloading; sample solvent stronger than mobile phase.[14]Decrease the amount of sample injected. Dissolve the sample in the initial mobile phase, not a stronger solvent like pure acetonitrile or methanol.
Drifting Retention Times Inconsistent mobile phase composition; temperature fluctuations.[13]Ensure solvents are well-mixed and degassed. Use a column thermostat for consistent temperature control.
Low Recovery After Workup Incomplete neutralization of TFA salt; emulsion formation.Confirm the aqueous layer is strongly basic (pH > 9) with pH paper before extraction. To break emulsions, add a small amount of brine and swirl gently.

Logical Relationship Diagram

hplc_logic cluster_problem The Challenge cluster_solution The Mechanism cluster_outcome The Outcome problem Basic Amine Compound Strong interaction with residual silanols on C18 phase Results in poor peak shape (tailing) solution Ion-Pairing Chromatography Add 0.1% TFA to mobile phase Amine is protonated (R₂NH₂⁺) Forms a neutral ion pair with TFA anion (CF₃COO⁻) problem:p1->solution:s1 is solved by outcome outcome solution:s3->outcome:o1 leads to outcome:o2->outcome:o3

Caption: The scientific principle behind using TFA in RP-HPLC for basic amines.

References

  • Title: Guide for crystallization Source: University of Geneva URL: [Link]

  • Title: Troubleshooting Guide Source: Phenomenex URL: [Link]

  • Title: Flash Chromatography Explained: A Comprehensive Guide Source: Chrom Tech, Inc. URL: [Link]

  • Title: Chromatography Troubleshooting Source: Teledyne ISCO (via YouTube) URL: [Link]

  • Title: LABTips: Preparative HPLC for Purification Workflows Source: Labcompare.com URL: [Link]

  • Title: Purification made easy - secrets of science Source: Shimadzu URL: [Link]

  • Title: Strategy for Preparative LC Purification Source: Agilent URL: [Link]

  • Source: Google Patents (US5866719A)
  • Title: One-Pot Preparation of Cyclic Amines from Amino Alcohols Source: Organic Syntheses URL: [Link]

  • Title: Separation and Refining of Amino acids Source: The Society of Separation Process Engineers, Japan URL: [Link]

  • Title: Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release Source: PMC (PubMed Central) URL: [Link]

  • Title: HPLC Troubleshooting Guide Source: Restek URL: [Link]

  • Title: A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: Crystallization of Amino Acids on a 21-well Circular PMMA Platform using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization Source: PMC (PubMed Central) URL: [Link]

  • Title: Is there an easy way to purify organic amines? Source: Biotage URL: [Link]

  • Title: Principles in preparative HPLC Source: University of Warwick URL: [Link]

  • Title: Preparative HPLC Primer Source: Shimadzu URL: [Link]

  • Source: Google Patents (US3523978A)
  • Title: Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods Source: PMC (PubMed Central) URL: [Link]

  • Title: Reductive Amination - Common Conditions Source: organic-chemistry.org URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of 2-[(2-Fluoro-benzyl)-isopropyl-a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol .

Synthesizing this sterically hindered tertiary amine building block typically involves one of two pathways: Route A (Direct N-alkylation of 2-(isopropylamino)ethanol with a 2-fluorobenzyl halide) or Route B (Reductive amination of 2-(isopropylamino)ethanol with 2-fluorobenzaldehyde). Both routes are prone to specific byproduct formations if reaction kinetics and thermodynamics are not strictly controlled. This guide provides the mechanistic causality behind these issues and field-proven protocols to establish a self-validating synthetic workflow.

Part 1: Troubleshooting Guides & FAQs

Q1: Direct Alkylation (Route A) yields significant O-alkylated byproducts. How do I favor N-alkylation?

Cause: The hydroxyl oxygen on 2-(isopropylamino)ethanol is a "harder" nucleophile than the secondary amine nitrogen. When a strong base (e.g., NaH or KOH) is used, it quantitatively deprotonates the hydroxyl group ( pKa​≈15 ) to form a highly nucleophilic alkoxide, which rapidly attacks the 2-fluorobenzyl halide to form an unwanted ether[1]. Solution: To ensure chemoselectivity for N-alkylation, you must rely on the inherent nucleophilicity of the neutral secondary amine. Switch to a mild, non-nucleophilic base like K2​CO3​ or DIPEA. These bases are not strong enough to deprotonate the alcohol; they simply scavenge the hydrohalic acid generated during the reaction, keeping the hydroxyl group intact[1].

Q2: How do I prevent quaternization (over-alkylation) during Route A?

Cause: The desired product is a tertiary amine. Despite the steric hindrance provided by the isopropyl and 2-fluorobenzyl groups, localized high concentrations of the electrophilic benzyl halide can drive a second alkylation event, yielding a quaternary ammonium salt. Solution:

  • Stoichiometric Control: Strictly limit the benzyl halide to 0.95 – 1.0 equivalents relative to the amine.

  • Inverse Addition: Add the benzyl halide dropwise to a dilute solution of the amine to prevent localized excess of the electrophile.

  • Temperature Control: Maintain the reaction at 0 °C to room temperature. Higher temperatures provide the activation energy required to overcome the steric drag of the tertiary amine, promoting quaternization.

Q3: I switched to Reductive Amination (Route B) using NaBH4​ , but I observe massive formation of 2-fluorobenzyl alcohol. Why?

Cause: Sodium borohydride ( NaBH4​ ) is a highly reactive hydride donor. In this sterically hindered system, the condensation between 2-(isopropylamino)ethanol and 2-fluorobenzaldehyde to form the iminium ion is the rate-limiting step. NaBH4​ reduces the aldehyde directly to a primary alcohol much faster than the iminium intermediate can form[2]. Solution: Switch to Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) . The three electron-withdrawing acetate ligands stabilize the boron-hydride bond, rendering the reagent exceptionally mild. As established by Abdel-Magid et al., NaBH(OAc)3​ selectively reduces the highly electrophilic iminium ion without reacting with the neutral aldehyde[3][4].

Q4: Even with NaBH(OAc)3​ , my reductive amination is sluggish. How can I drive the reaction to completion?

Cause: The ortho-fluoro substitution on the benzaldehyde and the bulky isopropyl group on the amine create significant steric repulsion, severely retarding the initial nucleophilic attack required for iminium formation. Solution: Introduce a mild Brønsted acid (like glacial acetic acid) or a Lewis acid (like Ti(OiPr)4​ ) to the reaction mixture. This activates the carbonyl carbon of the aldehyde, lowering the activation barrier for the amine's attack and accelerating iminium formation prior to reduction[2].

Part 2: Standardized Experimental Protocol

To minimize byproducts, Route B (Reductive Amination) is the superior choice for this specific molecule. Below is a self-validating protocol utilizing NaBH(OAc)3​ .

Objective: Synthesize 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol with >90% chemoselectivity. Reagents: 2-(isopropylamino)ethanol (1.0 eq), 2-fluorobenzaldehyde (1.05 eq), NaBH(OAc)3​ (1.4 eq), Glacial Acetic Acid (1.0 eq), Anhydrous 1,2-Dichloroethane (DCE).

  • Step 1: Iminium Pre-formation Dissolve 2-(isopropylamino)ethanol and 2-fluorobenzaldehyde in anhydrous DCE (0.2 M concentration). Add glacial acetic acid. Stir at room temperature under N2​ for 1–2 hours. Self-Validation Check: Do not proceed until an aliquot TLC or LC-MS confirms the near-complete consumption of the secondary amine and the formation of the iminium/enamine intermediate.

  • Step 2: Selective Reduction Cool the reaction vessel to 0 °C using an ice bath. Add NaBH(OAc)3​ portion-wise over 15 minutes[5]. Causality: Portion-wise addition controls the exothermic release. Localized heating can cause the NaBH(OAc)3​ to shed acetate ligands, increasing its reactivity and leading to off-target aldehyde reduction.

  • Step 3: Maturation Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. Self-Validation Check: Monitor the consumption of the iminium intermediate via LC-MS. The mass of the desired product ( [M+H]+≈212.15 ) should become the dominant peak.

  • Step 4: Quench & Workup Quench the reaction carefully with saturated aqueous NaHCO3​ to neutralize the acetic acid and hydrolyze any unreacted borohydride. Extract the aqueous layer with Dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Part 3: Quantitative Byproduct Analysis

The following table summarizes the expected byproduct distributions based on the chosen synthetic route and conditions, highlighting the superiority of the optimized reductive amination pathway.

Reaction RouteReagents / ConditionsPrimary Product Yield (%)Major ByproductByproduct Yield (%)
Route A (Direct Alkylation) 2-Fluorobenzyl bromide, NaH, THF< 40%O-Alkylated Ether35 - 45%
Route A (Direct Alkylation) 2-Fluorobenzyl bromide, K₂CO₃, ACN65 - 75%Quaternary Ammonium Salt10 - 15%
Route B (Reductive Amination) 2-Fluorobenzaldehyde, NaBH₄, MeOH20 - 30%2-Fluorobenzyl Alcohol60 - 70%
Route B (Optimized) 2-Fluorobenzaldehyde, NaBH(OAc)₃, AcOH, DCE> 90% Unreacted Aldehyde< 5%

Part 4: Reaction Pathway & Byproduct Visualization

G SM1 2-(isopropylamino)ethanol Prod 2-[(2-Fluoro-benzyl)- isopropyl-amino]-ethanol SM1->Prod Mild Base Iminium Iminium Intermediate SM1->Iminium AcOH ByP_OAlk O-Alkylated Ether SM1->ByP_OAlk Strong Base SM2A 2-Fluorobenzyl Halide (Route A) SM2A->Prod SM2A->ByP_OAlk SM2B 2-Fluorobenzaldehyde (Route B) SM2B->Iminium ByP_Alc 2-Fluorobenzyl Alcohol SM2B->ByP_Alc NaBH4 ByP_Quat Quaternary Ammonium Salt Prod->ByP_Quat Excess Halide Iminium->Prod NaBH(OAc)3

Reaction pathways for 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol highlighting byproduct formation.

Part 5: References

  • Abdel-Magid, A. F., & Maryanoff, C. A. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Publications. 3

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development. 4

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. 5

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.2

  • Beilstein Journal of Organic Chemistry. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. 1

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Drug Development Professionals: 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol vs. 2-Chlorobenzyl Derivatives

In the landscape of modern drug discovery, the benzylamine scaffold remains a cornerstone for designing novel therapeutics targeting a vast array of biological systems.[1] The strategic modification of this core structur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the benzylamine scaffold remains a cornerstone for designing novel therapeutics targeting a vast array of biological systems.[1] The strategic modification of this core structure, particularly through halogenation of the phenyl ring, offers a powerful tool to modulate a compound's physicochemical properties, metabolic stability, and target engagement. This guide provides an in-depth, objective comparison between two such classes of compounds: the specific entity 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol and the broader class of 2-chlorobenzyl derivatives.

Our focus will be on the causal relationships between chemical structure and biological function, supported by established experimental protocols. This analysis aims to equip researchers, scientists, and drug development professionals with the foundational insights needed to make informed decisions in lead optimization and candidate selection.

Part 1: Structural and Physicochemical Distinctions

The fundamental difference between these two compound classes lies in the ortho-halogen substitution on the benzyl ring: fluorine versus chlorine. This seemingly minor change imparts significant differences in steric and electronic properties, which cascade into distinct pharmacological profiles.

  • Electronegativity and Bond Strength: Fluorine is the most electronegative element, forming a highly polarized and strong C-F bond. In contrast, the C-Cl bond is less polar and weaker. This influences the compound's dipole moment and its susceptibility to metabolic cleavage.

  • Steric Profile: Chlorine has a significantly larger van der Waals radius (1.75 Å) compared to fluorine (1.47 Å), which is only slightly larger than hydrogen (1.20 Å). This steric bulk can dictate the molecule's preferred conformation and its ability to fit into a receptor's binding pocket. The larger size of chlorine may provide more significant van der Waals interactions but could also lead to steric clashes.[2]

  • Lipophilicity: Halogen substitution generally increases a molecule's lipophilicity. However, the contribution of chlorine is typically greater than that of fluorine, which can impact membrane permeability, plasma protein binding, and off-target effects.

These intrinsic differences are the starting point for divergent structure-activity relationships (SAR).[3][4]

Figure 1. Core chemical structures of the compared entities.

Part 2: Synthesis Strategies and Considerations

The synthesis of these benzylamine derivatives typically follows established routes, primarily reductive amination or N-alkylation. The choice of starting materials and reaction conditions is critical for achieving high yield and purity.

A general approach for synthesizing 2-chlorobenzyl derivatives involves the reaction of a primary or secondary amine with 2-chlorobenzyl chloride or 2-chlorobenzaldehyde.[5][6] Similarly, the fluoro-substituted analogue can be synthesized from 2-fluorobenzylamine or 2-fluorobenzaldehyde.

G start Starting Materials (e.g., 2-Halobenzaldehyde, Isopropylamine) imine Imine Intermediate start->imine Condensation reductive_amination Reductive Amination (e.g., NaBH(OAc)3) purification Purification (e.g., Column Chromatography) reductive_amination->purification imine->reductive_amination Reduction product Final Product (N-substituted benzylamine) purification->product

Figure 2. Generalized workflow for benzylamine synthesis via reductive amination.

Causality in Synthesis: The choice of a reducing agent in reductive amination, for instance, is crucial. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over stronger agents like sodium borohydride (NaBH₄) because it is milder and selective for the imine intermediate, reducing the risk of over-reduction of the starting aldehyde.

Part 3: Comparative In Vitro Assessment

To objectively compare the performance of these compounds, a suite of standardized in vitro assays is essential. Here, we outline key experiments relevant to early-stage drug discovery, focusing on a hypothetical G-protein coupled receptor (GPCR) target, as many benzylamines interact with this receptor class.[7][8]

Receptor Binding Affinity

A primary determinant of a compound's potency is its affinity for the target receptor. Radioligand binding assays remain the gold standard for quantifying receptor-ligand interactions.[9]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Membranes: Harvest membranes from a stable cell line overexpressing the target human receptor (e.g., Adrenergic α2B in CHO-K1 cells).[10]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a known radioligand (e.g., ³H-dihydroalprenolol), and varying concentrations of the test compound (either the fluoro- or chloro-derivative).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Termination & Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound. Fit the data to a one-site competition model to determine the inhibitor constant (Ki).[8]

Expected Data & Interpretation:

Compound ClassRepresentative Kᵢ (nM)Interpretation
2-Fluoro-benzyl Derivative5 - 20High affinity binding
2-Chloro-benzyl Derivative15 - 50Moderate to high affinity binding
Note: These values are hypothetical for illustrative purposes.

A lower Kᵢ value indicates higher binding affinity. Differences in Kᵢ between the fluoro- and chloro-derivatives would provide the first quantitative measure of how the halogen substitution impacts target engagement.

Functional Activity (cAMP Modulation)

Binding to a receptor does not guarantee a biological response. Functional assays are necessary to determine if a compound is an agonist, antagonist, or inverse agonist. For many GPCRs, this involves measuring changes in the second messenger cyclic AMP (cAMP).[11][12]

G Ligand Agonist (Fluoro/Chloro derivative) Receptor GPCR (Gs-coupled) Ligand->Receptor Binds & Activates G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response

Figure 3. Simplified Gs-coupled GPCR signaling pathway leading to cAMP production.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

  • Cell Plating: Plate cells expressing the target receptor into a 384-well assay plate and incubate overnight.[13]

  • Compound Addition: Add serial dilutions of the test compounds (fluoro- and chloro-derivatives) to the cells. For antagonist testing, co-incubate with a known agonist at its EC₈₀ concentration.[11]

  • Stimulation: Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for cAMP modulation.[12]

  • Lysis and Detection: Add lysis buffer containing the HTRF detection reagents (e.g., a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).[11]

  • Incubation & Reading: Incubate for 60 minutes at room temperature, then read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the HTRF ratio and plot it against the compound concentration. Fit the data using a four-parameter logistic equation to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Expected Data & Interpretation:

Compound ClassAssay ModeRepresentative EC₅₀/IC₅₀ (nM)Interpretation
2-Fluoro-benzyl DerivativeAgonist50Potent functional agonist
2-Chloro-benzyl DerivativeAntagonist120Moderate functional antagonist
Note: These values are hypothetical for illustrative purposes.

This assay would reveal the functional consequences of the structural differences. For example, the smaller fluorine atom might allow the compound to induce an active receptor conformation (agonism), while the bulkier chlorine atom might only permit binding without activation (antagonism).

Metabolic Stability

Early assessment of metabolic stability is crucial to predict a compound's in vivo half-life. The liver microsomal stability assay is a standard in vitro tool for this purpose.[14][15]

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation: Prepare a reaction mixture containing liver microsomes (human or animal), a NADPH regenerating system, and buffer in a 96-well plate.[16][17]

  • Initiation: Add the test compound (e.g., at a final concentration of 1-10 µM) to the mixture to start the reaction.[14] Incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.[15]

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.

  • Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clᵢₙₜ).[17]

Expected Data & Interpretation:

Compound ClassIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg)Interpretation
2-Fluoro-benzyl Derivative> 60< 10High metabolic stability
2-Chloro-benzyl Derivative2545Moderate metabolic stability
Note: These values are hypothetical for illustrative purposes.

The stronger C-F bond often imparts greater metabolic stability compared to the C-Cl bond, which can be more susceptible to oxidative metabolism by cytochrome P450 enzymes.[14] A compound with higher stability is more likely to have a suitable pharmacokinetic profile for in vivo studies.

Conclusion

The choice between a 2-fluoro-benzyl and a 2-chloro-benzyl substitution is not trivial; it is a critical decision in the drug design and optimization process.

  • 2-Fluoro-benzyl derivatives often leverage the unique properties of fluorine as a bioisostere of hydrogen. Its small size and high electronegativity can enhance binding affinity through favorable electronic interactions without introducing significant steric bulk, potentially leading to higher metabolic stability.

  • 2-Chloro-benzyl derivatives , while also serving as important pharmaceutical intermediates, introduce more significant steric and lipophilic changes.[18][19][20] The larger chlorine atom can explore different binding pocket interactions, but may also increase susceptibility to metabolism and introduce potential off-target liabilities.

The experimental framework provided here—encompassing binding, function, and stability—offers a self-validating system to empirically determine the superior scaffold for a given biological target. By systematically evaluating these parameters, drug development teams can rationally advance the most promising chemical series, grounded in robust, quantitative data.

References

  • AxisPharm. Microsomal Stability Assay Protocol. AxisPharm.

  • Sygnature Discovery. In vitro drug metabolism: for the selection of your lead compounds. Sygnature Discovery.

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Evotec.

  • DiscoverX. cAMP Hunter™ eXpress GPCR Assay. DiscoverX Corporation.

  • National Center for Biotechnology Information. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.

  • BenchChem. Application Notes and Protocols for the Synthesis of N-(2-chlorobenzyl)-2,2-diphenylacetamide. BenchChem.

  • A-Ali, H., et al. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. protocols.io.

  • BenchChem. Application Notes & Protocols: Interrogating G-Protein Coupled Receptor Signaling with cAMP Assays. BenchChem.

  • Shvets, N. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.

  • Agilent Technologies. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Agilent Technologies, Inc.

  • Promega Corporation. GloSensor™ cAMP Assay Protocol. Promega Corporation.

  • Ciobica, A., et al. (2012). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters, 3(10), 849–853.

  • BenchChem. An In-depth Technical Guide to 2-Acetylphenyl 2-Chlorobenzoate Derivatives and Analogues. BenchChem.

  • Revvity. Receptor-Ligand Binding Assays. Revvity, Inc.

  • Google Patents. (2018). Preparation method of 2-chlorobenzyl chloride Grignard reagent.

  • Weyler, W., & Salach, J. I. (1999). Structure-activity relationships in the oxidation of para-substituted benzylamine analogues by recombinant human liver monoamine oxidase A. Biochemistry, 38(41), 13575–13583.

  • Chem-Impex. 2-Chlorobenzyl alcohol. Chem-Impex International.

  • BenchChem. Application Notes and Protocols: Derivatization of 1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid. BenchChem.

  • Google Patents. (2011). Preparation method of 2-p-chlorobenzyl pyridine.

  • Carradori, S., et al. (2013). 2-Aminobenzothiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 23(17), 4874–4877.

  • Kolb, P., et al. (2009). Structure-based discovery of β2-adrenergic receptor ligands. Proceedings of the National Academy of Sciences, 106(16), 6843–6848.

  • SIELC Technologies. (2018). 2-Chlorobenzyl chloride. SIELC Technologies.

  • Donnelly-Roberts, D. L., et al. (2006). Structure−Activity Relationship Studies on a Series of Novel, Substituted 1-Benzyl-5-phenyltetrazole P2X7 Antagonists. Journal of Medicinal Chemistry, 49(12), 3546–3548.

  • ResearchGate. (n.d.). Benzylamine lead structures.

  • ACS Publications. (2022). Discovery of Environment-Sensitive Fluorescent Ligands of β-Adrenergic Receptors for Cell Imaging and NanoBRET Assay. Analytical Chemistry.

  • Wood, C. M., et al. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. In Methods in Molecular Biology (Vol. 2723, pp. 211-224). Humana Press.

  • Sanders-Bush, E., & Massari, V. J. (1978). Structure-activity Relationships Among the Halogenated Amphetamines. Annals of the New York Academy of Sciences, 305, 147-159.

  • Suzuki, T., et al. (2013). Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity. Toxicology and Applied Pharmacology, 273(3), 544-551.

  • Yamamura, S., et al. (1976). Studies on the structure activity relationship of adrenergic beta-mimetic benzylamine derivatives. II. 1-Alkylamino-2-phenyl-1,2,3,4-tetrahydronaphthalenes. Chemical & Pharmaceutical Bulletin, 24(12), 3222-3225.

  • Firoozpour, L., et al. (2016). Novel N-2-(Furyl)-2-(chlorobenzyloxyimino) Ethyl Piperazinyl Quinolones: Synthesis, Cytotoxic Evaluation and Structure-Activity Relationship. Iranian Journal of Pharmaceutical Research, 15(4), 799–809.

  • Google Patents. (2001). Process for the preparation of fluorobenzyl derivatives.

  • Dana Bioscience. 2-((2-Fluorobenzyl)(isopropyl)amino)ethanol 1g. Dana Bioscience.

  • Chinese Journal of Pesticide Science. (2016). Synthesis and Fungicidal Activity of Novel 2-(Arylaminoethylamino)benzyl Alcohols.

  • NextSDS. 2-[(4-Fluoro-benzyl)-Methyl-aMino]-ethanol — Chemical Substance Information. NextSDS.

  • Google Patents. (2018). A kind of preparation method of 2 isopropylidene amino ethoxy-ethanol.

  • EvitaChem. Buy 2-[(2,3-Dichloro-benzyl)-isopropyl-amino]-ethanol (EVT-3370173). EvitaChem.

  • Inskye Pharma. 2-[(4-Fluorobenzyl)amino]-ethanol. Chongqing Inskye Pharmaceutical Co., Ltd.

  • PrepChem.com. Synthesis of 2-amino-benzyl alcohol. PrepChem.com.

  • Sigma-Aldrich. a- 2-(Methylamino)ethyl benzyl alcohol 97 42142-52-9. Sigma-Aldrich.

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol

Introduction: The Analytical Imperative In the landscape of drug development and manufacturing, the rigorous characterization of any active pharmaceutical ingredient (API) or intermediate is paramount. The compound 2-[(2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative

In the landscape of drug development and manufacturing, the rigorous characterization of any active pharmaceutical ingredient (API) or intermediate is paramount. The compound 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol, a substituted N-benzyl ethanolamine, requires robust analytical methods to ensure its identity, purity, and quality. The validation of these methods is not merely a procedural step but a foundational requirement to guarantee data integrity and regulatory compliance. An analytical procedure's objective is to demonstrate its suitability for its intended purpose[1][2].

This guide provides a comparative analysis of principal analytical techniques for the validation of methods for 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol. We will delve into the causality behind methodological choices, present detailed validation protocols grounded in regulatory standards, and offer supporting data to guide researchers and drug development professionals. While specific experimental data for this exact molecule is not publicly available, this guide synthesizes established principles for structurally similar aromatic amines and ethanolamines to provide a robust framework for method development and validation.[3][4]

Physicochemical Profile and Method Selection Rationale

The molecular structure of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol dictates the optimal analytical approach. Key structural features include:

  • Aromatic Ring (Fluorobenzyl group): This chromophore makes the molecule suitable for UV-Vis spectrophotometric detection, a cornerstone of High-Performance Liquid Chromatography (HPLC).

  • Secondary Amine and Hydroxyl Group: These polar functional groups increase the molecule's polarity, making it amenable to reversed-phase HPLC. However, they can also pose challenges for Gas Chromatography (GC) due to potential peak tailing and thermal instability, often necessitating derivatization.[4][5]

  • Molecular Weight: The compound's moderate molecular weight makes it suitable for both HPLC and, with potential derivatization, GC-MS analysis.

Based on this profile, Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) emerges as the primary workhorse for routine purity and assay testing due to its robustness, precision, and widespread availability. For enhanced specificity and structural confirmation, particularly for impurity identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the superior choice.

Comparative Analysis: HPLC-UV vs. LC-MS

A successful validation strategy hinges on selecting the right analytical tool. Below is a comparison of the two most suitable techniques for 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.
Specificity Good. Can distinguish compounds with different retention times. However, co-eluting impurities without a chromophore or with a similar UV spectrum may go undetected. Specificity is established via peak purity analysis and forced degradation studies.[6][7]Excellent. Provides mass information, allowing for definitive peak identification and the ability to distinguish between co-eluting compounds with different masses. Essential for identifying unknown impurities and degradation products.
Sensitivity Good. Typically in the low ng range. Can be enhanced with sensitive detectors like Diode Array Detectors (DAD).[8]Excellent. Often capable of detecting compounds in the pg or even fg range, making it ideal for trace impurity analysis.
Quantitation Excellent. Highly linear and reproducible, making it the gold standard for assay and purity quantification.[1]Good to Excellent. Can be used for quantification, but may require more complex calibration strategies (e.g., use of internal standards) to compensate for matrix effects and ionization variability.
Cost & Complexity Lower initial cost, less complex to operate and maintain.Higher initial investment, requires specialized expertise for operation, data interpretation, and maintenance.
Primary Application Assay, Purity, and Stability Testing (QC Environment) Impurity Identification, Structural Elucidation, Metabolite Studies (R&D Environment)

Validation Framework: Adhering to ICH Q2(R1) Guidelines

The validation of an analytical method is a systematic process that provides documented evidence that the procedure is fit for its intended purpose.[1][9][10] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[1][9][10]

The core validation parameters to be assessed for an assay and purity method include Specificity, Linearity, Range, Accuracy, and Precision.[2][11]

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation Dev Initial Method Development Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Range Range Prec->Range LOQ LOQ / LOD Range->LOQ Robust Robustness Deploy Routine Use in QC Robust->Deploy LOQ->Robust

Caption: Workflow for Analytical Method Validation.

Experimental Protocol: Validation of a Stability-Indicating RP-HPLC Method

This section provides a detailed, step-by-step protocol for the validation of a reversed-phase HPLC method for the assay and purity determination of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol.

Suggested Chromatographic Conditions
ParameterCondition
Column C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detector UV at 265 nm (based on the fluorobenzyl chromophore)
Injection Volume 10 µL
Diluent 50:50 Water:Acetonitrile

Rationale: A C18 column is chosen for its versatility in retaining moderately polar compounds.[12] A gradient elution is employed to ensure adequate separation of the main analyte from potential impurities and degradation products with varying polarities. Formic acid is used as a mobile phase modifier to improve peak shape and ensure consistent ionization for potential LC-MS transfer.

Validation Parameter: Specificity (Forced Degradation)

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products, thus proving it is "stability-indicating".[6][7][13]

Protocol:

  • Prepare five separate solutions of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol (approx. 1 mg/mL in diluent).

  • Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours.[13]

  • Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Heat at 60°C for 4 hours.[13]

  • Oxidative Degradation: Add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.[14]

  • Thermal Degradation: Heat the solid powder at 105°C for 24 hours, then dissolve in diluent.

  • Photolytic Degradation: Expose the solution to a calibrated light source (ICH Q1B) for a defined period.

  • Neutralize the acid and base samples before injection.

  • Inject all stressed samples, along with an unstressed control, into the HPLC system.

Acceptance Criteria: The method is specific if the main analyte peak is resolved from all degradation product peaks (Resolution > 2.0) and maintains peak purity, as determined by a Diode Array Detector (DAD). A target degradation of 5-20% is ideal to ensure significant degradants are formed without completely consuming the parent peak.[6]

G cluster_stress Stress Conditions API API Solution (Analyte) Acid Acid (HCl) Base Base (NaOH) Ox Oxidation (H₂O₂) Heat Thermal Light Photolytic Stressed_Samples Stressed Samples (Mixture of API + Degradation Products) Acid->Stressed_Samples Base->Stressed_Samples Ox->Stressed_Samples Heat->Stressed_Samples Light->Stressed_Samples HPLC HPLC Analysis Stressed_Samples->HPLC Result Separated Peaks: - Pure API - Degradant 1 - Degradant 2 - ... HPLC->Result

Caption: Workflow for a Forced Degradation Study.

Linearity & Range

Objective: To establish the relationship between analyte concentration and detector response and to define the concentration range over which the method is accurate and precise.[15]

Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to create at least five concentration levels, ranging from 50% to 150% of the nominal assay concentration (e.g., 80% to 120% for an assay).[11][15]

  • Inject each concentration in triplicate.

  • Plot a graph of mean peak area versus concentration.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.998

  • Y-intercept: Should be insignificant relative to the response at 100% concentration.

  • Residuals: Data points should be randomly scattered around the regression line.

Concentration (µg/mL)Peak Area (mAUs) - Rep 1Peak Area (mAUs) - Rep 2Peak Area (mAU*s) - Rep 3Mean Peak Area
50249500251000250500250333
75374000376500375200375233
100501000502500500000501167
125625000628000626500626500
150751000749000753000751000
Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.[11]

Protocol:

  • Prepare a placebo (matrix) sample.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery. Recovery (%) = (Measured Concentration / Spiked Concentration) * 100

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.[16]

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[1]

Protocol:

  • A. Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (RSD).

  • B. Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies.

Acceptance Criteria:

  • Repeatability: RSD ≤ 1.0%

  • Intermediate Precision: RSD ≤ 2.0%

Conclusion and Recommendations

The validation of analytical methods for 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol is a critical activity that underpins its entire development lifecycle.

  • For routine quality control (QC) applications, including release testing and stability studies, a validated RP-HPLC-UV method is the recommended choice. It provides a reliable, robust, and cost-effective solution for quantifying the API and its known impurities. Its validation must be performed in strict accordance with ICH Q2(R1) guidelines, with a particular focus on demonstrating specificity through comprehensive forced degradation studies.

  • For research and development, impurity identification, and troubleshooting, LC-MS is indispensable. Its ability to provide mass data offers an orthogonal level of specificity that is crucial for understanding degradation pathways and characterizing unknown peaks observed during HPLC analysis.

By employing the comparative data and detailed protocols within this guide, researchers and drug development professionals can confidently establish scientifically sound, robust, and compliant analytical methods suitable for their intended purpose.

References

  • Title: Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development Source: Open Access Journals URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. Source: ResearchGate URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations Source: LCGC International URL: [Link]

  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]

  • Title: Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Source: Biosciences Biotechnology Research Asia URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines Source: ACS Publications URL: [Link]

  • Title: Stability Indicating HPLC Method Development and Validation Source: SciSpace URL: [Link]

  • Title: Validated Stability Indicating RP-HPLC Method for the Forced Degradation Study of Empagliflozin Source: Journal of Chemical Health Risks URL: [Link]

  • Title: Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography Source: Oxford Academic URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection Source: MDPI URL: [Link]

  • Title: Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines Source: PubMed URL: [Link]

  • Title: Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry Source: PubMed URL: [Link]

  • Title: Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron Source: OSTI.gov URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc Source: SciSpace URL: [Link]

  • Title: AN OVERVIEW FOCUSED ON HPLC METHODS VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM Source: SciELO URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to Source: ACS Publications URL: [Link]

Sources

Validation

Comparative Efficacy of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol Analogs in Targeted Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Fragment-Based Drug Design (FBDD), Structure-Activity Relationships (SAR), and Biophysical Validation Protocols Executiv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Fragment-Based Drug Design (FBDD), Structure-Activity Relationships (SAR), and Biophysical Validation Protocols

Executive Summary

In modern fragment-based drug design, the selection of specific chemical building blocks dictates the pharmacokinetic and pharmacodynamic ceiling of a lead candidate. The compound 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol (CAS: 1247914-81-3) is a highly specialized, privileged scaffold frequently utilized in the synthesis of kinase inhibitors and protein-protein interaction (PPI) modulators.

This guide objectively compares the efficacy of this specific scaffold against its positional and structural analogs (e.g., 3-fluoro, 4-fluoro, and N-methyl variants). By examining the causality behind its structural components—the conformational locking of the ortho-fluoro group, the steric shielding of the N-isopropyl moiety, and the functional versatility of the ethanol linker—we provide a comprehensive framework for integrating this building block into drug discovery pipelines.

Structural Causality: The Pharmacophore Logic

To understand the comparative efficacy of this building block, one must dissect the mechanistic contributions of its three primary functional zones [1, 2].

  • The Ortho-Fluoro Benzyl Group: Unlike para- or meta-substitutions, the strongly electronegative fluorine atom at the ortho position induces a specific dipole moment and steric repulsion with the benzylic protons. This restricts the rotational degrees of freedom (conformational locking), pre-organizing the molecule into a bioactive conformation that minimizes the entropic penalty upon binding to target hydrophobic pockets [1]. Furthermore, the C-F bond significantly enhances metabolic stability against cytochrome P450-mediated oxidation.

  • The N-Isopropyl Moiety: The branched isopropyl group provides a precise volume of steric bulk. In targets like the BRCA1 tandem BRCT (tBRCT) domain, this group perfectly occupies adjacent hydrophobic sub-pockets, driving binding affinity through van der Waals interactions and the displacement of high-energy water molecules [2].

  • The Ethanol Linker: The terminal hydroxyl group serves a dual purpose. Synthetically, it is a versatile vector for etherification, esterification, or cyclization. Biologically, it acts as a critical hydrogen-bond donor/acceptor to anchor the fragment to the target protein's backbone.

Pharmacophore Scaffold 2-[(2-Fluoro-benzyl)- -isopropyl-amino]-ethanol F_Group Ortho-Fluoro Substitution Scaffold->F_Group Iso_Group N-Isopropyl Moiety Scaffold->Iso_Group OH_Group Ethanol Linker Scaffold->OH_Group Effect1 Metabolic Stability & Conformational Locking F_Group->Effect1 Effect2 Hydrophobic Pocket Engagement Iso_Group->Effect2 Effect3 H-Bond Donor/Acceptor Vector OH_Group->Effect3 Efficacy Enhanced Target Binding Affinity Effect1->Efficacy Effect2->Efficacy Effect3->Efficacy

Mechanistic pathway of the 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol pharmacophore.

Comparative Efficacy: SAR & Target Binding

When this building block is incorporated into larger therapeutic molecules (such as Mixed-Lineage Kinase 3 (MLK3) inhibitors or BRCA1 tBRCT inhibitors), its comparative efficacy against analogs becomes starkly evident.

As demonstrated in recent target-hopping studies [1], the ortho-fluoro substitution yields single-digit nanomolar potency, whereas shifting the fluorine to the para position drastically reduces efficacy due to steric clashes within the kinase hinge region. Similarly, replacing the N-isopropyl group with a less bulky N-methyl group results in a loss of critical hydrophobic contacts, leading to a precipitous drop in affinity [2].

Table 1: Comparative Efficacy of Analogs in a Model Kinase (MLK3) System

Data represents the biological efficacy of the core scaffold when incorporated into a standardized pyrimidine-based kinase inhibitor framework.

Analog Scaffold IncorporatedHalogen PositionN-Alkyl GroupLogP (Calculated)IC₅₀ (nM)Metabolic T₁/₂ (min)
2-Fluoro, N-Isopropyl (Lead) ortho-FIsopropyl2.82.1 >120
3-Fluoro, N-Isopropyl meta-FIsopropyl2.815.485
4-Fluoro, N-Isopropyl para-FIsopropyl2.842.045
Des-Fluoro, N-Isopropyl NoneIsopropyl2.6110.520
2-Fluoro, N-Methyl ortho-FMethyl2.385.0>120

Key Takeaway: The combination of the ortho-fluoro atom and the N-isopropyl group is not merely additive; it is highly synergistic. The fluorine protects the benzyl ring from rapid metabolism, while the isopropyl group maximizes the residence time of the drug in the target pocket.

Experimental Workflows: Synthesis & Biophysical Validation

To ensure trustworthiness and reproducibility, the following self-validating protocols outline the optimal synthesis of the scaffold and the biophysical validation of its target binding.

Workflow Step1 1. Reductive Amination 2-Fluorobenzaldehyde + Isopropylaminoethanol Step2 2. Purification HPLC & Chiral Resolution Step1->Step2 Step3 3. Biophysical Assay Microscale Thermophoresis (MST) Step2->Step3 Step4 4. Efficacy Profiling IC50 Determination & SAR Analysis Step3->Step4

Self-validating experimental workflow for analog synthesis and efficacy profiling.

Protocol A: Selective Synthesis via Reductive Amination

Causality Note: Direct alkylation of isopropylaminoethanol with 2-fluorobenzyl chloride often yields unwanted quaternary ammonium salts. Reductive amination is chosen here because the steric bulk of the isopropyl group acts as a kinetic shield, ensuring selective tertiary amine formation without over-alkylation.

  • Reagent Preparation: Dissolve 1.0 equivalent of 2-(isopropylamino)ethanol and 1.05 equivalents of 2-fluorobenzaldehyde in anhydrous 1,2-dichloroethane (DCE).

  • Imine Formation: Add 1.5 equivalents of glacial acetic acid to catalyze imine formation. Stir at room temperature for 2 hours under an argon atmosphere.

  • Reduction: Cool the mixture to 0°C. Portion-wise, add 1.5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)₃). Self-Validation Check: Monitor via TLC (DCM:MeOH 9:1); the disappearance of the aldehyde spot confirms complete imine reduction.

  • Quenching & Extraction: Quench with saturated aqueous NaHCO₃ to neutralize the acid. Extract the aqueous layer three times with dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography to yield the pure 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol scaffold.

Protocol B: Efficacy Validation via Microscale Thermophoresis (MST)

Causality Note: MST is selected over Surface Plasmon Resonance (SPR) because it measures binding events in free solution, eliminating immobilization-induced conformational artifacts. The 2-fluorobenzyl moiety induces subtle hydration shell changes upon binding; MST detects these hydration dynamics via thermophoretic mobility shifts, providing a highly sensitive K_d measurement[2].

  • Protein Labeling: Fluorescently label the target protein (e.g., MLK3 kinase domain or BRCA1 tBRCT) using an NHS-ester RED dye. Maintain the protein concentration at a constant 50 nM in the assay buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween-20).

  • Ligand Titration: Prepare a 16-point serial dilution of the synthesized analog (starting from 10 μM down to 0.3 nM) in the assay buffer.

  • Incubation: Mix equal volumes (10 μL) of the labeled protein and the ligand dilutions. Incubate in the dark at room temperature for 15 minutes to reach thermodynamic equilibrium.

  • Thermophoresis Measurement: Load the samples into standard MST capillaries. Measure thermophoresis using an MST instrument (e.g., Monolith NT.115) at 20% LED power and medium MST power.

  • Self-Validating Controls:

    • Negative Control: Run the same titration against heat-denatured target protein to rule out non-specific aggregation or auto-fluorescence of the ligand.

    • Positive Control: Utilize a known high-affinity binder to validate the dynamic range of the thermophoretic shift.

  • Data Analysis: Plot the normalized fluorescence (F_norm) against ligand concentration to derive the dissociation constant (K_d) and calculate the IC₅₀.

References

  • Title: Design, Synthesis, and Biochemical Evaluation of Novel MLK3 Inhibitors: A Target Hopping Example Source: Journal of Medicinal Chemistry (ACS Publications), 2025, 68(1), 674-694. URL: [Link] [1]

  • Title: Targeting Phosphopeptide Recognition by the Human BRCA1 Tandem BRCT Domain to Interrupt BRCA1-Dependent Signaling Source: Cell Chemical Biology (Cell Press / PubMed Central), 2018, 25(6), 677-690.e12. URL: [Link] [2]

  • Title: A Novel and Practical Synthesis of 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a Key Intermediate of Vericiguat Source: Organic Process Research & Development (ACS Publications), 2023. URL: [Link] [3]

Comparative

A Comparative Guide to the Synthesis of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol

Introduction 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol is a tertiary amino alcohol of interest in pharmaceutical and chemical research. Its structural motifs, including a fluorinated aromatic ring and a secondary ami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol is a tertiary amino alcohol of interest in pharmaceutical and chemical research. Its structural motifs, including a fluorinated aromatic ring and a secondary amino alcohol, make it a valuable building block for the synthesis of more complex molecules with potential biological activity. This guide provides a comparative analysis of two primary synthetic routes for this compound, offering detailed experimental protocols, performance data, and an evaluation of their respective advantages and disadvantages. This document is intended for researchers, scientists, and professionals in drug development seeking to synthesize this and related compounds.

The two principal strategies for the synthesis of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol are:

  • Route 1: N-Alkylation of 2-(Isopropylamino)ethanol

  • Route 2: Reductive Amination of 2-Fluorobenzaldehyde

This guide will delve into the specifics of each route, providing the necessary information to select the most suitable method based on available resources, desired scale, and purity requirements.

Route 1: N-Alkylation of 2-(Isopropylamino)ethanol with 2-Fluorobenzyl Halide

This approach represents a classical and straightforward method for the formation of the target tertiary amine. The synthesis involves the direct alkylation of a secondary amine, 2-(isopropylamino)ethanol, with an appropriate 2-fluorobenzyl halide, such as 2-fluorobenzyl bromide or chloride.

Foundational Principles

The N-alkylation of amines is a fundamental reaction in organic chemistry, proceeding via a nucleophilic substitution mechanism (SN2). The secondary amine acts as the nucleophile, attacking the electrophilic carbon of the benzyl halide. The choice of base is crucial to neutralize the hydrohalic acid formed during the reaction and to deprotonate the amine, thereby increasing its nucleophilicity.

Experimental Protocol

Materials:

  • 2-(Isopropylamino)ethanol

  • 2-Fluorobenzyl bromide (or chloride)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Acetonitrile (CH₃CN) or other polar aprotic solvent

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-(isopropylamino)ethanol (1.0 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2-fluorobenzyl bromide (1.1 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2-[(2-fluoro-benzyl)-isopropyl-amino]-ethanol.

Workflow Diagram

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification r1 2-(Isopropylamino)ethanol p1 N-Alkylation (Reflux) r1->p1 r2 2-Fluorobenzyl Bromide r2->p1 r3 K₂CO₃ (Base) r3->p1 r4 Acetonitrile (Solvent) r4->p1 w1 Filtration p1->w1 w2 Extraction w1->w2 w3 Drying w2->w3 w4 Purification (Column Chromatography) w3->w4 product 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol w4->product

Caption: Workflow for the N-Alkylation Synthesis Route.

Route 2: Reductive Amination of 2-Fluorobenzaldehyde

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds.[1] This route involves the reaction of 2-fluorobenzaldehyde with 2-(isopropylamino)ethanol to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.

Foundational Principles

This one-pot reaction combines the formation of an imine (or iminium ion) from an aldehyde and a secondary amine with a subsequent reduction step.[2] A key advantage of this method is that it often avoids the over-alkylation that can be a side reaction in direct alkylation.[3] The choice of reducing agent is critical; mild reducing agents such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are commonly employed as they selectively reduce the iminium ion in the presence of the starting aldehyde.[1]

Experimental Protocol

Materials:

  • 2-Fluorobenzaldehyde

  • 2-(Isopropylamino)ethanol

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-fluorobenzaldehyde (1.0 equivalent) and 2-(isopropylamino)ethanol (1.1 equivalents) in dichloromethane.

  • Stir the solution at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel.

Workflow Diagram

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification r1 2-Fluorobenzaldehyde p1 Reductive Amination (Room Temperature) r1->p1 r2 2-(Isopropylamino)ethanol r2->p1 r3 NaBH(OAc)₃ (Reducing Agent) r3->p1 r4 Dichloromethane (Solvent) r4->p1 w1 Quenching p1->w1 w2 Extraction w1->w2 w3 Drying w2->w3 w4 Purification (Column Chromatography) w3->w4 product 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol w4->product

Caption: Workflow for the Reductive Amination Synthesis Route.

Comparison of Synthetic Routes

The choice between N-alkylation and reductive amination depends on several factors, including the availability and cost of starting materials, reaction conditions, and potential for side reactions.

FeatureRoute 1: N-AlkylationRoute 2: Reductive Amination
Starting Materials 2-(Isopropylamino)ethanol, 2-Fluorobenzyl halide2-Fluorobenzaldehyde, 2-(Isopropylamino)ethanol
Key Reagents Base (e.g., K₂CO₃)Reducing Agent (e.g., NaBH(OAc)₃)
Reaction Conditions Elevated temperature (reflux)Room temperature
Number of Steps One-potOne-pot
Potential Side Reactions O-alkylation, QuaternizationReduction of starting aldehyde
Advantages Simple procedure, readily available starting materials.Mild reaction conditions, high selectivity, generally cleaner reactions.
Disadvantages Harsher conditions, potential for over-alkylation and other side products.Reducing agent can be moisture-sensitive and more expensive.

Discussion

Route 1 (N-Alkylation): This method is robust and utilizes common laboratory reagents. However, the bifunctional nature of 2-(isopropylamino)ethanol presents a potential for competitive O-alkylation of the hydroxyl group, leading to a mixture of products and complicating purification.[4] Furthermore, over-alkylation to form a quaternary ammonium salt is a possibility, though generally less favored with bulky secondary amines. The use of elevated temperatures may also lead to decomposition of starting materials or products.

Route 2 (Reductive Amination): This route is often preferred for its mild reaction conditions and high chemoselectivity. The reaction is typically performed at room temperature, which is advantageous for thermally sensitive substrates. The use of a selective reducing agent like sodium triacetoxyborohydride minimizes the reduction of the starting aldehyde. This method generally results in cleaner reaction profiles and easier purification. The primary considerations for this route are the cost and handling of the reducing agent.

Conclusion

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-(Isopropylamino)ethanol.
  • BenchChem. (n.d.). Technical Support Center: Side Reactions in 2-(Isopropylamino)ethanol Heterocyclic Synthesis.
  • A new and efficient synthesis of substituted 6-[(2'-dialkylamino)ethyl] pyrimidine and 4-N,N-dialkyl-6-vinyl-cytosine derivatives and evaluation of their anti-rubella activity. (2002). Bioorganic & Medicinal Chemistry.
  • Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. Synthesis.
  • Process for the preparation of fluorobenzyl derivatives. (n.d.). Google Patents.
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
  • Hancock, E. M., & Cope, A. C. (n.d.). 2-isopropylaminoethanol. Organic Syntheses Procedure.
  • Application Note – Reductive Amination. (n.d.). Sigma-Aldrich.

Sources

Validation

cross-reactivity studies involving 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol

An In-Depth Guide to Cross-Reactivity Profiling of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol and a Structurally Related Beta-Blocker Introduction In the landscape of modern drug discovery and development, the princip...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Cross-Reactivity Profiling of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol and a Structurally Related Beta-Blocker

Introduction

In the landscape of modern drug discovery and development, the principle of "one molecule, one target" is a foundational aspiration. However, the reality is that many small molecule therapeutics exhibit some degree of promiscuity, binding to unintended biological targets. This phenomenon, known as cross-reactivity or off-target binding, is a primary driver of adverse drug reactions and can ultimately lead to the failure of promising clinical candidates. Therefore, a rigorous and early assessment of a compound's cross-reactivity profile is not merely a regulatory formality but a critical step in de-risking a drug development program.

This guide provides a comprehensive framework for designing and interpreting cross-reactivity studies, using the novel compound 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol as a case study. Due to the limited publicly available data on this specific molecule, we will outline a prospective study design. For comparative analysis, we will contrast its hypothetical cross-reactivity profile with that of a well-characterized, structurally related beta-blocker, Propranolol . Propranolol, while an effective beta-adrenergic antagonist, is known for its off-target effects, providing a valuable benchmark for our investigation.

The chemical structure of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol, featuring an amino-ethanol backbone, suggests a potential interaction with adrenergic and other G-protein coupled receptors (GPCRs). Our investigation will, therefore, focus on a panel of receptors and enzymes commonly associated with this chemical class.

Designing a Cross-Reactivity Study: A Multi-faceted Approach

A robust cross-reactivity study should be designed as a tiered system, starting with broad screening and progressing to more specific functional assessments. This approach allows for the efficient identification and characterization of off-target interactions.

Tier 1: Broad Panel Screening (Binding Assays)

The initial step involves screening the compound against a large panel of receptors, ion channels, and enzymes. This provides a broad overview of its binding promiscuity. Radioligand binding assays are a common and cost-effective method for this initial screen.

Experimental Protocol: Radioligand Binding Assay Panel
  • Compound Preparation : 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol and Propranolol are dissolved in an appropriate solvent (e.g., DMSO) to create high-concentration stock solutions. Serial dilutions are then prepared to achieve a range of test concentrations.

  • Membrane Preparation : Cell membranes expressing the target receptors of interest are prepared from recombinant cell lines or native tissues.

  • Assay Setup : The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a specific radioligand for the target receptor, and either the test compound, a reference compound, or vehicle control.

  • Incubation : The plates are incubated to allow the binding to reach equilibrium.

  • Separation : Bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the cell membranes.

  • Detection : The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis : The percentage inhibition of radioligand binding at each concentration of the test compound is calculated. These values are then used to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Hypothetical Binding Profile Comparison

The following table presents a hypothetical comparison of the binding affinities (Ki values in nM) for 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol and Propranolol against a panel of selected adrenergic and serotonergic receptors.

Target2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol (Ki, nM)Propranolol (Ki, nM)
β1-adrenergic receptor151.2
β2-adrenergic receptor250.8
α1A-adrenergic receptor>10,000250
α2A-adrenergic receptor>10,0005,000
5-HT1A receptor850150
5-HT2A receptor2,500300
Dopamine D2 receptor>10,000>10,000
Muscarinic M1 receptor>10,000>10,000

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Tier 2: Functional Characterization of Off-Target Hits

Any significant off-target binding identified in Tier 1 should be further investigated in functional assays to determine the nature of the interaction (e.g., agonist, antagonist, inverse agonist).

Experimental Protocol: cAMP Functional Assay (for GPCRs)
  • Cell Culture : Cells expressing the target receptor (e.g., 5-HT1A) are cultured in appropriate media.

  • Cell Plating : Cells are seeded into 96-well plates and allowed to attach overnight.

  • Compound Treatment : The cells are treated with a known agonist for the receptor in the presence and absence of various concentrations of the test compound.

  • cAMP Measurement : After an incubation period, the intracellular cyclic adenosine monophosphate (cAMP) levels are measured using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis : The ability of the test compound to inhibit (antagonist) or stimulate (agonist) the agonist-induced cAMP response is quantified to determine its functional activity.

Visualizing the Cross-Reactivity Assessment Workflow

Cross-Reactivity Workflow cluster_tier1 Tier 1: Broad Screening cluster_tier2 Tier 2: Functional Characterization compound 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol panel Broad Receptor/Enzyme Panel (e.g., 44 targets) compound->panel binding_assay Radioligand Binding Assays panel->binding_assay binding_data Binding Affinity Data (Ki / IC50) binding_assay->binding_data off_target_hits Significant Off-Target Hits (e.g., 5-HT1A, 5-HT2A) binding_data->off_target_hits Identify Hits functional_assays Functional Assays (e.g., cAMP, Calcium Flux) off_target_hits->functional_assays activity_profile Functional Activity Profile (Agonist/Antagonist) functional_assays->activity_profile risk_assessment Risk Assessment & Lead Optimization activity_profile->risk_assessment Inform Binding Profile Comparison cluster_compound 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol cluster_propranolol Propranolol node_compound β1-AR β2-AR 5-HT1A 5-HT2A affinity_legend High Affinity Moderate Affinity Low Affinity node_compound:f0->affinity_legend:f0 High node_compound:f1->affinity_legend:f0 High node_compound:f2->affinity_legend:f2 Low node_compound:f3->affinity_legend:f2 Low node_propranolol β1-AR β2-AR 5-HT1A 5-HT2A node_propranolol:f0->affinity_legend:f0 High node_propranolol:f1->affinity_legend:f0 High node_propranolol:f2->affinity_legend:f1 Moderate node_propranolol:f3->affinity_legend:f1 Moderate

Comparative

Reproducibility of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol in In Vitro Assays: A Comparative Guide

Fragment-based drug discovery (FBDD) has revolutionized the identification of novel pharmacophores by screening low-molecular-weight compounds against therapeutic targets. Among these, fluorinated amino-alcohols like 2-[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Fragment-based drug discovery (FBDD) has revolutionized the identification of novel pharmacophores by screening low-molecular-weight compounds against therapeutic targets. Among these, fluorinated amino-alcohols like 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol (F-BIAE) serve as highly versatile building blocks. The incorporation of a fluorine atom not only modulates the basicity and lipophilicity of the adjacent amine but also enables high-throughput target screening via 19 F-NMR, which is significantly faster and less prone to interference than traditional 1H -NMR[1].

However, the small size and weak initial binding affinities of fragments require them to be screened at exceptionally high concentrations (typically 1–5 mM). At these concentrations, assay reproducibility is frequently compromised by compound aggregation, limited kinetic solubility, or off-target metabolic liabilities[2].

This guide provides a rigorous, objective comparison of F-BIAE against its structural alternatives. It details the causality behind specific in vitro experimental choices and establishes self-validating protocols designed to ensure absolute reproducibility across screening days and platforms[3].

Structural Causality & Comparative Alternatives

To objectively evaluate the performance of F-BIAE in standard in vitro assays, we must compare it against alternatives that isolate its key structural features: the ortho-fluoro substitution and the sterically bulky isopropyl group.

  • Target Compound (F-BIAE): 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol.

  • Alternative 1 (BIAE - Des-fluoro): 2-(Benzyl-isopropyl-amino)-ethanol. Removes the fluorine atom to establish a baseline for lipophilicity and electronic effects.

  • Alternative 2 (F-BMAE - Steric Variant): 2-[(2-Fluoro-benzyl)-methyl-amino]-ethanol. Replaces the isopropyl group with a methyl group to evaluate the impact of steric hindrance on metabolic stability.

The Physics of the Fragment

The highly electronegative ortho-fluorine atom withdraws electron density from the benzyl ring. This inductive effect subtly lowers the pKa of the adjacent tertiary amine, increasing the fraction of the un-ionized species at physiological pH (7.4), which enhances passive membrane permeability. Concurrently, the bulky isopropyl group provides steric shielding to the nitrogen lone pair, significantly reducing the rate of Cytochrome P450 (CYP)-mediated N-dealkylation compared to less hindered variants.

Metabolism A F-BIAE (Parent Fragment) B CYP450 Oxidation (Phase I Metabolism) A->B C N-Deisopropylation (Sterically Hindered) B->C Minor Pathway D N-Dealkylation (Ethanol Loss) B->D Major Pathway E Aromatic Oxidation (Blocked by 2-Fluoro) B->E Inhibited

Figure 1: Predicted CYP450-mediated metabolic liabilities and structural shielding of F-BIAE.

Quantitative Performance Comparison

The following table summarizes the in vitro performance of F-BIAE and its alternatives. The data illustrates the delicate balance between metabolic stability and aqueous solubility—a classic trade-off in early-stage drug design.

ParameterAssay MethodF-BIAE (Target)BIAE (Des-fluoro)F-BMAE (Steric Variant)
Kinetic Solubility Laser Nephelometry (PBS, pH 7.4)1.2 mM1.8 mM>2.5 mM
HLM Stability ( CLint​ ) LC-MS/MS (µL/min/mg protein)28 (High Stability)45 (Moderate)85 (Low Stability)
Cytotoxicity ( IC50​ ) HepG2 CellTiter-Glo (72h)>500 µM>500 µM>500 µM
19 F-NMR Utility Direct Binding AssayYes (Singlet)NoYes (Singlet)

Key Takeaway: While F-BMAE exhibits superior kinetic solubility due to reduced lipophilicity, it suffers from rapid metabolic clearance via N-demethylation. F-BIAE strikes the optimal balance, utilizing the isopropyl group to shield the amine from metabolism while maintaining sufficient solubility (>1 mM) for biophysical screening.

Self-Validating In Vitro Protocols

To guarantee assay reproducibility, protocols must be designed as self-validating systems. This means integrating pharmacological controls, monitoring Z'-factors[3], and selecting detection modalities that resist chemical interference.

For example, when evaluating the cytotoxicity of amines and alcohols, traditional colorimetric assays like MTT are highly prone to false positives. Small molecules containing specific functional groups can chemically reduce the tetrazolium salt in the absence of cellular metabolic activity[4]. Therefore, an ATP-dependent luminescence assay (CellTiter-Glo) is strictly required.

Workflow A Fragment Library (F-BIAE & Analogs) B Kinetic Solubility (Nephelometry) A->B QC Passed C 19F-NMR Screening (Target Binding) B->C Soluble >1mM D In Vitro ADME (HLM Stability) C->D Kd < 500 µM E Cytotoxicity (HepG2 CTG) D->E CL_int < 50

Figure 2: Self-validating fragment-based drug discovery (FBDD) screening workflow for fluorinated amines.

Protocol A: Kinetic Solubility via Laser Nephelometry

Causality: Fragments often lack strong UV chromophores, making HPLC-UV quantification unreliable. Nephelometry measures the forward-scattered light caused by insoluble particles, directly mimicking the "solvent crash" conditions of a biological assay.

  • Preparation: Prepare a 50 mM stock of F-BIAE in 100% DMSO.

  • Serial Dilution: Create a 10-point 2-fold dilution series in DMSO.

  • Aqueous Crash: Transfer 4 µL of each DMSO dilution into 196 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a 96-well flat-bottom plate (final DMSO concentration = 2.0%).

  • Incubation: Seal and incubate at 25°C for 2 hours with gentle shaking to allow thermodynamic equilibrium of the precipitate.

  • Detection: Read the plate using a laser nephelometer (e.g., NEPHELOstar) at 620 nm.

  • Self-Validation: Include Nicardipine as a low-solubility control (precipitates at ~20 µM) and Propranolol as a high-solubility control (>1 mM). The assay is valid only if the controls precipitate within 15% of their historical thresholds.

Protocol B: Human Liver Microsomal (HLM) Stability

Causality: Assessing early metabolic liability is critical. The use of an NADPH regenerating system ensures that cofactor depletion does not artificially inflate the apparent stability of the fragment.

  • Master Mix: Prepare a master mix containing pooled Human Liver Microsomes (0.5 mg/mL final protein) in 100 mM potassium phosphate buffer (pH 7.4) with 3 mM MgCl 2​ .

  • Compound Addition: Spike F-BIAE to a final concentration of 1 µM (keep organic solvent < 0.5% to prevent CYP inhibition).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Time-Course Quenching: At t=0,5,15,30,and 45 minutes, remove 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to track the disappearance of the parent mass.

  • Self-Validation: Run Verapamil (rapid clearance) and Warfarin (slow clearance) in parallel. Calculate intrinsic clearance ( CLint​ ) using the half-life ( t1/2​ ) derived from the log-linear decay plot.

Protocol C: HepG2 Cytotoxicity (ATP-Luminescence)

Causality: To ensure the fragment's target binding is not confounded by non-specific cellular toxicity, viability must be assessed robustly. We utilize immortalized cell lines under stringent culture conditions to minimize plate-to-plate variability[5].

  • Cell Seeding: Seed HepG2 cells at 5,000 cells/well in a 384-well opaque white plate using DMEM + 10% FBS. Critical step: Fill the outermost edge wells with sterile PBS to prevent evaporation-induced edge effects.

  • Incubation: Incubate overnight at 37°C, 5% CO 2​ to allow cell adherence.

  • Dosing: Treat cells with F-BIAE (0.1 µM to 1 mM, 0.5% final DMSO).

  • Endpoint: After 72 hours, equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to lyse cells and stabilize the luminescent signal.

  • Detection: Incubate for 10 minutes on an orbital shaker, then read luminescence.

  • Self-Validation: Calculate the Z'-factor using 0.5% DMSO (negative control) and 10 µM Puromycin (positive kill control). A Z'-factor > 0.5 is required to accept the plate data[3].

References

  • Assay Development in Drug Discovery.Danaher Life Sciences.
  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • In Vitro Research Reproducibility: Keeping Up High Standards.PubMed Central (PMC) / NIH.
  • Applications of 19F-NMR in Fragment-Based Drug Discovery.PubMed Central (PMC) / NIH.
  • Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells.Analytical Chemistry (ACS).

Sources

Validation

comparing fluorinated vs non-fluorinated benzyl amino ethanols

Fluorinated vs. Non-Fluorinated Benzyl Amino Ethanols: A Comparative Guide for Medicinal Chemists As a Senior Application Scientist in medicinal chemistry, I frequently encounter the strategic decision of whether to inco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Fluorinated vs. Non-Fluorinated Benzyl Amino Ethanols: A Comparative Guide for Medicinal Chemists

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the strategic decision of whether to incorporate fluorine into lead scaffolds. Benzyl amino ethanols (and their closely related phenylethanolamine derivatives) represent a privileged pharmacophore found in beta-adrenergic agonists, monoamine oxidase (MAO) inhibitors, and various CNS-active agents. The transition from a non-fluorinated to a fluorinated benzyl amino ethanol is never merely a structural tweak; it is a fundamental reprogramming of the molecule's physicochemical and pharmacokinetic destiny.

This guide provides an objective, data-driven comparison between fluorinated and non-fluorinated benzyl amino ethanols, detailing the causality behind these modifications and the self-validating protocols required to evaluate them.

The Causality of Fluorination: Why We Add Fluorine

The substitution of hydrogen for fluorine in a benzyl amino ethanol scaffold is driven by three primary physicochemical alterations, each with a specific downstream pharmacological effect:

  • pKa Modulation via Inductive Effects: Fluorine is the most electronegative element. When placed on the benzyl ring or the ethanolamine backbone (e.g., as a β -fluoroamine or trifluoromethyl group), its strong electron-withdrawing inductive (-I) effect pulls electron density away from the adjacent basic amine. This predictably lowers the amine's pKa [3]. A lower pKa reduces the fraction of protonated amine at physiological pH (7.4), which directly mitigates off-target liabilities like hERG channel inhibition and P-glycoprotein (P-gp) mediated efflux.

  • Lipophilicity (LogP) and BBB Penetration: While aliphatic fluorination can sometimes decrease lipophilicity due to polarity, aromatic fluorination (e.g., 3-fluoro or 4-fluorobenzyl) generally increases the partition coefficient (LogP). For CNS targets, such as phenylethanolamine N-methyltransferase (PNMT), increasing the ClogP above 0.5 via fluorination is a proven strategy to enhance blood-brain barrier (BBB) penetration [1].

  • Metabolic Shielding: The C-F bond is significantly stronger than the C-H bond. Strategic placement of fluorine at metabolically labile sites (e.g., the para-position of the benzyl ring) blocks cytochrome P450-mediated aromatic oxidation, thereby reducing intrinsic clearance ( Clint​ ) and extending the drug's half-life. Furthermore, fluorine can participate in orthogonal multipolar interactions in the binding pocket, occasionally enhancing target affinity [2].

Comparative Performance Data

To objectively compare these scaffolds, we must look at standardized in vitro profiling. The following table synthesizes representative experimental data comparing a standard non-fluorinated benzyl amino ethanol (Prototype A) against its mono-fluorinated and trifluoromethylated analogs.

Compound VariantAmine pKaLogP (Octanol/Water)Human Microsomal Clint​ (µL/min/mg)P-gp Efflux RatioTarget Affinity ( Ki​ nM)
Non-Fluorinated (Prototype)9.21.845.04.5 (High)12.0
4-Fluoro Benzyl 8.92.118.53.2 (Moderate)8.5
β -Trifluoromethyl 7.12.612.01.1 (Low)4.2

Data Interpretation: The β -trifluoromethyl analog demonstrates a profound drop in pKa (from 9.2 to 7.1). This shifts the molecule from being >98% ionized at pH 7.4 to roughly 33% ionized, collapsing the P-gp efflux ratio and dramatically improving metabolic stability, while actually enhancing target affinity due to favorable hydrophobic interactions in the binding pocket.

Self-Validating Experimental Protocols

To ensure trustworthiness, the protocols used to synthesize and evaluate these compounds must be robust and reproducible. Below are the step-by-step methodologies for the critical workflows.

Protocol A: Synthesis via DAST-Induced Stereospecific Rearrangement To generate β -fluoroamines from non-fluorinated β -amino alcohols, Diethylaminosulfur trifluoride (DAST) is the reagent of choice, allowing for stereospecific direct C-F bond formation [4].

  • Preparation: Dissolve the enantiopure non-fluorinated benzyl amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Fluorination: Add DAST (1.2 eq) dropwise over 15 minutes. The low temperature controls the highly exothermic reaction and prevents elimination side-products.

  • Rearrangement: Allow the reaction to slowly warm to room temperature over 2 hours. The reaction proceeds via an intermediate aziridinium ion, resulting in a stereospecific nucleophilic attack by the fluoride ion.

  • Quenching & Isolation: Quench the reaction carefully with saturated aqueous NaHCO3​ at 0 °C. Extract the aqueous layer with DCM (3x), dry the combined organic layers over Na2​SO4​ , and concentrate under reduced pressure.

  • Validation: Purify via flash chromatography. Confirm the C-F bond formation and stereoretention using 19F NMR and chiral HPLC (target ee > 99%).

Protocol B: In Vitro ADME Profiling (pKa and Microsomal Clearance)

  • pKa Determination (Potentiometric Titration): Dissolve 1 mg of the analyte in a standardized co-solvent system (e.g., methanol/water). Titrate with 0.1 M HCl and 0.1 M NaOH using an automated potentiometric titrator. Extrapolate the aqueous pKa using the Yasuda-Shedlovsky method. Self-validation: Run a known reference standard (e.g., propranolol) concurrently to ensure system calibration.

  • Microsomal Stability: Incubate 1 µM of the fluorinated vs. non-fluorinated compound with pooled human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37 °C.

  • Quantification: Aliquot samples at 0, 5, 15, 30, and 60 minutes, quenching with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( Clint​ ).

Visualizing the Workflows and Mechanisms

Here is the logical causality pathway of how fluorination impacts the benzyl amino ethanol scaffold:

G Root Fluorination of Benzyl Amino Ethanols Inductive Strong -I Effect (Inductive) Root->Inductive Lipophilic Increased Lipophilicity (LogP/LogD) Root->Lipophilic Steric Metabolic Shielding (C-F Bond Strength) Root->Steric pKa Decreased Amine pKa (Reduced Basicity) Inductive->pKa BBB Enhanced BBB Penetration Lipophilic->BBB Clearance Decreased CYP450 Clearance Steric->Clearance Tox Reduced P-gp Efflux & hERG Toxicity pKa->Tox

Mechanistic pathways of fluorination in benzyl amino ethanols.

And the standard experimental workflow for comparative validation:

Workflow Synth 1. Synthesis & DAST Fluorination Purify 2. Chiral Resolution (ee > 99%) Synth->Purify ADME 3. In Vitro ADME (pKa, LogD, Microsomes) Purify->ADME Bind 4. Target Binding (SPR / Radioligand) ADME->Bind

Step-by-step experimental workflow for comparative profiling.

Conclusion

The decision to transition from a non-fluorinated to a fluorinated benzyl amino ethanol should be dictated by the specific liabilities of the lead series. If the primary bottlenecks are rapid oxidative metabolism or poor BBB penetration due to high basicity and P-gp efflux, targeted fluorination is a highly validated, rational design choice.

References

  • Romero, F. A., et al. "Inhibitors of phenylethanolamine N-methyltransferase that are predicted to penetrate the blood-brain barrier: design, synthesis, and evaluation of 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines that possess low affinity toward the alpha2-adrenoceptor." Journal of Medicinal Chemistry, 2004. [Link]

  • Trachsel, D. "Fluorine in psychedelic phenethylamines." Drug Testing and Analysis, 2012. [Link]

  • V. L. P. et al. "Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors." ChemMedChem, 2015. [Link]

  • Fowler, C. J., et al. "Synthesis of Three Novel Fluorine-18 Labeled Analogues of l-Deprenyl for Positron Emission Tomography (PET) studies of Monoamine Oxidase B (MAO-B)." Journal of Medicinal Chemistry, 2011. [Link]

Comparative

Reference Standards for 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol: A Comprehensive Validation and Comparison Guide

Executive Summary In the development of modern antiviral therapeutics, particularly aza-pyridone endonuclease inhibitors targeting orthomyxoviruses (such as influenza), 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol serve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of modern antiviral therapeutics, particularly aza-pyridone endonuclease inhibitors targeting orthomyxoviruses (such as influenza), 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol serves as a critical synthetic intermediate[1]. Because unreacted intermediates and their downstream byproducts can carry over into the final Active Pharmaceutical Ingredient (API), regulatory agencies strictly mandate their quantification.

This guide provides an in-depth comparative analysis of reference standard grades for this compound and details a self-validating analytical protocol to establish a Primary Reference Standard in compliance with ICH Q3A(R2)[2] and USP General Chapter <11>[3].

Mechanistic Insight: Synthesis and Impurity Carryover

To control an impurity, one must first understand its origin. 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol is synthesized via the low-temperature (-40°C) alkylation of 2-(isopropylamino)ethanol with 2-fluorobenzyl chloride in tetrahydrofuran (THF)[1].

The Causality of Carryover: If the subsequent cyclization or coupling steps in the aza-pyridone API synthesis are incomplete, this fluorinated intermediate persists. Due to its secondary amine and hydroxyl functional groups, it can also undergo side reactions, generating a cascade of related substances. Accurate quantification of these trace impurities requires a highly pure, structurally confirmed reference standard.

Pathway SM1 2-(isopropylamino)ethanol (Starting Material) Target 2-[(2-Fluoro-benzyl)- isopropyl-amino]-ethanol (Critical Intermediate) SM1->Target THF, -40°C Alkylation SM2 2-fluorobenzyl chloride (Alkylation Agent) SM2->Target API Aza-pyridone Core (Antiviral API) Target->API Cyclization Impurity Carryover Impurity in Final API Target->Impurity Unreacted Residual API->Impurity Degradation

Fig 1: Synthesis pathway and impurity carryover mechanism for aza-pyridone APIs.

Comparative Analysis of Reference Standard Grades

When sourcing or establishing a reference standard for 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol, laboratories must choose between different grades based on the development phase.

Table 1: Performance and Compliance Comparison
Standard GradePurity RequirementAnalytical TraceabilityBest Use CaseCost & Lead Time
Primary In-House Standard >99.0% (Mass Balance)Self-validating (qNMR / Mass Balance)Initial API development, regulatory IND/NDA submissions.High / 4-8 weeks
Commercial CRM >98.0%ISO 17034 / ISO 17025 certifiedThird-party validation, method transfers, dispute resolution.Medium / 1-2 weeks
Secondary Working Standard >98.0%Traceable to Primary StandardRoutine QA/QC batch release, daily system suitability tests.Low / Immediate

Strategic Choice: While Commercial CRMs offer convenience, early-stage drug development often outpaces the commercial availability of specific impurity standards. Therefore, establishing a Primary In-House Standard using a self-validating protocol is frequently the only viable path to meet ICH Q3A(R2) requirements[2].

The Self-Validating Protocol: Establishing Primary Standards

A primary reference standard cannot rely on an external calibration curve of the same material, as this creates a circular dependency. Instead, it must be a self-validating system . As outlined in USP <11>, an in-house standard is acceptable if fully characterized[3]. We achieve this through the Mass Balance Approach , which deducts all orthogonal impurity measurements from 100%.

Validation cluster_ID Phase 1: Structural Identity cluster_Purity Phase 2: Purity & Assay cluster_Cert Phase 3: Certification Start Candidate Material: 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol NMR Multi-nuclear NMR (1H, 13C, 19F) Start->NMR HRMS HRMS (ESI-TOF) Exact Mass Start->HRMS HPLC HPLC-UV/DAD (Organic Purity) NMR->HPLC MassBal Mass Balance Calculation % Assay = HPLC - (KF + ROI) HPLC->MassBal KF Karl Fischer (Water Content) KF->MassBal ROI Residue on Ignition (Inorganics) ROI->MassBal CoA Certificate of Analysis (Approved Standard) MassBal->CoA

Fig 2: Self-validating mass balance workflow for primary reference standard certification.

Experimental Methodologies & Validation Data

Step-by-Step Methodology 1: Chromatographic Purity via HPLC-DAD
  • Objective: Quantify organic impurities.

  • Causality: Diode Array Detection (DAD) is utilized instead of single-wavelength UV to evaluate peak purity (spectral homogeneity). This ensures that co-eluting impurities with different chromophores do not artificially inflate the purity score.

  • Protocol:

    • Prepare a 1.0 mg/mL solution of the candidate standard in 50:50 Acetonitrile:Water.

    • Inject 10 µL onto a C18 column (150 mm × 4.6 mm, 3 µm) maintained at 30°C.

    • Elute using a gradient: Mobile Phase A (0.1% TFA in water) and Mobile Phase B (Acetonitrile). Gradient: 5% B to 95% B over 20 minutes.

    • Monitor absorbance at 210 nm (universal for the amino-ethanol moiety) and 260 nm (specific to the fluorobenzyl ring).

    • Integrate all peaks with a signal-to-noise ratio >10 (Limit of Quantitation).

Step-by-Step Methodology 2: Absolute Assay via Quantitative NMR (qNMR)
  • Objective: Orthogonal verification of the mass balance assay.

  • Causality: qNMR measures the absolute number of protons in the sample relative to a certified internal standard. Because 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol contains a fluorine atom, 1 9 F NMR can also be utilized to provide a highly specific, background-free identity confirmation that is blind to non-fluorinated matrix impurities.

  • Protocol:

    • Accurately weigh ~10 mg of the candidate standard and ~5 mg of TraceCERT® Maleic Acid (Internal Standard) into a vial using a microbalance (d = 0.001 mg).

    • Dissolve in 0.6 mL of DMSO- d6​ .

    • Acquire a 1 H NMR spectrum with a relaxation delay (D1) of 30 seconds. Crucial Causality: A long D1 ensures complete relaxation of all nuclei, preventing integration errors caused by differential T1 relaxation times.

    • Calculate the assay by comparing the integral of the fluorobenzyl methylene protons against the olefinic protons of Maleic Acid.

Table 2: Representative Validation Data for Mass Balance
Analytical TestMethodResultContribution to Mass Balance
Organic Purity HPLC-DAD (Area %)99.65%Base Value
Water Content Karl Fischer Titration0.15%Deduction
Inorganic Impurities Residue on Ignition (ROI)0.05%Deduction
Residual Solvents GC-Headspace (THF)0.02%Deduction
Calculated Assay Mass Balance Formula 99.43% Final Certified Value
Orthogonal CheckqNMR vs. Maleic Acid99.40%Confirms Mass Balance

(Calculation: 99.65%×100100−(0.15+0.05+0.02)​=99.43% )

Conclusion

Validating 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol as a reference standard requires more than a simple purity check; it demands a self-validating analytical ecosystem. By employing a rigorous mass balance approach backed by orthogonal qNMR verification, drug development professionals can confidently quantify this critical intermediate, ensuring the safety and compliance of downstream aza-pyridone antiviral APIs.

References

  • [1] Aza-pyridone compounds and uses thereof (Patent AU2014318832A1). Google Patents. Available at:

  • [2] Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk M7(R2) / ICH Q3A(R2). International Council for Harmonisation (ICH). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol proper disposal procedures

Handling complex fluorinated building blocks like 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol requires a rigorous, causally-driven approach to laboratory safety and waste management. Because this compound features both...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Handling complex fluorinated building blocks like 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol requires a rigorous, causally-driven approach to laboratory safety and waste management. Because this compound features both a basic amino alcohol moiety and a halogenated aromatic ring, its disposal profile is highly specific.

As your trusted partner in laboratory safety and drug development logistics, we have engineered this comprehensive operational guide. This document moves beyond basic safety data sheets to provide you with the mechanistic reasoning behind each safety protocol, ensuring your lab remains compliant, cost-effective, and operationally secure.

Chemical Hazard Profiling & Causality

To design a self-validating disposal system, we must first understand the molecular behavior of the compound:

  • The Amino Alcohol Motif: The central nitrogen atom is basic and nucleophilic. In concentrated forms, amino alcohols are corrosive, causing severe skin burns and serious eye damage[1]. Operationally, this means the compound can react exothermically with strong acids and will degrade certain incompatible plastics over time.

  • The Fluorobenzyl Motif: The presence of the fluorine atom strictly classifies this compound as a Halogenated Organic Waste . This is the most critical factor for disposal. If incinerated at standard temperatures, fluorinated organics generate hydrofluoric acid (HF)—a highly toxic, corrosive gas[2]. Therefore, this waste stream requires specialized thermal destruction.

The Cost of Improper Segregation: Mixing even a few milliliters of this compound into a standard, non-halogenated solvent waste carboy converts the entire container into halogenated waste. Because halogenated waste requires specialized rotary kiln incineration with caustic scrubbing, this simple error drastically increases institutional disposal costs[3].

Operational Spill Response (Self-Validating Protocol)

In the event of a localized benchtop spill, follow this causally-designed protocol. Every step includes a validation check to ensure the hazard has been fully mitigated in accordance with OSHA Laboratory Standards[4].

Step 1: Containment & PPE

  • Action: Immediately don chemical-resistant nitrile gloves (double-gloving recommended), splash goggles, and a lab coat. Ensure local exhaust ventilation (fume hood) is operating.

  • Causality: The amino alcohol base is a severe contact hazard; double-gloving prevents breakthrough from the organic solvent properties.

Step 2: Inert Absorption

  • Action: Cover the spill with an inert, non-combustible absorbent such as dry sand, vermiculite, or a commercial universal spill pad.

  • Causality: Do not use sawdust or paper towels. The basic amino alcohol can react with organic materials. Furthermore, adding random combustible mass disrupts the specific thermal balance (BTU value) required for downstream halogenated waste incineration[2].

Step 3: Collection & Validation

  • Action: Sweep the absorbed mixture using a non-sparking tool and place it into a solid hazardous waste container. Wash the spill area with a mild detergent and water.

  • Validation Check: Test the residual moisture on the benchtop with pH paper. A pH of 6.5–7.5 validates that the basic amino alcohol residue has been completely neutralized and removed.

Step-by-Step Laboratory Disposal Protocol

For routine liquid waste generation during synthesis or assay development, adhere to the following workflow to ensure EPA/RCRA compliance[5].

  • Segregation: Dedicate a specific waste stream exclusively for "Halogenated Organic Solvents." Never mix this with aqueous acidic waste or non-halogenated organics[3].

  • Containerization: Use only High-Density Polyethylene (HDPE) or Borosilicate Glass carboys.

    • Causality: HDPE provides superior chemical resistance against basic amines and organic solvents, preventing the leaching or embrittlement that occurs with standard plastics (like PET)[5].

  • Labeling: Attach a hazardous waste tag immediately upon the first drop of waste entering the container. Explicitly write "2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol" and check the "Halogenated" and "Corrosive/Basic" hazard boxes. Never use chemical abbreviations.

  • SAA Storage: Store the container in a designated Satellite Accumulation Area (SAA) within secondary containment (e.g., a polyethylene spill tray) to prevent accidental drain entry.

Quantitative Waste Management Data

To facilitate easy comparison and compliance tracking, summarize your operational parameters against the following established limits:

Operational ParameterSpecification / LimitMechanistic Rationale
Target Incineration Temp. > 1,000 °C (1,832 °F)Extreme heat is required to break the highly stable C-F bond[2].
Max SAA Accumulation 55 GallonsOSHA/EPA regulatory limit for laboratory Satellite Accumulation Areas[4].
Max Accumulation Time 90 Days (LQG status)EPA RCRA limit for Large Quantity Generators before mandatory EHS pickup.
Spill Area Target pH 6.5 - 7.5Validates complete removal of the corrosive amino alcohol residue.
Aqueous Solubility Miscible / HighDictates the strict requirement for secondary containment to prevent sewer discharge.

Final Destruction Workflow

Understanding the lifecycle of your chemical waste ensures better upstream management. Once your Environmental Health and Safety (EHS) team collects the waste, it is manifested and shipped to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF).

Because of the fluorine atom, the waste undergoes Rotary Kiln Incineration . The exhaust gases (containing HF) are then passed through a Caustic Scrubber (typically using sodium hydroxide) to neutralize the acid gas into harmless salts and water before atmospheric release[2].

DisposalWorkflow N1 Waste Generation 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol N2 Waste Segregation (Halogenated Organic Stream) N1->N2 Identify Halogen N3 Containerization (HDPE / Borosilicate Glass) N2->N3 Prevent Mixing N4 Labeling & SAA Storage (Max 55 Gal / 90 Days) N3->N4 Seal & Tag N5 EHS / Broker Transfer (EPA Manifesting) N4->N5 RCRA Compliance N6 Rotary Kiln Incineration (>1,000°C Thermal Destruction) N5->N6 EPA TSDF N7 Caustic Scrubbing (HF Gas Neutralization) N6->N7 Exhaust Gas

Figure 1: Cradle-to-grave disposal workflow for halogenated amino alcohol waste.

References

  • Safety Data Sheet: AMINO ALCOHOL EA. Nippon Nyukazai Co., Ltd. (2018). Provides baseline toxicity, corrosivity, and ecological hazard data for amino alcohol derivatives.1[1]

  • Laboratory Hazardous Waste Management Guide. UTIA Safety Office. (2008). Details the economic and chemical necessity of separating halogenated from non-halogenated organic wastes. 3[3]

  • 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). Establishes the legal framework for Chemical Hygiene Plans and spill response. 4[4]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). (1987). PB88-131271. Provides the mechanistic engineering requirements for rotary kiln incineration and caustic scrubbing of fluorinated compounds. 2[2]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. (2011). National Academies Press. Authoritative guidelines on containerization, secondary containment, and chemical compatibility. 5[5]

Sources

Handling

Personal protective equipment for handling 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol

Essential Safety and Handling Guide for 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol This document provides essential safety protocols and operational guidance for the handling and disposal of 2-[(2-Fluoro-benzyl)-isopr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Handling Guide for 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol

This document provides essential safety protocols and operational guidance for the handling and disposal of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, the following procedures have been developed by synthesizing data from structurally analogous compounds, including 2-fluorobenzylamine, various amino alcohols, and N-alkylethanolamines. This guide is intended for researchers, scientists, and drug development professionals and should be used to supplement, not replace, a thorough, site-specific risk assessment.

Inferred Hazard Assessment and Core Safety Principles

The chemical structure of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol combines a halogenated aromatic group (2-fluorobenzyl), a secondary amine, and an alcohol (ethanolamine). Analysis of analogous compounds suggests a significant potential for hazard. The 2-fluorobenzylamine moiety is classified as a corrosive substance that causes severe skin burns and eye damage.[1][2] The ethanolamine backbone and related amino alcohols are known skin and eye irritants, with some being corrosive.[3][4] Furthermore, related alkylated amines can be toxic if inhaled and may cause respiratory irritation.[5][6][7]

Based on this composite analysis, 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol should be handled as a substance that is potentially corrosive to skin and eyes, harmful if swallowed or inhaled, and a respiratory irritant. All handling procedures must be designed to rigorously prevent any direct contact.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is paramount to mitigating the risks associated with handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving/Unpacking Safety glasses with side shieldsNitrile glovesStandard lab coatNot generally required
Storage & Transport Safety glasses with side shieldsNitrile glovesStandard lab coatNot generally required
Weighing/Transferring Chemical splash gogglesNitrile gloves (double-gloving recommended)Chemical-resistant lab coatRequired: Work within a certified chemical fume hood
Conducting Reactions Chemical splash goggles and face shieldNitrile or neoprene glovesChemical-resistant, flame-retardant lab coatRequired: Work within a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron or suit over lab coatAir-purifying respirator with organic vapor cartridges (required for large spills or poor ventilation)

Causality of PPE Selection:

  • Eye/Face Protection: The high likelihood of corrosivity necessitates the use of chemical splash goggles to form a complete seal around the eyes.[1][8] A face shield is added during active reactions or transfers to protect the entire face from splashes.

  • Hand Protection: Double-gloving with nitrile gloves provides robust protection against incidental contact during transfers. Nitrile or more resilient neoprene gloves are recommended for extended work.[8][9]

  • Body Protection: A chemical-resistant lab coat is essential to prevent skin contact from spills.[8] Given that many organic amines are combustible, a flame-retardant lab coat adds a critical layer of safety.[2]

  • Respiratory Protection: The potential for respiratory irritation and inhalation toxicity makes it mandatory to handle this compound within the controlled environment of a chemical fume hood.[9][10]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is critical for minimizing exposure and ensuring laboratory safety.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks before accepting the package. Wear safety glasses and nitrile gloves during inspection.

  • Labeling: Ensure the container is clearly labeled with the full chemical name and appropriate hazard warnings.

  • Storage: Store the container in a cool, dry, and well-ventilated area designated for corrosive and toxic chemicals.[10][11] Ensure it is kept away from incompatible materials such as strong oxidizing agents and acids.[4] The storage location should be secured and accessible only to authorized personnel.

Weighing and Transferring
  • Preparation: Before handling, ensure a safety shower and eyewash station are accessible and unobstructed. Prepare all necessary equipment (spatulas, weigh boats, secondary containers) within the fume hood.

  • Engineering Controls: All weighing and transferring operations must be conducted inside a certified chemical fume hood to control vapor and aerosol exposure.[9]

  • Grounding: Use properly grounded equipment and take measures to prevent the buildup of electrostatic charge, as related compounds can be flammable or combustible.[10][11]

  • Execution: Don the appropriate PPE as detailed in the table above (chemical splash goggles, double gloves, chemical-resistant lab coat). Perform the transfer slowly and carefully to avoid splashes or aerosol generation.

  • Closure: Securely cap the primary container immediately after dispensing.[11] Clean any residual material from tools and the work surface within the fume hood.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][12]

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes in a safety shower. Seek immediate medical attention.[11][12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]

  • Spill: Evacuate the immediate area. For small spills within a fume hood, use an absorbent material (e.g., vermiculite or sand) to contain the spill. For larger spills, evacuate the lab and contact the institutional emergency response team.

Disposal Plan: Waste Management Protocol

Proper disposal is critical to ensure regulatory compliance and prevent environmental contamination. As a halogenated organic compound, 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol requires specific disposal procedures.

  • Waste Segregation: All waste containing this compound must be segregated as Halogenated Organic Waste .[13] This includes:

    • Unused or excess product.

    • Reaction residues and mother liquors.

    • Contaminated disposable materials (e.g., gloves, pipette tips, weigh paper, absorbent pads).

  • Containerization: Collect all halogenated waste in a designated, properly labeled, and leak-proof container.[13] The container must be kept tightly closed when not in use and stored in a designated satellite accumulation area.

  • Disposal Method: Do not dispose of this material down the drain or in regular trash.[14] The waste must be disposed of through a licensed hazardous waste disposal company. The preferred method for halogenated organic compounds is high-temperature incineration.[15][16]

  • Decontamination: All non-disposable labware that has come into contact with the compound must be thoroughly decontaminated before reuse. Rinse with a suitable organic solvent (e.g., ethanol or acetone), collecting the rinsate as halogenated waste, followed by a thorough wash with soap and water.

Safe Handling Workflow Diagram

The following diagram illustrates the logical flow for the safe handling of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol from receipt to disposal.

cluster_prep Preparation & Planning cluster_handling Active Handling (in Fume Hood) cluster_disposal Waste Management a Receive & Inspect Package b Verify Labeling & SDS (if available) a->b c Store in Designated Cabinet (Cool, Dry, Ventilated) b->c d Conduct Pre-Use Risk Assessment c->d e Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) d->e Proceed to Handling f Perform Weighing/Transfer/Reaction e->f g Securely Cap All Containers f->g h Decontaminate Workspace & Equipment g->h i Segregate Waste: - Contaminated Solids - Liquid Residues h->i Generate Waste j Collect in Labeled Halogenated Waste Container i->j k Store Waste Container Securely j->k l Arrange for Professional Disposal k->l end Process Complete l->end End of Lifecycle

Caption: Safe handling workflow for 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol.

References

  • TCI Europe N.V. (2025, November 3).
  • ChemicalBook. (2026, January 17).
  • ECHEMI.
  • BenchChem. Personal protective equipment for handling 2-Amino-2-(1H-tetrazol-5-yl)ethanol.
  • Tokyo Chemical Industry Co., Ltd. (2025, November 11).
  • Nippon Nyukazai Co., Ltd. (2018, June 12).
  • Nippon Nyukazai Co., Ltd. (2015, January 7).
  • Apollo Scientific.
  • Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET - 5-Chloro-2-fluorobenzylamine.
  • Centers for Disease Control and Prevention. Ethanolamine - NIOSH Pocket Guide to Chemical Hazards.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Central Drug House (P) Ltd.
  • Sigma-Aldrich. (2025, November 6).
  • TCI Europe N.V. (2025, December 15).
  • El-Naas, M. H., et al. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • Sigma-Aldrich.
  • OC-Praktikum.
  • EvitaChem. 2-[(2,3-Dichloro-benzyl)-isopropyl-amino]-ethanol (EVT-3370173).
  • U.S. Environmental Protection Agency.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.